molecular formula C46H52N5O8P B048938 DMT-dC(bz) Phosphoramidite CAS No. 102212-98-6

DMT-dC(bz) Phosphoramidite

Cat. No.: B048938
CAS No.: 102212-98-6
M. Wt: 833.9 g/mol
InChI Key: PGTNFMKLGRFZDX-SALLYJDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-dC(bz) Phosphoramidite is a critical building block for the solid-phase chemical synthesis of oligonucleotides. This protected deoxycytidine derivative features a 4,4'-Dimethoxytrityl (DMT) group at the 5'-hydroxyl position to ensure proper directionality during chain elongation and a benzoyl (bz) group protecting the exocyclic amine on the nucleobase, preventing side reactions during synthesis. The phosphoramidite moiety enables efficient, stepwise coupling onto the growing oligonucleotide chain on automated DNA/RNA synthesizers. This compound is essential for research in molecular biology, genomics, and therapeutic development, facilitating the creation of primers, probes, gene fragments, and antisense oligonucleotides. It is characterized by high purity and reliable coupling efficiency, ensuring high yields of the desired oligonucleotide sequences. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTNFMKLGRFZDX-SALLYJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431406
Record name Bz-dC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102212-98-6
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102212-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bz-dC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Guardian of the Code: Unraveling the Role of the Benzoyl Protecting Group in DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotide manufacturing, precision and control are paramount. The phosphoramidite (B1245037) method stands as the cornerstone of modern DNA and RNA synthesis, enabling the creation of custom sequences with high fidelity. Central to this process is the use of protecting groups, transient molecular shields that prevent unwanted side reactions. This technical guide delves into the critical role of the benzoyl (Bz) protecting group in N-benzoyl-5′-O-dimethoxytrityl-2′-deoxycytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dC(bz) Phosphoramidite. We will explore its function, the quantitative aspects of its application and removal, and the detailed experimental protocols that govern its use.

The Imperative of Protection: Why Benzoyl?

The exocyclic amine (-NH₂) of the nucleobase cytosine is a nucleophilic site, prone to reacting with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis. Such unintended side reactions would lead to branched chains and a heterogeneous final product, compromising the integrity and function of the desired oligonucleotide.

The benzoyl (Bz) group, an acyl protecting group, is introduced to temporarily block this reactive exocyclic amine of deoxycytidine.[1] Its key features make it a workhorse in oligonucleotide synthesis:

  • Stability: The benzoyl group is robust enough to withstand the various chemical conditions encountered during the multi-step synthesis cycle, including the acidic conditions of detritylation and the oxidative environment.

  • High Coupling Efficiency: The presence of the benzoyl group does not significantly hinder the coupling reaction, allowing for near-quantitative addition of the cytidine (B196190) monomer to the growing oligonucleotide chain.[2] This high efficiency is crucial for the synthesis of long oligonucleotides.

  • Facile Removal: Following the completion of the oligonucleotide assembly, the benzoyl group can be efficiently removed under basic conditions, typically using aqueous ammonia (B1221849) or methylamine (B109427), to restore the natural cytosine base.[1]

Quantitative Analysis of Performance

The efficacy of a protecting group is measured by its performance in both the protection and deprotection phases. The following tables summarize the key quantitative data associated with the use of the benzoyl group in this compound.

Table 1: Coupling Efficiency of this compound
ParameterTypical ValueMethod of Determination
Per-step Coupling Efficiency>99%Trityl Cation Monitoring (UV-Vis Spectrophotometry)
Overall Yield (for a 20-mer)~82%Calculated from average per-step efficiency

Note: The overall yield is highly dependent on the length of the oligonucleotide and the efficiency of each synthesis cycle.

Table 2: Comparative Deprotection Kinetics of N-Benzoyl-Deoxycytidine
Deprotection Reagent & ConditionsHalf-life (t½) of Benzoyl Group Removal
Concentrated Ammonium (B1175870) Hydroxide (B78521) (55°C)~ 2 hours
Ammonium Hydroxide/Methylamine (1:1) (AMA) (Room Temperature)< 10 minutes
Anhydrous Ammonia (gas phase)~ 30-60 minutes

Data is compiled from various sources and represents typical deprotection times. Actual times may vary based on specific laboratory conditions and the sequence context of the oligonucleotide.

The Synthetic Workflow: A Visual Guide

The journey from a single this compound monomer to its incorporation into a final, deprotected oligonucleotide involves a meticulously orchestrated series of chemical reactions. The following diagrams, generated using the DOT language, illustrate the key stages of this process.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acidic Treatment) Coupling 2. Coupling (this compound + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Phosphite (B83602) Triester Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Detritylation Stable Phosphate (B84403) Triester Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection_Workflow cluster_deprotection Post-Synthesis Deprotection Start Protected Oligonucleotide on Solid Support (with Bz, Cyanoethyl, and DMT groups) Cleavage Cleavage from Solid Support & Removal of Cyanoethyl Groups (e.g., Aqueous Ammonia) Start->Cleavage Base_Deprotection Removal of Benzoyl (Bz) Groups (e.g., Prolonged Ammonia Treatment or AMA) Cleavage->Base_Deprotection Final_Product Fully Deprotected Oligonucleotide Base_Deprotection->Final_Product

Caption: The workflow for the final deprotection of the synthetic oligonucleotide.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments involving this compound. These are generalized protocols and may require optimization based on the specific DNA synthesizer and reagents used.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

1. Detritylation (Deblocking):

  • The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 1-2 minutes.
  • The resulting orange-colored trityl cation is washed away with acetonitrile (B52724). The absorbance of the cation at 495 nm is measured to determine the coupling efficiency of the previous cycle.
  • The support is thoroughly washed with acetonitrile to remove any residual acid.

2. Coupling:

  • A solution of this compound (typically 0.1 M in acetonitrile) and an activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) are simultaneously delivered to the synthesis column.
  • The reaction is allowed to proceed for 1-5 minutes, during which the activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
  • The column is then washed with acetonitrile.

3. Capping:

  • To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations, a capping step is performed.
  • Two solutions, Cap A (acetic anhydride (B1165640) in tetrahydrofuran/lutidine) and Cap B (N-methylimidazole in tetrahydrofuran), are mixed and delivered to the column.
  • The reaction is allowed to proceed for 1-2 minutes, acetylating the unreacted hydroxyl groups.
  • The column is washed with acetonitrile.

4. Oxidation:

  • The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.
  • A solution of 0.02 M iodine in tetrahydrofuran/water/pyridine is delivered to the column.
  • The oxidation is typically complete within 1-2 minutes.
  • The column is washed with acetonitrile, completing one cycle of nucleotide addition.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Phosphate Deprotection:

  • The solid support is treated with concentrated aqueous ammonium hydroxide (28-30%) at room temperature for 1-2 hours or at 55°C for 30-60 minutes. This cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the cyanoethyl protecting groups from the phosphate backbone.
  • The supernatant containing the oligonucleotide is collected.

2. Base Deprotection (Removal of Benzoyl Groups):

  • The collected ammoniacal solution is heated at 55°C for 8-16 hours to ensure complete removal of the benzoyl protecting groups from the cytosine (and adenine, if present) bases.
  • Alternative Rapid Deprotection: For faster deprotection, a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at room temperature for 10-15 minutes or at 65°C for 5 minutes.
  • After deprotection, the solution is cooled, and the ammonia and/or methylamine are removed by vacuum centrifugation.

3. Final Purification:

  • The deprotected oligonucleotide is typically purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.

Conclusion

The benzoyl protecting group plays an indispensable role in the successful synthesis of high-quality oligonucleotides using this compound. Its chemical stability throughout the synthesis cycle, coupled with its efficient removal during the final deprotection step, ensures the integrity of the cytosine base and the fidelity of the final product. A thorough understanding of its function, the quantitative aspects of its performance, and the detailed experimental protocols for its use are essential for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutic drug development. By mastering the application of this fundamental chemical tool, the synthesis of custom oligonucleotides for a myriad of applications can be achieved with precision and reliability.

References

Structure and chemical properties of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite

Abstract

N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite is a critical building block in the chemical synthesis of oligonucleotides. Its unique combination of protecting groups—the dimethoxytrityl (DMT) group at the 5' position, the benzoyl (Bz) group on the exocyclic amine of the cytidine (B196190) base, and the 3'-phosphoramidite moiety—enables the efficient and controlled, stepwise addition of cytidine nucleotides onto a growing DNA or RNA chain via the phosphoramidite (B1245037) method. This guide provides a comprehensive overview of its structure, chemical properties, and application in solid-phase oligonucleotide synthesis, complete with experimental protocols and technical data for professionals in research and drug development.

Chemical Structure and Properties

The molecular structure of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite is designed for stability during storage and specific reactivity during synthesis. The 5'-DMT group is an acid-labile protecting group for the 5'-hydroxyl function, the N-benzoyl group protects the exocyclic amine of the cytosine base, and the 3'-phosphoramidite is the reactive group that forms the internucleotide linkage.

DMT DMT-O- sugar 2' H DMT->sugar:f4 Base Cytosine(Bz) sugar:f1->Base Phosphoramidite <-P(OR)(N(iPr)2) sugar:f3->Phosphoramidite 3' R R = Cyanoethyl

Caption: Simplified structure of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite.

Physicochemical Properties

The following table summarizes the key quantitative and qualitative properties of this phosphoramidite.

PropertyValueReference(s)
CAS Number 102212-98-6[1][2][3]
Molecular Formula C₄₆H₅₂N₅O₈P[1][2][3]
Molecular Weight 833.93 g/mol [1][3]
Appearance White to pale yellow powder[]
Purity ≥98% (typically by HPLC)[2][3][]
Solubility Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml), and Acetonitrile (B52724)[2]
Storage Conditions Store at -20°C to -15°C under an inert atmosphere. Keep container tightly closed.[1][2]
IUPAC Name N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide[]

Application in Solid-Phase Oligonucleotide Synthesis

This phosphoramidite is a fundamental reagent for the automated chemical synthesis of DNA oligonucleotides.[5] The synthesis process is a cyclical reaction that sequentially adds nucleotide building blocks to a growing chain attached to a solid support, such as controlled pore glass (CPG).[6][7] The cycle, which proceeds in the 3' to 5' direction, consists of four main steps: detritylation, coupling, capping, and oxidation.[7]

Oligo_Synthesis_Cycle Phosphoramidite Synthesis Cycle start Start: Solid Support with Initial Nucleoside (DMT-ON) detritylation Step 1: Detritylation (Acid Treatment, e.g., TCA) Removes 5'-DMT group start->detritylation Exposes 5'-OH coupling Step 2: Coupling Add dC(Bz) Phosphoramidite & Activator (e.g., Tetrazole) detritylation->coupling Activates 5'-OH for reaction capping Step 3: Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups coupling->capping Forms new phosphite (B83602) linkage oxidation Step 4: Oxidation (Iodine Solution) Stabilizes phosphite triester to phosphate (B84403) triester capping->oxidation Prevents failure sequences cycle_end Cycle Complete (DMT-ON) oxidation->cycle_end Forms stable backbone cycle_end->detritylation Repeat for next nucleotide final_product Final Steps: Cleavage & Deprotection cycle_end->final_product After final cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the use of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite in a standard automated DNA synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite in anhydrous acetonitrile to a final concentration of 0.05-0.15 M. This solution must be kept under an inert atmosphere (Argon or Nitrogen) to prevent degradation.

  • Activator: A 0.25-0.5 M solution of 1H-tetrazole or a suitable alternative like 4,5-dicyanoimidazole (B129182) in anhydrous acetonitrile.[8][9]

  • Detritylation Reagent: 3-5% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).[7][10]

  • Capping Reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF.

    • Cap B: N-methylimidazole/THF.

  • Oxidizer: A solution of 0.02-0.05 M iodine in THF/water/pyridine.

Synthesis Cycle Protocol (per nucleotide addition)

This protocol outlines a single cycle for adding a deoxycytidine residue to the growing oligonucleotide chain on a solid support.

  • Step 1: Detritylation

    • The solid support column is washed with anhydrous acetonitrile.

    • The detritylation reagent (e.g., 3% TCA in DCM) is passed through the column for 60-120 seconds.[10] This cleaves the 5'-DMT group, yielding a free 5'-hydroxyl group and releasing the orange-colored dimethoxytrityl cation, which can be quantified spectrophotometrically to monitor coupling efficiency.[7][11]

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • The prepared dC(Bz) phosphoramidite solution and the activator solution are simultaneously delivered to the column.

    • The reaction is allowed to proceed for 30-180 seconds. The protonated activator converts the diisopropylamino group of the phosphoramidite into a good leaving group, which is then displaced by the free 5'-hydroxyl group on the solid support.[7] This forms a new internucleoside phosphite triester linkage.

  • Step 3: Capping

    • To prevent the formation of deletion-mutant oligonucleotides, any unreacted 5'-hydroxyl groups are permanently blocked.

    • A mixture of Capping A and Capping B reagents is passed through the column for 30-60 seconds. This acetylates the free hydroxyl groups, rendering them unreactive in subsequent coupling steps.[7]

    • The column is washed with acetonitrile.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester.

    • The iodine-based oxidizing solution is passed through the column for 30-60 seconds.

    • The column is washed with acetonitrile to remove excess iodine and prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Support: After the final synthesis cycle, the column is washed and dried with an inert gas. Concentrated ammonium (B1175870) hydroxide (B78521) (or a mixture of ammonium hydroxide/methylamine) is passed through the column to cleave the ester linkage holding the oligonucleotide to the solid support.

  • Base Deprotection: The resulting solution, containing the oligonucleotide, is heated at 55-65°C for 5-8 hours.[10] This removes the benzoyl (Bz) protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone.

  • Purification: The final deprotected oligonucleotide is typically purified from failure sequences and residual protecting groups using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[11][12]

Quality Control and Analysis

The purity and identity of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite are critical for successful oligonucleotide synthesis.

Analysis MethodPurposeExpected Results
Reverse-Phase HPLC Assesses purity and detects the presence of related impurities.[][12]A major peak corresponding to the product with a purity of ≥98%. Potential impurities include the corresponding H-phosphonate or species lacking the DMT group.[13]
³¹P NMR Confirms the presence and purity of the phosphoramidite group.A characteristic signal in the range of 146-150 ppm, indicative of the trivalent phosphorus in the phosphoramidite moiety. The presence of other signals could indicate oxidation or hydrolysis.[12]
¹H NMR Confirms the overall chemical structure, including the presence of DMT, benzoyl, and deoxyribose protons.Characteristic peaks corresponding to the protons of the DMT group (aromatic region), the benzoyl group (aromatic region), the sugar moiety, and the diisopropyl and cyanoethyl groups of the phosphoramidite.[10][14]
Mass Spectrometry Confirms the molecular weight of the compound.A peak corresponding to the calculated mass [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the correct molecular formula.[10]

Conclusion

N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-phosphoramidite is an indispensable reagent in modern biotechnology and drug development, forming the foundation for the synthesis of custom DNA sequences used in PCR primers, DNA probes, antisense oligonucleotides, and gene synthesis. A thorough understanding of its chemical properties, coupled with stringent quality control and optimized synthesis protocols, is essential for producing high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.

References

DMT-dC(bz) Phosphoramidite CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dC(bz) Phosphoramidite (B1245037). It is a critical reagent in the chemical synthesis of DNA, a process fundamental to numerous applications in research, diagnostics, and therapeutics.

Core Properties of DMT-dC(bz) Phosphoramidite

This compound is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. These modifications are crucial for its function in the phosphoramidite method of oligonucleotide synthesis. The key quantitative data for this compound are summarized below.

PropertyValueReferences
CAS Number 102212-98-6[1][2][3]
Molecular Weight 833.91 g/mol [1][2][3][]
Molecular Formula C₄₆H₅₂N₅O₈P[1][3]
Appearance White to off-white powder[1][5]
Purity (HPLC) ≥98.0%[3]
Storage Temperature -20°C to 8°C, protect from light and moisture[1][5]

The Role in Oligonucleotide Synthesis

This compound is a fundamental building block for the synthesis of custom DNA sequences. Its chemical structure is designed for the stepwise, controlled addition of a deoxycytidine nucleotide to a growing oligonucleotide chain. This process, known as solid-phase oligonucleotide synthesis, is the gold standard for producing synthetic DNA.[2][6]

The key features of this compound in this process are:

  • The 5'-DMT (Dimethoxytrityl) group: This acid-labile protecting group shields the 5'-hydroxyl of the deoxycytidine. Its removal at the beginning of each synthesis cycle allows for the subsequent coupling reaction. The release of the DMT cation, which is brightly colored, also serves as a convenient method for monitoring the efficiency of each coupling step.[3]

  • The Benzoyl (bz) group: This base-labile group protects the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the synthesis process.[3][7]

  • The 3'-Phosphoramidite group: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, extending the DNA sequence by one base.[2]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The process is typically performed on an automated DNA synthesizer.[2] The core steps of a single synthesis cycle are outlined below.

1. Initialization: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

2. Synthesis Cycle:

  • Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[8][9] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling: The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][10] This forms a phosphite (B83602) triester linkage.

  • Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping solution, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8]

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8][9]

This cycle is repeated for each nucleotide to be added to the sequence.

3. Final Cleavage and Deprotection: Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl groups on the bases and the cyanoethyl groups on the phosphate (B84403) backbone) are removed by treatment with a strong base, such as concentrated ammonium (B1175870) hydroxide.[11]

4. Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide from any shorter, failed sequences.[2]

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Adds new phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted chains Oxidation->Deblocking Stabilizes phosphate backbone Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Purified Oligonucleotide Purification->FinalProduct

References

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to Benzoyl-Protected Cytosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. At the heart of this process lies the use of protected nucleoside phosphoramidites, with benzoyl-protected deoxycytidine (Bz-dC) phosphoramidite (B1245037) serving as a crucial and widely utilized building block. This technical guide provides an in-depth exploration of the key features, benefits, and experimental protocols associated with the use of this essential reagent in solid-phase oligonucleotide synthesis.

The benzoyl (Bz) protecting group for the exocyclic amine of cytosine is a long-standing and reliable choice in phosphoramidite chemistry. Its stability during the iterative steps of oligonucleotide chain elongation, coupled with its predictable and well-characterized deprotection, has made it a staple in both academic and industrial settings. This guide will delve into the quantitative aspects of its performance, provide detailed experimental methodologies, and visualize the synthesis workflow.

Core Features and Benefits

The primary function of the benzoyl group on the cytosine base is to prevent unwanted side reactions at the N4-amino group during the phosphoramidite coupling cycle.[1] This protection is critical for ensuring the fidelity of the synthesized oligonucleotide sequence.

Key benefits of using benzoyl-protected cytosine phosphoramidite include:

  • High Coupling Efficiency: Benzoyl-protected cytosine phosphoramidite consistently demonstrates high coupling efficiencies, often exceeding 98-99%. This is paramount for the synthesis of long oligonucleotides, as the overall yield is a product of the coupling efficiency at each step.[2]

  • Stability: The benzoyl group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of the synthesis. This stability prevents premature deprotection and subsequent side reactions.

  • Well-Characterized Deprotection: The removal of the benzoyl group is typically achieved using aqueous ammonium (B1175870) hydroxide (B78521).[3] While effective, the kinetics of this deprotection are slower compared to some more modern protecting groups. The half-life for the cleavage of the benzoyl group from deoxycytidine with ammonium hydroxide at room temperature is approximately two hours.[4]

  • Compatibility: It is compatible with the standard phosphoramidite synthesis workflow and other commonly used protecting groups for adenine (B156593) (benzoyl) and guanine (B1146940) (isobutyryl).[1]

Quantitative Performance Data

The performance of benzoyl-protected cytosine phosphoramidite can be quantified in several key areas. The following tables summarize available data on coupling efficiency and potential side reactions during deprotection.

ParameterValueConditions/Notes
Average Coupling Efficiency >99%Dependent on synthesizer, reagents, and protocol. Efficiencies of 99.97% and 99.95% have been reported in optimized syntheses.[5]
Deprotection Half-life (Ammonium Hydroxide) ~2 hoursAt room temperature. This is the rate-limiting step in standard deprotection protocols.[4]
Deprotection ReagentSide ReactionExtent of Side ReactionNotes
Ethylene Diamine Transamination~16%This reagent is sometimes used for deprotecting methylphosphonate (B1257008) oligonucleotides. Pre-treatment with ammonium hydroxide can reduce this side reaction.[6]
Aqueous Methylamine (AMA) Transamination (forms N4-Me-dC)SignificantTo avoid this, acetyl-protected dC (Ac-dC) is recommended when using AMA for rapid deprotection.[7][8]

Experimental Protocols

The following section details a standard protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using benzoyl-protected cytosine phosphoramidite.

Materials and Reagents:
  • Benzoyl-protected cytosine phosphoramidite (Bz-dC) solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Lutidine)

  • Capping solution B (e.g., 16% 1-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile (B52724) (for washing)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

Instrumentation:
  • Automated DNA/RNA synthesizer

Protocol for a Single Synthesis Cycle:
  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be used to quantify the coupling efficiency of the previous cycle.[3]

  • Coupling: The benzoyl-protected cytosine phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[2]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.[3]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Final Cleavage and Deprotection:
  • Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium hydroxide.

  • Base Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the nucleotide bases, including the benzoyl group from cytosine. This step is usually performed by heating the solution (e.g., at 55°C) for an extended period (e.g., 5-8 hours) to ensure complete deprotection.[]

Workflow and Logical Relationships

The following diagrams illustrate the core logical flows in oligonucleotide synthesis utilizing benzoyl-protected cytosine phosphoramidite.

Oligonucleotide_Synthesis_Cycle start Start Cycle: Solid Support with Free 5'-OH deblocking Step 1: Deblocking (DMT Removal) start->deblocking If not first cycle coupling Step 2: Coupling (Add Bz-dC Phosphoramidite + Activator) deblocking->coupling capping Step 3: Capping (Acetylate Unreacted 5'-OH) coupling->capping oxidation Step 4: Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Ready for Next Cycle oxidation->next_cycle

Figure 1. Automated Oligonucleotide Synthesis Cycle.

Deprotection_Workflow synthesis_complete Completed Synthesis on Solid Support cleavage Cleavage from Support (Ammonium Hydroxide) synthesis_complete->cleavage base_deprotection Base Deprotection (Ammonium Hydroxide, Heat) cleavage->base_deprotection purification Purification (e.g., HPLC, PAGE) base_deprotection->purification final_product Purified Oligonucleotide purification->final_product

Figure 2. Post-Synthesis Cleavage and Deprotection Workflow.

Conclusion

Benzoyl-protected cytosine phosphoramidite remains a cornerstone of chemical oligonucleotide synthesis due to its reliability, high coupling efficiency, and well-understood chemistry. While alternative protecting groups offering faster deprotection have been developed, the benzoyl group's stability and extensive history of successful use ensure its continued relevance in the field. For researchers and developers requiring high-fidelity synthesis of standard oligonucleotides, Bz-dC phosphoramidite is a robust and dependable choice. A thorough understanding of its characteristics and the associated experimental protocols is essential for achieving optimal results in the synthesis of custom DNA and RNA sequences for a wide array of biological and therapeutic applications.

References

The Cornerstone of Synthetic DNA: An In-depth Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize DNA with precision and efficiency is paramount. The foundational technology that underpins this capability is phosphoramidite (B1245037) chemistry. This robust and highly optimized method allows for the routine synthesis of custom oligonucleotides, enabling a vast array of applications from PCR primers and gene synthesis to the development of nucleic acid-based drugs. This technical guide provides a comprehensive overview of the core principles of solid-phase phosphoramidite DNA synthesis, detailing the intricate chemistry, experimental protocols, and critical parameters that ensure the fidelity of the synthesized DNA.

The Chemistry of DNA Synthesis: A Four-Step Cycle

Solid-phase DNA synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction, which is the reverse of the natural 5' to 3' enzymatic synthesis.[1] The entire process is typically automated on a DNA synthesizer, which precisely controls the delivery of reagents to a solid support, commonly controlled pore glass (CPG), packed in a column.[2]

The synthesis cycle consists of four key chemical reactions:

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

  • Coupling: The next phosphoramidite monomer, which is a protected nucleoside with a reactive phosphoramidite group at the 3' position, is activated and then coupled to the free 5'-hydroxyl group of the growing chain. This forms a trivalent phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves acetylating any free 5'-hydroxyl groups that did not participate in the coupling reaction, rendering them inert to further chain extension.[1][3]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone linkage found in DNA.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualizing the DNA Synthesis Cycle

DNA_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Failures Oxidation->Detritylation Stabilizes Backbone (for next cycle) End Cleavage, Deprotection & Purification Oxidation->End After final cycle Start Start with Solid Support-Bound Nucleoside Start->Detritylation

Caption: The four-step cycle of phosphoramidite DNA synthesis.

The Building Blocks: Protected Phosphoramidites

The success of phosphoramidite chemistry hinges on the use of carefully designed building blocks – the nucleoside phosphoramidites. These are modified nucleosides where reactive functional groups are temporarily blocked by protecting groups to prevent unwanted side reactions during synthesis.[4]

Key Protecting Groups:

  • 5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is stable to the basic and neutral conditions of the synthesis cycle but is readily removed by a weak acid.[4]

  • Phosphite Group: The phosphorus atom is protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed during the final deprotection step.[4]

  • Exocyclic Amines of Nucleobases: The amino groups on adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during coupling. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) does not have an exocyclic amine and therefore does not require protection.

Structure of a Protected Phosphoramidite

Caption: Key components of a protected phosphoramidite monomer.

Quantitative Data in Phosphoramidite Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The overall yield of a synthesis decreases exponentially with the length of the oligonucleotide.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Per cycle. Even a small decrease significantly impacts the overall yield of long oligonucleotides.[4][5]
Detritylation Time 20 - 120 secondsDependent on the acid used (TCA is faster than DCA).[6]
Coupling Time 30 seconds - 15 minutesStandard bases are fast, while modified bases may require longer times.[7][8]
Capping Efficiency >99%Crucial for minimizing deletion mutations.[9]
Oxidation Time 3 - 60 secondsDependent on the oxidizing agent and its concentration.[10]

Impact of Coupling Efficiency on Overall Yield:

The theoretical yield of a full-length oligonucleotide can be calculated using the formula: Yield = (Coupling Efficiency)(Number of couplings) .

Oligonucleotide Length99.5% Coupling Efficiency99.0% Coupling Efficiency98.0% Coupling Efficiency
20-mer90.9%82.6%67.6%
50-mer77.8%60.5%36.4%
100-mer60.5%36.6%13.3%

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in solid-phase phosphoramidite DNA synthesis. These protocols are generalized and may require optimization based on the specific DNA synthesizer, reagents, and scale of synthesis.

The Synthesis Cycle

a) Detritylation (Deblocking)

  • Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[11]

  • Procedure:

    • The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724).

    • The detritylation solution is passed through the column for a specified time (e.g., 60 seconds). The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

    • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid, which is critical to prevent degradation of the phosphoramidite in the next step.

b) Coupling

  • Reagents:

    • Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).[7]

    • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[12]

  • Procedure:

    • The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The mixture is allowed to react for a specified time (e.g., 30-120 seconds).[8]

    • The column is then washed with anhydrous acetonitrile.

c) Capping

  • Reagents:

  • Procedure:

    • Capping solutions A and B are mixed and delivered to the synthesis column.

    • The reaction is allowed to proceed for a specified time (e.g., 30-60 seconds).

    • The column is washed with anhydrous acetonitrile.

d) Oxidation

  • Reagent: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water.[8][14]

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.

    • The oxidation reaction is allowed to proceed for a specified time (e.g., 30 seconds).

    • The column is washed with anhydrous acetonitrile.

Post-Synthesis Processing

a) Cleavage and Deprotection

  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).[15][16]

  • Procedure:

    • The solid support is transferred from the synthesis column to a sealed vial.

    • Concentrated ammonium hydroxide is added to the vial.

    • The vial is heated at a specific temperature for a set duration (e.g., 55°C for 8-16 hours) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.[15]

    • The supernatant containing the deprotected oligonucleotide is collected.

b) Purification

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides.[17]

  • Procedure (General):

    • The crude oligonucleotide solution is injected onto an RP-HPLC column (e.g., C18).

    • A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides.

    • The full-length product, which is typically more retained than the shorter failure sequences, is collected.

    • For "DMT-on" purification, the final DMT group is left on, making the full-length product significantly more hydrophobic and easier to separate. The DMT group is then removed post-purification.[17]

c) Analysis

  • Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is widely used for the quality control of synthetic oligonucleotides.[18]

  • Procedure (General):

    • A small amount of the purified oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid).[18]

    • The mixture is spotted onto a MALDI target plate and allowed to crystallize.

    • The sample is irradiated with a laser, causing desorption and ionization of the oligonucleotide.

    • The mass-to-charge ratio of the ions is measured, allowing for the confirmation of the molecular weight of the synthesized oligonucleotide.

Troubleshooting Common Issues in DNA Synthesis

IssuePotential Cause(s)Recommended Action(s)
Low Coupling Efficiency - Moisture in reagents or lines.- Degraded phosphoramidites or activator.- Insufficient coupling time.- Use fresh, anhydrous acetonitrile.- Replace reagents.- Increase coupling time, especially for modified bases.
High n-1 Population - Incomplete capping.- Check capping reagents and increase capping time.
Depurination - Excessive exposure to acid during detritylation.- Use a milder acid (DCA instead of TCA).- Reduce detritylation time.
Poor Cleavage/Deprotection - Old or low-concentration ammonium hydroxide.- Insufficient heating time or temperature.- Use fresh, concentrated ammonium hydroxide.- Ensure proper heating conditions.
Broad or Multiple Peaks in HPLC - Secondary structures in the oligonucleotide.- Incomplete deprotection.- Perform HPLC at an elevated temperature (e.g., 60°C).- Ensure complete deprotection.

Logical Relationships in Phosphoramidite Chemistry

Protecting Group Strategy

Protecting_Groups cluster_protecting Protecting Group Strategy DMT 5'-DMT Base_Protect Base Protecting Groups (Bz, iBu) Synthesis During Synthesis Cycle DMT->Synthesis Acid Labile Cyanoethyl β-Cyanoethyl Deprotection Final Deprotection Base_Protect->Deprotection Base Labile Cyanoethyl->Deprotection Base Labile

Caption: Orthogonal protecting group strategy in phosphoramidite synthesis.

This in-depth guide provides a solid foundation for understanding the principles and practical aspects of phosphoramidite chemistry for DNA synthesis. By carefully controlling the chemical reactions and adhering to optimized protocols, researchers and drug development professionals can reliably produce high-quality synthetic DNA for a wide range of innovative applications.

References

Navigating the Solution: A Technical Guide to the Solubility of DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of oligonucleotide synthesis, the solubility of phosphoramidite (B1245037) monomers is a critical parameter that directly influences coupling efficiency and, ultimately, the yield and purity of the final product. This technical guide provides an in-depth analysis of the solubility of N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as DMT-dC(bz) phosphoramidite, in acetonitrile (B52724) and other pertinent organic solvents.

Executive Summary

This compound is a crucial building block in the synthesis of DNA. Its effective dissolution in the reaction solvent, most commonly anhydrous acetonitrile, is paramount for successful automated oligonucleotide synthesis. While precise quantitative solubility data in acetonitrile remains proprietary and varies with purity and formulation, this guide consolidates available data and outlines experimental protocols for its determination. Understanding the solubility characteristics of this key reagent is essential for optimizing synthesis protocols, troubleshooting potential issues, and ensuring the production of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including the specific batch purity, the presence of any isomers, and the water content of the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

SolventSolubilityConcentration (Molarity)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]119.92 mM[1]Ultrasonic assistance may be required. DMSO is hygroscopic, and its water content can significantly impact solubility.[1]
Acetonitrile (ACN)SolubleNot specifiedAcetonitrile is the most common solvent for DNA synthesis.[2] Standard protocols often use concentrations ranging from 0.05 M to 0.1 M.[2]
Deuterated Acetonitrile (CD3CN)Soluble[3]Not specifiedUsed for NMR-based analysis.
Dichloromethane (DCM)SolubleNot specifiedOften used for more lipophilic phosphoramidites.[2]
Water0.53 g/L (at 20 °C)~0.63 mMVery low solubility, highlighting the need for anhydrous conditions during synthesis.

It is important to note that for oligonucleotide synthesis, phosphoramidites are typically dissolved in anhydrous acetonitrile at concentrations ranging from 0.05 M to 0.1 M.[2] This suggests that the solubility of this compound in acetonitrile is sufficient to achieve these concentrations.

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for process optimization and quality control. Below are detailed methodologies for assessing the solubility of phosphoramidites.

Method 1: Visual Inspection for Solubility Determination

This method provides a rapid, qualitative assessment of solubility and is suitable for initial screening of solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., acetonitrile, dichloromethane)

  • Clear glass vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a clear glass vial.

  • Add a small, measured volume of the solvent to the vial (e.g., 0.1 mL).

  • Cap the vial securely and vortex for 1-2 minutes.

  • Visually inspect the solution against a contrasting background to check for any undissolved particles.

  • If the solid has completely dissolved, the phosphoramidite is soluble at that concentration. The concentration can be calculated (in mg/mL or Molarity).

  • If undissolved solid remains, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to determine the solubility.

  • If the solid does not dissolve even with a large volume of solvent, it can be classified as sparingly soluble or insoluble in that particular solvent.

Method 2: Purity and Concentration Analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful analytical technique to not only assess the purity of the phosphoramidite but also to determine its concentration in a solution, which can be used to infer solubility.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • This compound standard of known concentration

  • Anhydrous acetonitrile

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in anhydrous acetonitrile at known concentrations.

  • Sample Preparation: Prepare a saturated solution of this compound in anhydrous acetonitrile. Allow the solution to equilibrate, and then filter it to remove any undissolved solid.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient: A suitable gradient of Mobile Phase A and B to achieve good separation.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the filtered, saturated sample solution.

    • Determine the concentration of the phosphoramidite in the saturated solution using the calibration curve. This concentration represents the solubility of the phosphoramidite in acetonitrile under the given conditions.

Impact of Solubility on Oligonucleotide Synthesis

The solubility of phosphoramidites in the synthesis solvent is a critical factor that directly impacts the efficiency of the coupling reaction. Inadequate solubility can lead to several issues:

  • Reduced Coupling Efficiency: If the phosphoramidite is not fully dissolved, its effective concentration in the solution will be lower than intended. This can lead to incomplete coupling reactions, resulting in a higher proportion of truncated sequences (n-1 mers) and a lower yield of the full-length oligonucleotide.[4]

  • Clogging of Fluidic Systems: Undissolved particles can clog the narrow tubing and valves of automated DNA synthesizers, leading to instrument malfunction and failed synthesis runs.

  • Inconsistent Results: Poor solubility can lead to variability in the concentration of the phosphoramidite solution delivered to the synthesis column, resulting in inconsistent coupling efficiencies and variable quality of the synthesized oligonucleotides.

Therefore, ensuring the complete dissolution of the phosphoramidite in high-purity, anhydrous acetonitrile is a fundamental requirement for successful and reproducible oligonucleotide synthesis.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between phosphoramidite solubility and the quality of oligonucleotide synthesis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_outcome Outcome start Start weigh Weigh Phosphoramidite start->weigh measure Measure Solvent weigh->measure add_solvent Add Solvent to Vial measure->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolved Completely Dissolved? vortex->check_dissolved soluble Soluble: Calculate Concentration check_dissolved->soluble Yes not_soluble Not Soluble check_dissolved->not_soluble No end End soluble->end not_soluble->end

Caption: Experimental workflow for determining phosphoramidite solubility by visual inspection.

Solubility_Impact_on_Synthesis cluster_solubility Phosphoramidite Solubility cluster_concentration Effective Concentration cluster_coupling Coupling Efficiency cluster_quality Oligonucleotide Quality high_sol High Solubility optimal_conc Optimal Concentration high_sol->optimal_conc low_sol Low Solubility reduced_conc Reduced Concentration low_sol->reduced_conc high_eff High Efficiency optimal_conc->high_eff low_eff Low Efficiency reduced_conc->low_eff high_yield High Yield High Purity high_eff->high_yield low_yield Low Yield Low Purity low_eff->low_yield

Caption: Logical relationship between phosphoramidite solubility and oligonucleotide synthesis quality.

Conclusion

The solubility of this compound is a cornerstone of efficient and reliable oligonucleotide synthesis. While acetonitrile is the industry-standard solvent, ensuring complete dissolution to achieve the target concentration is critical. This guide has provided the available solubility data, detailed experimental protocols for its determination, and highlighted the profound impact of solubility on the final product quality. For researchers and professionals in the field, a thorough understanding and control of this parameter are indispensable for the successful development and production of high-quality oligonucleotides. It is recommended to perform in-house solubility assessments, especially when changing solvent batches or phosphoramidite suppliers, to maintain optimal synthesis performance.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Using DMT-dC(bz) Phosphoramidite in an Automated DNA Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA oligonucleotides.[1][2][3] This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing DNA chain on a solid support.[2][3] Each synthesis cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[3][4]

DMT-dC(bz) Phosphoramidite is the monomer used to incorporate a deoxycytidine (dC) nucleotide into the oligonucleotide sequence. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow for chain elongation.[3][5] The exocyclic amine of the cytosine base is protected by a benzoyl (bz) group to prevent unwanted side reactions during synthesis.[2][6] The phosphoramidite moiety at the 3' position is activated for coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

This document provides a detailed protocol for the use of this compound in an automated DNA synthesizer, including instrument setup, synthesis cycle parameters, post-synthesis processing, and quality control analysis.

Materials and Reagents

Reagent Function Typical Concentration/Purity
This compoundDeoxycytidine monomerHigh purity (>98%)
Acetonitrile (Anhydrous)Solvent for phosphoramidites and activator<30 ppm H₂O
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI))Activates the phosphoramidite for coupling0.25 - 0.7 M in Acetonitrile
Deblocking/Detritylation Reagent (e.g., Trichloroacetic Acid (TCA) in Dichloromethane (DCM))Removes the 5'-DMT protecting group3% (v/v) TCA in DCM
Capping Reagent A (e.g., Acetic Anhydride in THF/Lutidine)Acetylates unreacted 5'-hydroxyl groups10% Acetic Anhydride
Capping Reagent B (e.g., N-Methylimidazole in THF)Catalyst for the capping reaction16% N-Methylimidazole
Oxidizer (e.g., Iodine in THF/Water/Pyridine)Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester0.02 - 0.1 M Iodine
Cleavage and Deprotection Reagent (e.g., Ammonium (B1175870) Hydroxide (B78521), AMA)Cleaves the oligo from the solid support and removes protecting groupsConcentrated (28-30%) or a mixture of Ammonium Hydroxide and Methylamine (B109427) (AMA)
Controlled Pore Glass (CPG) Solid SupportSolid phase on which the oligonucleotide is synthesizedPre-loaded with the first nucleoside

Automated DNA Synthesis Protocol

The automated synthesis process is a cycle of four main steps, repeated for each nucleotide added to the sequence.

Pre-Synthesis Setup
  • Reagent Preparation: Prepare fresh solutions of all reagents according to the synthesizer manufacturer's recommendations. Ensure phosphoramidite solutions are anhydrous.

  • Instrument Priming: Prime all reagent lines on the DNA synthesizer to ensure there are no air bubbles and that fresh reagent is delivered to the synthesis column.

  • Sequence Entry: Program the desired oligonucleotide sequence into the synthesizer's software.

The Synthesis Cycle

The following steps are performed for each coupling cycle:

  • Detritylation (Deblocking): The 5'-DMT protecting group is removed from the nucleoside attached to the solid support by treating it with an acidic solution, typically 3% TCA in DCM.[3][5] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The cleaved DMT cation is orange, and its absorbance can be measured to monitor coupling efficiency in real-time.[3][5]

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for standard phosphoramidites is 2-5 minutes, though this can be extended for modified or sterically hindered bases.[7]

  • Capping: To prevent the elongation of chains that failed to couple in the previous step (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is achieved by treating the support with a mixture of Capping Reagents A and B.[3]

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is accomplished by treating the support with an iodine solution in the presence of water and a weak base.[3]

After oxidation, the cycle returns to the detritylation step for the addition of the next nucleotide.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

  • Cleavage from Support: The CPG support is transferred to a vial, and a cleavage/deprotection solution is added.

  • Deprotection: The benzoyl (bz) protecting group on the cytosine bases, along with other base and phosphate protecting groups, is removed by hydrolysis in a basic solution. Standard conditions for deprotection of benzoyl groups are treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours or at room temperature for 24 hours. Alternatively, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for faster deprotection, typically 10 minutes at 65°C.[8]

Data Presentation: Performance and Quality Control

Table 1: Typical Performance Data for this compound
Parameter Expected Value Method of Measurement
Stepwise Coupling Efficiency > 99%Trityl Cation Monitoring
Overall Yield (for a 20-mer) 80-90% (Crude)UV-Vis Spectroscopy (A260)
Purity (Crude) 70-85%Anion-Exchange or Reverse-Phase HPLC

Experimental Protocols: Quality Control

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for assessing the purity and identity of synthesized oligonucleotides.[9][10][11]

Protocol: Reverse-Phase HPLC Analysis

This method separates the full-length oligonucleotide from shorter failure sequences.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Ion-pairing reagent in water (e.g., 100 mM Triethylammonium Acetate (TEAA) or 15 mM Triethylamine (TEA) and 10 mM Hexafluoroisopropanol (HFIP) in water).[9]

  • Mobile Phase B: Acetonitrile or Methanol.[9]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Expected Result: The main peak corresponds to the full-length product, with smaller, earlier-eluting peaks representing failure sequences.

Protocol: Mass Spectrometry Analysis

This method confirms the molecular weight of the synthesized oligonucleotide.

  • Technique: Electrospray Ionization (ESI) Mass Spectrometry, often coupled with LC (LC-MS).[11]

  • Mobile Phase: A volatile ion-pairing reagent is required, such as TEA and HFIP.[9][11] TEAA is not suitable for MS as it is not volatile.

  • Analysis: The mass spectrometer detects the mass-to-charge (m/z) ratio of the oligonucleotide.[12] The resulting spectrum will show a series of peaks corresponding to different charge states of the molecule.

  • Expected Result: The deconvoluted mass spectrum should show a major peak corresponding to the calculated molecular weight of the desired oligonucleotide.

Visualizations

Diagram 1: The Automated DNA Synthesis Cycle

DNA_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (Removes 5'-DMT) Coupling 2. Coupling (Adds dC(bz) Amidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocks Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilizes Linkage) Capping->Oxidation Oxidation->Detritylation Starts Next Cycle

Caption: The four-step cycle of automated DNA synthesis.

Diagram 2: Overall Oligonucleotide Workflow

Oligo_Workflow cluster_qc QC Analysis start Define Sequence synthesis Automated DNA Synthesis (Using dC(bz) Amidite) start->synthesis cleavage Cleavage & Deprotection (Ammonium Hydroxide or AMA) synthesis->cleavage purification Purification (Optional) (e.g., HPLC, PAGE) cleavage->purification qc Quality Control cleavage->qc For crude analysis purification->qc final_product Pure Oligonucleotide qc->final_product hplc HPLC (Purity Check) ms Mass Spec (Identity Check)

Caption: From sequence design to final purified oligonucleotide.

References

Application Notes and Protocols: Calculating Molar Excess of DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient solid-phase synthesis of oligonucleotides is fundamental to research, diagnostics, and the development of therapeutic nucleic acids. The phosphoramidite (B1245037) method is the gold standard for this process, involving a four-step cycle: deblocking, coupling, capping, and oxidation.[1][2] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is critical for achieving high synthesis yields.

This document provides a detailed protocol for calculating the necessary molar excess of N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as DMT-dC(bz) Phosphoramidite, to ensure high coupling efficiency and maximize the yield of high-quality, full-length oligonucleotides.

Principle of Molar Excess in Oligonucleotide Synthesis

In solid-phase synthesis, the growing oligonucleotide chain is attached to a solid support, such as controlled-pore glass (CPG). The synthesis proceeds by sequentially adding phosphoramidite monomers to the free 5'-hydroxyl group of the support-bound chain.[3] To drive this reaction to completion (ideally >99% efficiency), a significant molar excess of the phosphoramidite and an activator (e.g., tetrazole) is used relative to the number of synthesis sites on the solid support.[4]

An insufficient molar excess can lead to incomplete coupling, resulting in a higher proportion of truncated sequences (n-1 mers) and a lower overall yield of the desired full-length product. Conversely, an excessive amount is wasteful and does not significantly improve coupling efficiency. Therefore, precise calculation and optimization are key.

Key Parameters for Calculation

The calculation of molar excess depends on several factors:

  • Synthesis Scale: The initial amount of nucleoside loaded onto the solid support (e.g., 1.0 µmol).

  • Phosphoramidite Solution Concentration: The molarity of the this compound solution, typically prepared in anhydrous acetonitrile (B52724).[5]

  • Delivery Volume: The volume of phosphoramidite solution delivered to the synthesis column by the DNA synthesizer during the coupling step.

  • Molecular Weight of Phosphoramidite: Required for preparing the phosphoramidite solution.

This compound Properties:

Property Value Reference
Molecular Formula C₄₆H₅₂N₅O₈P [6][7][8]
Molecular Weight 833.91 g/mol [6][7][8]
Appearance White to off-white powder [7]
Base Protecting Group Benzoyl (bz) [9]

| 5' Protecting Group | Dimethoxytrityl (DMT) |[9] |

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Solution

This protocol describes the preparation of a standard 0.1 M solution for use in automated DNA synthesizers.

Materials:

  • This compound (MW: 833.91 g/mol )[6][7][8]

  • Anhydrous acetonitrile (CH₃CN)

  • Oven-dried amber glass bottle with a septum cap[10]

  • Argon or Nitrogen gas source

  • Syringes and needles

Methodology:

  • Calculate the mass of this compound required. For example, to prepare 10 mL of a 0.1 M solution:

    • Moles = Concentration (M) x Volume (L)

    • Moles = 0.1 mol/L x 0.010 L = 0.001 mol

    • Mass (g) = Moles x Molecular Weight ( g/mol )

    • Mass = 0.001 mol x 833.91 g/mol = 0.834 g

  • Weigh the calculated mass of the phosphoramidite powder into a pre-dried amber glass bottle.

  • Using a syringe, add the required volume of anhydrous acetonitrile to the bottle.

  • Seal the bottle immediately with the septum cap.

  • Gently swirl the bottle until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent moisture introduction.

  • Purge the headspace of the bottle with inert gas (Argon or Nitrogen) to ensure an anhydrous environment.

  • Store the solution at 2-8°C when not in use and allow it to warm to room temperature before placing it on the synthesizer.[7] The solution is typically stable for 1-2 weeks on the synthesizer.

Protocol 2: Calculating Molar Excess and Required Delivery Volume

This protocol details the calculation of the molar excess based on the synthesizer's delivery parameters.

Principle: The molar excess is the ratio of the moles of phosphoramidite delivered to the moles of reactive sites on the solid support.

Molar Excess = Moles of Phosphoramidite Delivered / Moles on Solid Support (Synthesis Scale)

Methodology:

  • Determine the Synthesis Scale: Identify the loading of the synthesis column (e.g., 1.0 µmol).

  • Determine Moles of Phosphoramidite Delivered:

    • Moles Delivered = Phosphoramidite Concentration (mol/L) x Delivery Volume (L)

  • Calculate the Molar Excess:

    • Use the formula above to calculate the molar excess for a given delivery volume.

  • Adjust Delivery Volume for Desired Molar Excess:

    • Alternatively, rearrange the formula to calculate the required delivery volume for a target molar excess (a 10 to 20-fold excess is common for standard synthesis).[4][11]

    • Delivery Volume (µL) = (Target Molar Excess x Synthesis Scale (µmol)) / Phosphoramidite Concentration (mmol/mL)

Example Calculation:

  • Synthesis Scale: 1.0 µmol

  • Phosphoramidite Concentration: 0.1 M (or 0.1 mmol/mL)

  • Target Molar Excess: 15-fold

Delivery Volume (µL) = (15 x 1.0 µmol) / 0.1 mmol/mL = 150 µL

Therefore, the synthesizer must be programmed to deliver 150 µL of the 0.1 M this compound solution to the 1.0 µmol column to achieve a 15-fold molar excess.

Data Presentation: Recommended Molar Excess

The optimal molar excess can vary based on the complexity of the sequence and the desired purity. The following table provides recommended delivery volumes to achieve specific molar excesses for common synthesis scales using a 0.1 M phosphoramidite solution.

Synthesis Scale (µmol)Target Molar ExcessMoles of Amidite Required (µmol)Required Delivery Volume of 0.1 M Solution (µL)
0.2204.040
1.01515.0150
1.02020.0200
5.01260.0600
10.010100.01000
15.010150.01500

Visualizations

Workflow for Phosphoramidite Preparation and Use

G cluster_prep Protocol 1: Solution Preparation cluster_calc Protocol 2: Molar Excess Calculation cluster_synth Synthesizer Setup & Execution p1 Calculate Mass of DMT-dC(bz) Amidite p2 Weigh Amidite into Dried Amber Bottle p1->p2 p3 Add Anhydrous Acetonitrile p2->p3 p4 Dissolve and Purge with Inert Gas p3->p4 s1 Install Amidite Solution on DNA Synthesizer p4->s1 Transfer Solution c1 Identify Synthesis Scale (µmol) c3 Calculate Required Delivery Volume (µL) c1->c3 c2 Define Target Molar Excess c2->c3 s2 Program Calculated Delivery Volume c3->s2 Input Value s1->s2 s3 Initiate Oligonucleotide Synthesis Cycle s2->s3

Caption: Workflow from phosphoramidite preparation to synthesizer setup.

Logical Diagram for Molar Excess Calculation

G scale Synthesis Scale (µmol) calc_moles Moles Amidite Needed = Scale × Target Excess scale->calc_moles conc Amidite Concentration (M) calc_vol Delivery Volume (µL) = Moles Needed / Concentration conc->calc_vol target_excess Target Molar Excess target_excess->calc_moles calc_moles->calc_vol output_vol Required Delivery Volume (µL) calc_vol->output_vol

Caption: Logical flow for calculating the required delivery volume.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of activators in the coupling reaction of 2'-Deoxycytidine(N4-benzoyl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, 5'-O-(4,4'-dimethoxytrityl) (DMT-dC(bz) Phosphoramidite). The efficient coupling of phosphoramidites to the growing oligonucleotide chain is a critical step in solid-phase synthesis, directly impacting the final yield and purity of the desired product. The choice of activator plays a pivotal role in this process.

Introduction to Phosphoramidite (B1245037) Coupling

The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides.[1] The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation. The coupling step, where a phosphoramidite monomer is added to the 5'-hydroxyl group of the growing oligonucleotide chain, requires an activator to proceed efficiently.[2] The activator's role is to protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group.[][4] This leads to the formation of a highly reactive intermediate that rapidly couples with the oligonucleotide.[5]

Commonly Used Activators

Several activators have been developed and are commercially available for phosphoramidite chemistry. The selection of an appropriate activator depends on factors such as the steric hindrance of the phosphoramidite, the desired reaction kinetics, and the scale of the synthesis. Below is a summary of commonly used activators.

1H-Tetrazole

1H-Tetrazole has historically been the standard activator for DNA synthesis.[2][4] It acts as both a weak acid to protonate the phosphoramidite and a nucleophile to displace the diisopropylamino group, forming a reactive tetrazolide intermediate.[2][4] However, its limited solubility in acetonitrile (B52724) can lead to precipitation and issues with high-throughput synthesizers.[4]

5-Ethylthio-1H-tetrazole (ETT)

ETT is a more acidic activator than 1H-Tetrazole and is known to increase the rate of the coupling reaction.[4][6] It has better solubility in acetonitrile compared to 1H-Tetrazole.[7] ETT is often recommended for the synthesis of RNA oligonucleotides where steric hindrance from the 2'-hydroxyl protecting group can slow down the coupling reaction.[6]

5-Benzylthio-1H-tetrazole (BTT)

BTT is another acidic activator that has been shown to be effective for both DNA and RNA synthesis.[7] Its increased acidity can lead to shorter coupling times.[7]

4,5-Dicyanoimidazole (B129182) (DCI)

DCI is a non-tetrazole-based activator that is less acidic but more nucleophilic than 1H-Tetrazole.[2] Its high nucleophilicity is thought to contribute to its effectiveness in promoting rapid and efficient coupling.[8][9][10] DCI is highly soluble in acetonitrile, making it a suitable choice for various synthesis platforms.[2][4][8]

Activator Properties and Performance Data

The following table summarizes key properties and performance data for the recommended activators.

ActivatorpKaSolubility in Acetonitrile (M)Recommended Concentration (M)Key Characteristics
1H-Tetrazole 4.89[7]~0.5[2]0.45 - 0.5[6]Standard activator, limited solubility.[2][4]
5-Ethylthio-1H-tetrazole (ETT) 4.28[7]>0.75[7]0.25 - 0.75[6][11]More acidic and faster than 1H-Tetrazole.[4][6]
5-Benzylthio-1H-tetrazole (BTT) 4.08[7]~0.33[7]0.25 - 0.3[5][12]More acidic than ETT, suitable for sterically hindered amidites.[7]
4,5-Dicyanoimidazole (DCI) 5.2[2]up to 1.1[10]0.25 - 1.2[11][12]Less acidic, highly nucleophilic, and very soluble.[4][8]

Signaling Pathway and Experimental Workflow

Phosphoramidite Coupling Reaction Pathway

The following diagram illustrates the mechanism of the phosphoramidite coupling reaction activated by a generic activator (e.g., Tetrazole).

Phosphoramidite_Coupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Phosphoramidite This compound Protonation Protonation of Phosphoramidite Phosphoramidite->Protonation Growing_Oligo Growing Oligonucleotide (on solid support) Coupling Nucleophilic Attack by 5'-OH Growing_Oligo->Coupling Activator Activator (e.g., Tetrazole) Activator->Protonation Intermediate Formation of Reactive Intermediate Protonation->Intermediate Displacement of Diisopropylamine Intermediate->Coupling Byproduct Diisopropylamine Intermediate->Byproduct Coupled_Product Coupled Product (Phosphite Triester) Coupling->Coupled_Product Oligo_Synthesis_Workflow Start Start Cycle (Solid Support with Nucleoside) Deblocking Step 1: Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling Step 2: Coupling (Add this compound + Activator) Deblocking->Coupling Capping Step 3: Capping (Acetylate unreacted 5'-OH) Coupling->Capping Oxidation Step 4: Oxidation (P(III) to P(V)) Capping->Oxidation Next_Cycle Begin Next Cycle or Final Cleavage/Deprotection Oxidation->Next_Cycle

References

Step-by-Step Guide to the Coupling Cycle with DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the coupling cycle in solid-phase oligonucleotide synthesis using 5'-O-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dC(bz) Phosphoramidite). This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodology, including quantitative data and a visual representation of the workflow.

Introduction

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1][2] This cyclic process involves four key steps: deblocking, coupling, capping, and oxidation, to sequentially add nucleotide units to a growing chain on a solid support.[3] The use of this compound is fundamental for the incorporation of deoxycytidine bases. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine of cytosine, preventing unwanted side reactions during synthesis.[1][4] The cyanoethyl group protects the phosphorus, and the diisopropylamino group is an excellent leaving group during the coupling reaction.[1] Achieving high coupling efficiency in each cycle is critical for the successful synthesis of long and pure oligonucleotides.[5]

The Four-Step Coupling Cycle

The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through the repetition of a four-step cycle for each nucleotide addition.[3]

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6] The release of the DMT cation, which is a brightly colored species, can be monitored spectrophotometrically to assess the efficiency of the previous coupling step.[7]

  • Coupling: The core step of the cycle involves the reaction of the free 5'-hydroxyl group on the growing oligonucleotide chain with the incoming this compound. This reaction is catalyzed by a weak acid, known as an activator, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[6][8] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group.[] This forms an unstable phosphite (B83602) triester linkage.[1]

  • Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1] This ensures that only the desired full-length oligonucleotides are synthesized.

  • Oxidation: The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[6] This stabilized backbone is necessary for the subsequent cycles of synthesis.

Quantitative Data Summary

The efficiency of each step in the coupling cycle is crucial for the overall yield and purity of the final oligonucleotide. The following table summarizes typical quantitative data for the coupling cycle using this compound on an automated DNA synthesizer.

StepReagent/SolutionConcentrationTimeTypical Efficiency
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (w/v)60 - 120 seconds> 99%
Coupling This compound0.05 - 0.15 M in Acetonitrile (B52724)30 - 180 seconds> 99%
Activator (e.g., 0.25 M ETT in Acetonitrile)0.25 - 0.5 M30 - 180 seconds
Capping Cap A: Acetic Anhydride/Pyridine/THFVaries by synthesizer20 - 60 seconds> 99%
Cap B: 10% N-Methylimidazole/THFVaries by synthesizer
Oxidation 0.02 - 0.1 M Iodine in THF/Pyridine/Water0.02 - 0.1 M20 - 60 seconds> 99%

Experimental Protocol

This protocol outlines the steps for a single coupling cycle of this compound on a standard automated solid-phase oligonucleotide synthesizer.

Materials:

  • This compound

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Coupling Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF (e.g., 1:1:8 v/v/v)

  • Capping Solution B: 10% N-Methylimidazole in THF (v/v)

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 7:2:1 v/v/v)

  • Anhydrous Acetonitrile (ACN) for washing

Procedure:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Ensure all other reagents are fresh and properly installed on the synthesizer.

    • The synthesis column containing the solid support is placed in the synthesizer.

  • Deblocking:

    • The synthesizer delivers the deblocking solution to the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The colored effluent can be collected for trityl monitoring to quantify the coupling efficiency of the previous cycle.

  • Coupling:

    • The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

    • The reaction is allowed to proceed for the specified coupling time (e.g., 90 seconds) to form the phosphite triester linkage.

    • Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove excess reagents.

  • Capping:

    • The capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • After the capping reaction, the column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester.

    • The column is then washed with anhydrous acetonitrile to remove the oxidation reagents.

This completes one cycle of nucleotide addition. The entire cycle is repeated for each subsequent phosphoramidite to be added to the growing oligonucleotide chain.

Visualizing the Workflow

The following diagrams illustrate the chemical transformations and the overall workflow of the phosphoramidite coupling cycle.

Coupling_Cycle_Workflow cluster_steps Phosphoramidite Coupling Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Coupling_Mechanism cluster_mechanism Coupling Step Mechanism Phosphoramidite DMT-dC(bz) Phosphoramidite Activated_Amidite Activated Phosphoramidite Phosphoramidite->Activated_Amidite Activator Activator (e.g., ETT) Activator->Activated_Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Support_OH Support-Bound Oligo with 5'-OH Support_OH->Coupled_Product

References

Applications of DMT-dC(bz) Phosphoramidite in the Synthesis of Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dC(bz) Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of DNA oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2][3] Its key features include the 5'-dimethoxytrityl (DMT) group, which allows for real-time monitoring of synthesis efficiency and facilitates purification, and the benzoyl (bz) protecting group on the exocyclic amine of deoxycytidine, which prevents unwanted side reactions during the synthesis process.[1][3] The benzoyl protecting group is favored for its stability during the phosphoramidite synthesis cycles and its reliable removal during the final deprotection step. This document provides detailed application notes and protocols for the use of DMT-dC(bz) Phosphoramidite in the synthesis of therapeutic oligonucleotides.

Data Presentation

The Critical Impact of Coupling Efficiency on Overall Yield

The success of oligonucleotide synthesis, especially for longer therapeutic sequences, is highly dependent on the coupling efficiency of each phosphoramidite addition. Even a marginal decrease in coupling efficiency per step leads to a significant reduction in the final yield of the full-length product.[4][5] this compound, when used under optimal conditions, consistently achieves high coupling efficiencies, typically exceeding 99%.[6] The following table illustrates the theoretical maximum yield of a full-length oligonucleotide based on varying coupling efficiencies and oligonucleotide lengths.

Oligonucleotide Length (bases)98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
20-mer68%82%90%
50-mer22%61%78%
100-mer13%37%61%

Data compiled from principles of oligonucleotide synthesis.[4][5]

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

This protocol outlines the standard automated solid-phase synthesis cycle for incorporating this compound into a growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Materials:

  • This compound

  • Other DNA phosphoramidites (DMT-dA(Bz), DMT-dG(iBu), DMT-dT)

  • Anhydrous Acetonitrile (B52724)

  • Activator Solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking Solution (3% Trichloroacetic acid (TCA) in dichloromethane)

  • Capping Solution A (Acetic Anhydride/Pyridine/THF)

  • Capping Solution B (16% N-Methylimidazole in THF)

  • Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Automated DNA/RNA Synthesizer

Protocol:

  • Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the phosphoramidite solutions on the automated synthesizer.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.[7] The orange color of the cleaved DMT cation can be monitored spectrophotometrically to determine coupling efficiency.[8][9]

    • Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[6]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[8]

  • Final Deblocking (Optional): After the final coupling step, the terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[7]

II. Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and the phosphate backbone.

Materials:

  • Oligonucleotide synthesized on CPG support

  • Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)

  • Optional: Methylamine solution for AMA reagent (Ammonium Hydroxide/Methylamine 1:1)

  • Heating block or oven

Standard Deprotection Protocol (Ammonium Hydroxide):

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.

  • Seal the vial tightly and heat at 55°C for 8-16 hours. The exact time depends on the specific protecting groups on the other nucleobases.[8]

  • After cooling to room temperature, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

UltraFAST Deprotection Protocol (AMA):

Note: This method is not recommended when using benzoyl-protected dC (dC(bz)) as it can lead to base modification. It is more suitable for acetyl-protected dC (dC(ac)).[10]

III. Purification of the Synthesized Oligonucleotide

Purification is a critical step to isolate the full-length therapeutic oligonucleotide from shorter failure sequences and other impurities. "DMT-on" purification is a widely used and effective method.[11]

Materials:

  • Crude "DMT-on" oligonucleotide

  • Reverse-Phase HPLC system

  • Reverse-Phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic Acid in water or 2% Trifluoroacetic Acid (TCA) in water

DMT-on Reverse-Phase HPLC Purification Protocol:

  • Sample Preparation: Dissolve the dried crude "DMT-on" oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic DMT-on full-length product will be retained longer on the column than the more hydrophilic "DMT-off" failure sequences.

    • Collect the fractions corresponding to the major peak of the DMT-on oligonucleotide.

  • Detritylation:

    • Evaporate the collected fractions to dryness.

    • Resuspend the oligonucleotide in the detritylation solution and incubate at room temperature for 15-30 minutes to remove the DMT group.

  • Desalting:

    • Neutralize the detritylation solution with a suitable base (e.g., triethylamine).

    • Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or a desalting column to remove salts and residual acid.

Visualizations

Experimental Workflow for Therapeutic Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (DMT-dC(bz) Addition) Deblocking->Coupling Repeat n times Capping Capping Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage Cleavage from Support Oxidation->Cleavage Deprotection Deprotection (Base & Phosphate) Cleavage->Deprotection Purification DMT-on HPLC Purification Deprotection->Purification Final_Product Therapeutic Oligonucleotide Purification->Final_Product

Caption: Workflow for therapeutic oligonucleotide synthesis.

Mechanism of Action of an Antisense Oligonucleotide Targeting Bcl-2

Bcl2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bcl2_Gene Bcl-2 Gene Bcl2_mRNA Bcl-2 mRNA Bcl2_Gene->Bcl2_mRNA Transcription ASO Bcl-2 ASO (Synthesized with DMT-dC(bz)) Ribosome Ribosome Bcl2_mRNA->Ribosome Translation ASO->Bcl2_mRNA Hybridization & RNase H Mediated Degradation Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Ribosome->Bcl2_Protein Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2_Protein->Bax_Bak Inhibition Apoptosis Apoptosis (Cell Death) Bax_Bak->Apoptosis

Caption: Bcl-2 antisense oligonucleotide mechanism.

References

Application Notes and Protocols: The Use of DMT-dC(bz) Phosphoramidite in the Synthesis of Probes and Primers for PCR and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as DMT-dC(bz) Phosphoramidite (B1245037). This critical reagent is a cornerstone in the chemical synthesis of DNA oligonucleotides, enabling the production of high-purity primers and probes for a wide array of molecular biology applications, including Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), and Sanger and next-generation sequencing.

DMT-dC(bz) Phosphoramidite is a specialized chemical building block used for introducing deoxycytidine (dC) into a growing DNA chain during solid-phase synthesis.[1] It features two key protective groups: the dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a benzoyl (bz) group on the exocyclic amine of the cytosine base. The DMT group facilitates the monitoring of synthesis efficiency and aids in purification, while the benzoyl group prevents unwanted side reactions during the coupling process, ensuring the fidelity of the final oligonucleotide sequence.[1]

Section 1: The Role of this compound in Oligonucleotide Synthesis

The synthesis of custom DNA sequences is accomplished through a cyclical process known as the phosphoramidite method, which occurs on a solid support, typically controlled pore glass (CPG). Each cycle adds one nucleotide to the growing chain and consists of four main steps: detritylation, coupling, capping, and oxidation.[2]

  • Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid (TCA) in dichloromethane.[3] The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm is used to monitor the coupling efficiency of the previous cycle.[2]

  • Coupling: The this compound, activated by a reagent such as 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole, is then coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.[3][4] This reaction forms a phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are acetylated in a capping step. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Logical Workflow of a Single Nucleotide Addition Cycle

Oligo_Synthesis_Cycle cluster_workflow Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of DMT-dC(bz) Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks failure sequences Next_Cycle Initiate Next Cycle Oxidation->Next_Cycle Stabilizes backbone

Caption: Workflow of a single nucleotide addition in solid-phase oligonucleotide synthesis.

Section 2: Protocols for Oligonucleotide Synthesis and Deprotection

Protocol 2.1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for synthesizing a DNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Other standard DNA phosphoramidites (DMT-dA(bz), DMT-dG(ibu), DMT-dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)[4]

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)[3]

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)[3]

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)[3]

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[3] Install the phosphoramidite solutions, along with the other necessary reagents, onto the automated synthesizer according to the manufacturer's instructions.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer's software. The standard synthesis cycle for each nucleotide addition will proceed as described in Section 1.

  • Chain Elongation: The synthesizer will automatically repeat the detritylation, coupling, capping, and oxidation cycle for each nucleotide in the programmed sequence.[3] Standard coupling times are typically around 30 seconds.[4]

  • Final Detritylation (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on ("DMT-on") for subsequent purification.[4] DMT-on purification is often preferred as it allows for easier separation of the full-length product from shorter, failure sequences.

Protocol 2.2: Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Materials:

Standard Deprotection using Ammonium Hydroxide:

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL).

  • Seal the vial tightly and incubate at an elevated temperature (e.g., 55°C) for 8-12 hours to ensure complete removal of the benzoyl protecting groups.[3]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.

  • Evaporate the solution to dryness using a vacuum concentrator. The resulting pellet is the crude oligonucleotide.

Note on Deprotection Conditions: The benzoyl protecting group on dC is relatively stable and requires these standard deprotection conditions. For oligonucleotides containing sensitive modifications or dyes, milder deprotection strategies may be necessary. However, "UltraFAST" deprotection protocols using AMA at 65°C for 5-10 minutes are generally not compatible with Bz-dC, as this can lead to base modification. For such rapid deprotection, acetyl (Ac) protected dC is recommended.[5][6][7]

Protecting Group Deprotection Reagent Temperature (°C) Time Compatibility Notes
dC(bz) Concentrated Ammonium Hydroxide558-16 hoursStandard condition for Bz-dC.[3][5]
dC(Ac)AMA (Ammonium Hydroxide/Methylamine)655-10 minutesRequired for UltraFAST deprotection.[5][7]
dG(iBu)Concentrated Ammonium Hydroxide5516 hoursStandard condition.[5]
dG(dmf)Concentrated Ammonium Hydroxide554 hoursFaster deprotection than iBu-dG.[5]

Section 3: Application in Probe and Primer Synthesis

Synthesis of Fluorescently Labeled Probes

Fluorescently labeled probes are essential for applications like qPCR and genetic analysis.[8] These probes can be synthesized by incorporating a dye phosphoramidite during the automated synthesis process.[]

Workflow for 5'-Fluorescently Labeled Probe Synthesis:

Fluorescent_Probe_Synthesis cluster_probe_workflow 5'-Fluorescent Probe Synthesis Workflow Start_Synthesis 1. Automated Synthesis of Oligonucleotide Sequence (DMT-on) Final_Deblock 2. Final 5'-DMT Removal Start_Synthesis->Final_Deblock Dye_Coupling 3. Coupling of Dye Phosphoramidite Final_Deblock->Dye_Coupling Exposes 5'-OH Cleavage_Deprotection 4. Cleavage and Deprotection Dye_Coupling->Cleavage_Deprotection Purification 5. Purification of Labeled Probe Cleavage_Deprotection->Purification

Caption: Workflow for synthesizing a 5'-fluorescently labeled oligonucleotide probe.

The synthesis of the DNA portion of the probe proceeds as described in Protocol 2.1. In the final cycle, after the removal of the last DMT group, a dye phosphoramidite (e.g., for FAM, HEX, or TAMRA) is coupled to the 5'-terminus.[10] It is crucial to consult the dye manufacturer's recommendations for any modifications to the standard synthesis cycle, such as extended coupling times, and for appropriate deprotection conditions to avoid degradation of the fluorescent dye.[7]

Section 4: Stability and Handling

Phosphoramidites, including DMT-dC(bz), are sensitive to moisture and oxidation.[11] Proper handling and storage are critical to ensure high coupling efficiency.

Storage and Stability:

  • Solid Form: Store solid this compound at 2-8°C under an inert atmosphere (argon or nitrogen).[4]

  • In Solution: When dissolved in anhydrous acetonitrile, the stability of phosphoramidites decreases. It is recommended to prepare fresh solutions before synthesis.[11] The stability of standard phosphoramidites in solution follows the order: T, dC > dA > dG.[12][13] Solutions of DMT-dC(bz) are generally stable for 2-3 days on an automated synthesizer.[4]

Quantitative Stability Data:

Phosphoramidite Purity Reduction after 5 Weeks in Acetonitrile
DMT-dT2%
DMT-dC(bz) 2%
DMT-dA(bz)6%
DMT-dG(ib)39%
Data from HPLC-MS analysis of phosphoramidites stored under an inert gas atmosphere.[12][13]

The primary degradation pathways for phosphoramidites in solution include hydrolysis due to trace amounts of water, which can be mitigated by using anhydrous solvents and adding molecular sieves.[11][13]

Disclaimer: These application notes and protocols are intended for guidance and informational purposes for trained professionals. Users should optimize conditions for their specific applications and refer to the safety data sheets for all chemical reagents.

References

Application Notes and Protocols for Deprotection of Oligonucleotides Synthesized with Benzoyl-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. A critical step in this process is the deprotection of the synthesized oligonucleotide, which involves the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support. The choice of protecting groups for the exocyclic amines of the nucleobases is pivotal, with benzoyl (Bz) being a standard protecting group for cytidine (B196190) (dC). However, the deprotection of oligonucleotides containing Bz-dC requires careful consideration to ensure complete removal of the protecting group while minimizing side reactions and preserving the integrity of the final product.

This document provides detailed application notes and protocols for various deprotection strategies for oligonucleotides synthesized using benzoyl-protected cytidine. It includes quantitative data for comparison, step-by-step experimental procedures, and visual workflows to guide researchers in selecting and performing the optimal deprotection method for their specific application.

Deprotection Strategies: An Overview

The deprotection of oligonucleotides is a multi-step process that can be conceptually divided into three main events:

  • Cleavage from the solid support: The synthesized oligonucleotide is released from the solid phase support.

  • Phosphate deprotection: The cyanoethyl groups are removed from the phosphate backbone.

  • Base deprotection: The protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl on cytidine) are cleaved.

These steps are often performed concurrently or in a sequential one-pot procedure. The choice of deprotection strategy depends on several factors, including the desired speed of deprotection, the presence of sensitive modifications in the oligonucleotide sequence, and the scale of the synthesis.

Standard Deprotection Strategy: Aqueous Ammonium (B1175870) Hydroxide (B78521)

The most traditional and widely used method for the deprotection of oligonucleotides containing Bz-dC is treatment with concentrated aqueous ammonium hydroxide. This method is effective for the removal of standard protecting groups.

Quantitative Data
ParameterConditionResultCitation
Cleavage Time Concentrated NH₄OH, Room Temperature1 hour[1]
Base Deprotection Time (Bz-dC) Concentrated NH₄OH, 55°C8-15 hours[2]
Purity Equivalent to alternative methodsHigh[3][4]
Yield Good16-20 OD (0.2 µmol scale)[3][5]
Experimental Protocol

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap vial with a Teflon-lined cap.

  • Heating block or oven set to 55°C.

  • Syringes.

  • SpeedVac or other vacuum concentrator.

Procedure:

  • Carefully push the solid support from the synthesis column into a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-15 hours to ensure complete deprotection of the benzoyl groups.[2]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • Wash the solid support with 0.5 mL of water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a SpeedVac.

  • The dried oligonucleotide is now ready for purification (e.g., by HPLC) or direct use, depending on the application's purity requirements.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Synthesis Solid-Phase Synthesis (Bz-dC amidite) Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Add Deprotection Reagent Drying Drying (SpeedVac) Cleavage->Drying Purification Purification (e.g., HPLC) Drying->Purification QC Quality Control (MS, HPLC) Purification->QC

Accelerated Deprotection Strategy: Ammonium Hydroxide/Methylamine (B109427) (AMA) - A Word of Caution

A popular method for rapid deprotection is the use of a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[1][6] While this method significantly reduces deprotection times, it is not recommended for oligonucleotides synthesized with Bz-dC.

Side Reaction: Transamination of Cytidine

The use of AMA with Bz-dC leads to a significant side reaction where the exocyclic amine of cytidine is methylated, forming N4-methyl-cytidine (N4-Me-dC).[1][6] This modification can alter the properties and biological function of the oligonucleotide.

ParameterConditionResultCitation
Deprotection Time AMA (1:1 NH₄OH/MeNH₂), 65°C10 minutes[1][6]
Side Product Formation AMA with Bz-dC~5% N4-methyl-cytidine[1]
Recommendation For AMA deprotectionUse acetyl-protected cytidine (Ac-dC)[1][6]

Transamination_Reaction Bz_dC Benzoyl-Protected Cytidine (Bz-dC) AMA AMA (NH₄OH / MeNH₂) Bz_dC->AMA N4_Me_dC N4-Methyl-Cytidine (Side Product) dC Deprotected Cytidine (Desired Product) AMA->N4_Me_dC Transamination AMA->dC Hydrolysis

Alternative Deprotection Strategies for Sensitive Oligonucleotides

For oligonucleotides containing sensitive modifications that are not stable to prolonged treatment with concentrated ammonium hydroxide at high temperatures, alternative, milder deprotection methods can be employed.

Tert-Butylamine (B42293)/Water/Methanol

This method offers a milder alternative to concentrated ammonium hydroxide.

ParameterReagentTemperatureTime
Condition 1 t-butylamine/methanol/water (1:1:2)55°COvernight
Condition 2 t-butylamine/water (1:3)60°C6 hours

Experimental Protocol (t-butylamine/water):

Materials:

  • Synthesized oligonucleotide on solid support.

  • Tert-butylamine.

  • Nuclease-free water.

  • Screw-cap vial with a Teflon-lined cap.

  • Heating block or oven set to 60°C.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Prepare the deprotection solution by mixing tert-butylamine and water in a 1:3 ratio (v/v).

  • Add 1 mL of the deprotection solution to the vial.

  • Seal the vial tightly and incubate at 60°C for 6 hours.

  • Follow steps 5-10 from the standard ammonium hydroxide protocol for sample work-up.

Ethanolic Ammonia (B1221849)

Using ammonia in ethanol (B145695) can offer higher selectivity for the removal of more labile protecting groups while being gentler on the oligonucleotide.

Experimental Protocol:

Materials:

  • Synthesized oligonucleotide on solid support.

  • 2.0 M ammonia in ethanol.

  • Screw-cap vial with a Teflon-lined cap.

  • Heating block or oven.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of 2.0 M ammonia in ethanol to the vial.

  • Seal the vial tightly.

  • Incubate at room temperature for 12-16 hours or at an elevated temperature (e.g., 55°C) for a shorter duration (to be optimized for the specific oligonucleotide).

  • Follow steps 5-10 from the standard ammonium hydroxide protocol for sample work-up.

Quality Control and Analysis

Following deprotection, it is crucial to assess the purity and integrity of the oligonucleotide product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for analyzing the purity of deprotected oligonucleotides and for purifying the full-length product from shorter failure sequences.

HPLC MethodColumnMobile Phase AMobile Phase BGradient
Reverse-Phase C18 (e.g., Waters X-Bridge)0.1 M TEAA, pH 7Acetonitrile3-15% B over 15 min (DMT-off) or 3-40% B over 15 min (DMT-on)
Ion-Exchange Amine-based (e.g., Nucleosil NH₂)0.1 M TEAA, pH 70.8 M TEAA, pH 70-50% B over 30 min

Sample Preparation for HPLC Analysis:

  • Resuspend the dried, deprotected oligonucleotide in 100-200 µL of nuclease-free water or HPLC-grade water.

  • Vortex briefly to dissolve the pellet.

  • Centrifuge the sample to pellet any remaining particulate matter.

  • Transfer the supernatant to an HPLC vial.

  • Inject an appropriate volume (e.g., 10-50 µL) onto the HPLC column.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence and the completeness of deprotection. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a commonly used MS technique for this purpose.

Sample Preparation for MALDI-TOF MS Analysis:

  • Co-crystallize the purified oligonucleotide sample with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.

  • Allow the mixture to air dry.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • The resulting spectrum should show a major peak corresponding to the calculated molecular weight of the full-length, deprotected oligonucleotide. The absence of peaks corresponding to protected or modified bases confirms the success of the deprotection.

Conclusion

The successful deprotection of oligonucleotides synthesized with benzoyl-protected cytidine is critical for obtaining high-quality products for research, diagnostics, and therapeutic applications. While the standard method using concentrated ammonium hydroxide is robust and effective, alternative milder methods are available for sensitive oligonucleotides. The use of AMA is strongly discouraged for Bz-dC containing oligonucleotides due to the significant formation of the N4-methyl-cytidine side product. Careful selection of the deprotection strategy, coupled with rigorous analytical quality control, will ensure the integrity and functionality of the final oligonucleotide product.

References

Application Notes and Protocols for the Incorporation of DMT-dC(bz) Phosphoramidite in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dC(bz) Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of modified oligonucleotides. This document provides detailed application notes and protocols for its efficient incorporation into synthetic DNA sequences, a process central to the development of therapeutic oligonucleotides, diagnostic probes, and various research tools. The benzoyl (bz) protecting group on the exocyclic amine of deoxycytidine and the 5'-O-dimethoxytrityl (DMT) group are key features that ensure high coupling efficiency and allow for real-time monitoring of the synthesis process.

This document will cover the key aspects of using DMT-dC(bz) phosphoramidite, including its properties, expected performance in solid-phase synthesis, and detailed protocols for synthesis and deprotection. A notable application highlighted is the synthesis of antisense oligonucleotides, such as mipomersen (B10770913), which targets apolipoprotein B-100 mRNA for the treatment of familial hypercholesterolemia.

Properties of this compound

This compound is a white to off-white powder that is soluble in anhydrous acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis. Its chemical structure features a benzoyl protecting group on the N4 position of deoxycytidine, which prevents unwanted side reactions during the phosphoramidite coupling steps.[1] The DMT group at the 5'-hydroxyl position serves two primary functions: it prevents self-polymerization of the phosphoramidite and its cleavage in each synthesis cycle releases a brightly colored trityl cation, which allows for the spectrophotometric monitoring of the coupling efficiency.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₄₆H₅₂N₅O₈P[3]
Molecular Weight 833.91 g/mol [3]
Appearance White to off-white powder
Solubility Soluble in anhydrous acetonitrile[2]
Storage Store at 2-8 °C under an inert atmosphere (e.g., Argon)

Performance in Oligonucleotide Synthesis

The success of oligonucleotide synthesis heavily relies on the stepwise coupling efficiency of the phosphoramidite monomers. High-quality phosphoramidites, including DMT-dC(bz), are expected to exhibit coupling efficiencies greater than 99%.[1] Even a small decrease in coupling efficiency can significantly impact the overall yield of the full-length oligonucleotide, especially for longer sequences.[2]

Coupling Efficiency and Overall Yield

The stepwise coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. The overall theoretical yield of a full-length oligonucleotide can be calculated using the formula:

Overall Yield (%) = (Average Stepwise Coupling Efficiency) ^ (Number of Couplings)

The following table illustrates the theoretical overall yield for oligonucleotides of different lengths based on various coupling efficiencies.

Table 2: Theoretical Overall Yield of Oligonucleotides Based on Coupling Efficiency

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
10-mer 83.4%91.4%95.6%
20-mer 69.5%82.6%91.4%
50-mer 36.4%60.5%77.9%
100-mer 13.3%36.6%60.6%

Data compiled from multiple sources on oligonucleotide synthesis principles.[2]

It is crucial to use high-purity and anhydrous reagents, including the phosphoramidite, activator, and acetonitrile, to achieve high coupling efficiencies.[2]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound in the solid-phase synthesis of a model 20-mer DNA oligonucleotide. These protocols can be adapted for automated DNA synthesizers.

Solid-Phase Synthesis of a 20-mer Oligonucleotide

This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry: deblocking, coupling, capping, and oxidation.

Materials:

  • This compound and other required phosphoramidites (e.g., DMT-dA(bz), DMT-dG(ibu), DMT-dT)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

  • Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Capping solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidation solution: 0.02 M Iodine in THF/water/pyridine

  • Anhydrous acetonitrile

Protocol:

  • Deblocking (Detritylation):

    • The CPG solid support is washed with anhydrous acetonitrile.

    • The deblocking solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT protecting group from the terminal nucleotide, exposing a free 5'-hydroxyl group.

    • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the eluent can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[2]

  • Coupling:

    • The this compound (or other required phosphoramidite) is dissolved in anhydrous acetonitrile and mixed with the activator solution (ETT).

    • The activated phosphoramidite solution is delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

  • Capping:

    • To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed.

    • A mixture of Capping Solution A and B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[4]

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • The oxidation solution (Iodine in THF/water/pyridine) is passed through the column.[4]

    • The column is washed with anhydrous acetonitrile.

  • Repeat:

    • Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.

Deprotection of the Synthesized Oligonucleotide

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed. The choice of deprotection method can affect the purity and yield of the final product.

Table 3: Comparison of Deprotection Methods for Oligonucleotides Containing dC(bz)

Deprotection MethodReagents and ConditionsAdvantagesDisadvantagesPurity/Yield ConsiderationsReference
Standard Ammonia (B1221849) Deprotection Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%), 55°C for 8-16 hours.Well-established and reliable for standard oligonucleotides.Long reaction time.Generally provides good purity and yield for standard DNA.[5]
Fast Deprotection (AMA) 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine, 65°C for 10-15 minutes.Significantly reduces deprotection time.Can cause transamination of the benzoyl-protected cytidine, leading to the formation of N4-methyl-dC impurity (~5%).[6]May result in a less pure product due to the side reaction. Using acetyl-protected dC (dC(ac)) is recommended to avoid this issue.[6][6][7]
Ammonia-Free Deprotection 0.5 M Lithium hydroxide and 3.5 M triethylamine (B128534) in methanol (B129727), 75°C for 1 hour.Avoids the use of ammonia and allows for the removal of protecting groups and cleavage in a single step. The byproducts are soluble and can be easily washed away.Requires specific reagents and conditions.Can provide high purity oligonucleotides without the need for additional purification steps to remove deprotection byproducts.[5][5]

Protocol 1: Standard Ammonia Deprotection

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and heat at 55°C for 8-16 hours.

  • Cool the vial to room temperature and carefully open it.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide in an appropriate buffer for purification.

Protocol 2: Fast Deprotection (AMA)

Caution: This method is not recommended for oligonucleotides containing DMT-dC(bz) due to the potential for side product formation. It is more suitable for oligonucleotides synthesized with dC(ac) phosphoramidite.

  • Transfer the CPG support to a screw-cap vial.

  • Add the AMA solution (1:1 ammonium hydroxide/methylamine).

  • Seal the vial and heat at 65°C for 10-15 minutes.

  • Cool, open, and process the oligonucleotide as described in the standard ammonia deprotection protocol.

Protocol 3: Ammonia-Free Deprotection

  • Dry the CPG support under a stream of argon.

  • Transfer the support to a microcentrifuge tube.

  • Add a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine in methanol (e.g., 330 µL for a small-scale synthesis).

  • Heat at 75°C for 1 hour.

  • Chill the reaction mixture to -20°C for 5 minutes.

  • Add glacial acetic acid to neutralize the solution.

  • Carefully remove the supernatant containing the deprotected oligonucleotide.[5]

Application Example: Synthesis of Mipomersen, an Antisense Oligonucleotide

Mipomersen is a 20-mer antisense oligonucleotide therapeutic used to treat homozygous familial hypercholesterolemia. It is synthesized using phosphoramidite chemistry, incorporating modified nucleotides to enhance its stability and binding affinity to its target mRNA. The synthesis of such therapeutic oligonucleotides requires high-fidelity incorporation of each phosphoramidite, including DMT-dC(bz).

Mechanism of Action of Mipomersen

Mipomersen functions by binding to the messenger RNA (mRNA) that codes for apolipoprotein B-100 (ApoB-100) in the liver. ApoB-100 is the primary protein component of low-density lipoprotein (LDL), often referred to as "bad cholesterol." By binding to the ApoB-100 mRNA, mipomersen creates a DNA-RNA hybrid that is a substrate for RNase H, an intracellular enzyme. RNase H then cleaves the mRNA, preventing it from being translated into the ApoB-100 protein. The reduction in ApoB-100 synthesis leads to a decrease in the production and secretion of VLDL and subsequently LDL particles from the liver, ultimately lowering the levels of LDL cholesterol in the bloodstream.

Visualizations

Signaling Pathway: Mechanism of Action of Mipomersen

Oligonucleotide_Synthesis_Workflow start Start: CPG Solid Support with first nucleoside deblocking 1. Deblocking (TCA in DCM) start->deblocking coupling 2. Coupling (this compound + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride + NMI) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation repeat Repeat Cycle for each nucleotide oxidation->repeat repeat->deblocking Next Cycle cleavage Cleavage from Support & Deprotection repeat->cleavage Synthesis Complete purification Purification (e.g., HPLC) cleavage->purification analysis Quality Control (Mass Spectrometry, HPLC) purification->analysis final_product Final Modified Oligonucleotide analysis->final_product

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-dC(bz) Phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dC(bz) Phosphoramidite and why is the benzoyl (bz) protecting group used?

A1: this compound is a deoxycytidine building block used in the chemical synthesis of DNA.[1] The Dimethoxytrityl (DMT) group protects the 5'-hydroxyl position, while the phosphoramidite group at the 3'-position enables the formation of the phosphodiester linkage. The benzoyl (bz) group protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during the synthesis cycles.[2] This protection is crucial for achieving high-purity oligonucleotides.[2]

Q2: What is "coupling efficiency" and why is it critical for successful oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[3] Achieving a high coupling efficiency (ideally >99%) is paramount because any unreacted sites will result in truncated sequences (n-1 deletions).[4] These failure sequences accumulate with each cycle, significantly reducing the yield of the desired full-length oligonucleotide and complicating downstream purification and applications.[5]

Q3: How can I monitor the coupling efficiency of this compound in real-time during synthesis?

A3: The most common method for real-time monitoring is by measuring the absorbance of the DMT cation released during the deblocking (detritylation) step.[3] The DMT cation has a strong absorbance at approximately 495 nm and is brightly colored.[3] A consistent and strong trityl signal after each coupling cycle indicates high efficiency. A sudden or gradual decrease in the signal is a direct indication of a coupling problem.[3]

Q4: How stable is this compound and how should it be stored?

A4: this compound is relatively stable compared to purine (B94841) phosphoramidites like dG and dA.[6] However, it is still sensitive to moisture and oxidation.[7] For long-term storage, it should be kept as a dry powder at -20°C to -80°C under an inert atmosphere (e.g., argon or nitrogen).[1] Once dissolved in anhydrous acetonitrile (B52724) for use on a synthesizer, the solution's stability decreases, and it should be used promptly.[6]

Troubleshooting Guide for Low Coupling Efficiency

This guide addresses common causes of low coupling efficiency with this compound and provides systematic solutions.

Problem 1: Consistently Low Coupling Efficiency from the Start of Synthesis

This issue often points to problems with the reagents or the initial setup of the synthesizer.

Initial Diagnosis and Solutions

Potential Cause Recommended Action Supporting Evidence/Rationale
Moisture Contamination Ensure all reagents, especially acetonitrile (ACN), are anhydrous (<20 ppm water).[8] Use fresh, high-quality ACN from a septum-sealed bottle.[5] Consider adding molecular sieves to the phosphoramidite and activator solutions to scavenge residual moisture.[9]Water hydrolyzes the activated phosphoramidite, rendering it inactive for coupling.[5]
Degraded this compound Use a fresh vial of this compound. If unsure of the quality, perform a quality control check using 31P NMR or HPLC.Phosphoramidites can degrade over time due to hydrolysis or oxidation, especially with improper storage or handling.[6]
Suboptimal Activator Verify the correct activator is being used at the recommended concentration. Prepare a fresh solution of the activator if it has been on the synthesizer for an extended period.The activator is crucial for the efficient formation of the reactive phosphite (B83602) intermediate. An incorrect or degraded activator will significantly reduce coupling efficiency.[]
Problem 2: Sudden Drop in Coupling Efficiency During Synthesis

A sudden drop in the trityl signal is often indicative of a problem with reagent delivery or a specific reagent bottle.

Mid-Synthesis Failure Analysis

Potential Cause Recommended Action Supporting Evidence/Rationale
Reagent Depletion Check the levels of all reagents on the synthesizer, including the this compound solution, activator, and ACN.An empty or nearly empty reagent bottle is a common cause of abrupt synthesis failure.
Instrument/Fluidics Issue Inspect the synthesizer lines for leaks, blockages, or crimps. Perform a fluidics test to ensure accurate reagent delivery to the synthesis column.Issues with the synthesizer's fluidics can prevent the necessary reagents from reaching the solid support in the correct amounts.
Faulty Reagent Bottle/Septum If a specific reagent bottle was recently changed, inspect the septum for any leaks that could introduce moisture or air. Try replacing the bottle with a fresh one.A compromised septum can lead to rapid degradation of the reagent within the bottle.
Problem 3: Gradual Decrease in Coupling Efficiency, Especially with Long Oligonucleotides

This pattern can be caused by the accumulation of small inefficiencies or issues related to the solid support.

Long-Term Synthesis Troubleshooting

Potential Cause Recommended Action Supporting Evidence/Rationale
Solid Support Overloading/Steric Hindrance For longer oligonucleotides, consider using a solid support with a larger pore size (e.g., 1000 Å or 2000 Å). Ensure the loading of the solid support is appropriate for the scale of the synthesis.As the oligonucleotide chain grows, it can begin to clog the pores of the solid support, hindering reagent access to the growing chain.[5]
Inefficient Capping Ensure the capping reagents are fresh and being delivered correctly. Inefficient capping leads to the accumulation of failure sequences that can interfere with subsequent coupling reactions.[4]Uncapped failure sequences have a free 5'-hydroxyl group that can react in subsequent cycles, leading to deletion mutations and reduced yield of the full-length product.[4]
Secondary Structure Formation For sequences prone to forming secondary structures (e.g., GC-rich regions), consider using modified phosphoramidites or synthesis protocols designed to disrupt these structures.The formation of hairpins or other secondary structures can make the 5'-hydroxyl group inaccessible for coupling.[]

Experimental Protocols

Protocol 1: Quality Control of this compound by 31P NMR

Objective: To assess the purity of the this compound and identify the presence of common phosphorus-containing impurities.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound in an appropriate deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) at a concentration of approximately 10-20 mg/mL.

  • NMR Acquisition: Acquire a proton-decoupled 31P NMR spectrum. The main diastereomeric phosphoramidite peaks should appear in the characteristic region of approximately 148-150 ppm.[12][13]

  • Data Analysis: Integrate the peaks corresponding to the this compound and any impurity peaks. Common impurities and their approximate chemical shifts are listed in the table below.

31P NMR Chemical Shifts for this compound and Common Impurities

Compound Typical 31P Chemical Shift (ppm) Notes
This compound (Diastereomers)~148 - 150Two distinct peaks for the two diastereomers.[12]
H-phosphonate~5 - 10A common hydrolysis product.
Phosphate (P(V)) species~ -1 to -10Oxidation product of the phosphoramidite.
Protocol 2: Analysis of Crude Oligonucleotide by HPLC

Objective: To evaluate the success of the oligonucleotide synthesis by analyzing the purity of the crude product.

Methodology:

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to the standard protocol for your synthesizer and reagents.

  • Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate mobile phase or nuclease-free water.

  • HPLC Analysis: Inject the sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., a C18 column).[14] Use a gradient of an appropriate mobile phase system, such as acetonitrile and triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.[14]

  • Data Interpretation: The full-length product (FLP) should be the major, late-eluting peak. Truncated failure sequences (n-1, n-2, etc.) will elute earlier. The relative peak areas provide an estimation of the synthesis purity and overall coupling efficiency.[3]

Visualizations

Phosphoramidite Coupling Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate (Next Cycle) Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency (Low Trityl Signal) reagents Check Reagents: - Fresh Amidite? - Anhydrous ACN? - Fresh Activator? start->reagents instrument Check Instrument: - Fluidics Test - Leaks/Blockages? reagents->instrument No replace_reagents Replace Reagents & Re-synthesize reagents->replace_reagents Yes support Check Solid Support: - Correct Pore Size? - Appropriate Loading? instrument->support No service_instrument Service Instrument instrument->service_instrument Yes optimize_support Optimize Support for Long Oligos support->optimize_support Yes

References

Causes of n-1 shortmer formation when using DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding n-1 shortmer formation during oligonucleotide synthesis, with a specific focus on issues encountered when using DMT-dC(bz) Phosphoramidite (B1245037).

Troubleshooting Guide: N-1 Shortmer Formation

Issue: An increased proportion of n-1 deletion sequences (shortmers) is observed in the final oligonucleotide product when using DMT-dC(bz) Phosphoramidite.

N-1 shortmers are oligonucleotides that are missing a single nucleotide from the target sequence.[1][2] They arise from the failure of a nucleotide to couple to the growing DNA chain during a synthesis cycle.[3][4] The unreacted 5'-hydroxyl group is then permanently blocked in the capping step, preventing further elongation.[1]

Possible Cause 1: Sub-optimal Coupling Efficiency

The most direct cause of n-1 formation is the incomplete reaction of the phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling efficiency of over 99% is necessary to produce long oligonucleotides without significant truncation.[]

Troubleshooting Steps:

  • Evaluate Phosphoramidite Quality:

    • Purity and Age: Ensure the this compound is of high purity (>98%) and not expired.[6] The thermal stability of phosphoramidites is critical for performance and safety.[7] Over time, and with exposure to trace moisture or oxygen, phosphoramidites can degrade, reducing the concentration of the active species.

    • Storage and Handling: Phosphoramidites must be stored under inert gas (argon or nitrogen) at low temperatures (-20°C) to prevent degradation.[8]

    • Solvent Quality: The phosphoramidite must be dissolved in anhydrous acetonitrile. The presence of water is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[2]

  • Optimize Activator Performance:

    • Activator Role: The activator, such as 4,5-dicyanoimidazole (B129182) (DCI) or 1H-tetrazole, plays a dual role by protonating the phosphoramidite's diisopropylamino group and acting as a nucleophilic catalyst.[9][10][11][12]

    • Activator Choice and Concentration: Ensure the correct activator is being used at the recommended concentration. More acidic activators can increase coupling kinetics but may also increase side reactions like depurination.[2][9] DCI is highly soluble in acetonitrile, allowing for higher effective concentrations and faster coupling compared to tetrazole.[10]

    • Activator Freshness: Activator solutions can degrade over time. Use freshly prepared solutions for optimal performance.

  • Adjust Coupling Time:

    • The benzoyl (bz) protecting group on deoxycytidine, while standard, can create some steric hindrance compared to unprotected bases.[13]

    • If coupling efficiency is low, consider extending the coupling time for the DMT-dC(bz) amidite. A double or triple coupling step can also be performed to drive the reaction to completion, which can be particularly useful for valuable or sterically hindered amidites.[14]

Experimental Protocol: Real-Time Coupling Efficiency Monitoring

Stepwise coupling efficiency can be monitored in real-time by quantifying the trityl cation released during the deblocking (detritylation) step.

  • Methodology:

    • The 5'-DMT (dimethoxytrityl) group is cleaved at the start of each synthesis cycle using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[15]

    • The resulting DMT cation has a characteristic orange color and a strong absorbance maximum around 495-500 nm.

    • The synthesizer's software monitors the absorbance of the detritylation solution after each coupling.

    • A consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance after the dC(bz) addition points to a specific problem with that coupling step.

Possible Cause 2: Incomplete Detritylation

If the 5'-DMT protecting group is not completely removed from the growing chain, the 5'-hydroxyl group remains blocked and is unavailable for the subsequent coupling reaction. This failure is then capped, leading to an n-1 sequence.[3][]

Troubleshooting Steps:

  • Verify Deblocking Reagent: Check the age and concentration of the deblocking acid solution (TCA or DCA).

  • Optimize Deblocking Time: Insufficient deblocking time will result in incomplete DMT removal. However, excessively long exposure to acid can lead to depurination, especially of adenosine (B11128) and guanosine (B1672433) bases.[17]

Possible Cause 3: Depurination

While depurination (cleavage of the N-glycosidic bond) primarily affects purines (A and G), it is a potential source of chain cleavage during the final basic deprotection step, which can be misinterpreted as an n-1 product.[17][18] The electron-withdrawing nature of acyl protecting groups like benzoyl can destabilize the glycosidic bond, making the protected nucleoside more susceptible to acid-catalyzed depurination.[17]

Troubleshooting Steps:

  • Minimize Acid Exposure: Use the shortest possible deblocking time that still ensures complete detritylation.

  • Use Alternative Protecting Groups: For sensitive sequences, consider using phosphoramidites with electron-donating protecting groups (e.g., dmf-dG) which stabilize the glycosidic bond against acid cleavage.[17]

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be more problematic than other amidites? A: DMT-dC(bz) is a standard, widely used phosphoramidite.[13] While pyrimidines (C and T) generally couple more readily than the bulkier purines (A and G), any issue with n-1 formation is typically indicative of a general problem in the synthesis cycle (e.g., moisture, poor reagents, incorrect parameters) rather than a specific fault of the dC(bz) amidite itself.[] However, optimizing coupling time for each specific monomer is always good practice.

Q2: What is a typical acceptable purity for a synthetic oligonucleotide? A: The required purity depends heavily on the downstream application. For demanding applications like therapeutics, gene synthesis, or crystallography, purity exceeding 95% is often necessary, with minimal n-1 content. For routine applications like PCR or sequencing primers, a lower purity might be acceptable.

Q3: How are n-1 shortmers definitively identified and quantified? A: High-resolution analytical techniques are required to separate the n-1 product from the full-length oligonucleotide. Common methods include:

  • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on charge (length).

  • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. Can often resolve n-1 species, especially with DMT-on purification.

  • Capillary Electrophoresis (CE): Offers excellent resolution for length-based separation.

  • Mass Spectrometry (ESI-MS): Confirms the mass of the full-length product and identifies the mass of the n-1 deletion impurity.[3]

Data Summary: Synthesis Quality Parameters

ParameterTarget for High-Quality SynthesisIndication of Potential Problems
Stepwise Coupling Efficiency > 99.0%< 98.5%
Final Full-Length Product > 85% (for a 40-mer, pre-purification)< 70% (for a 40-mer, pre-purification)
N-1 Shortmer Content < 1.0% of total product> 2.0% of total product

Visualizations

Oligo_Synthesis_Cycle cluster_main Oligonucleotide Synthesis Cycle cluster_failure N-1 Formation Pathway Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dC(bz)) Deblocking->Coupling Oxidation 4. Oxidation Coupling->Oxidation Successful Coupling Coupling_Failure Coupling Failure (Unreacted 5'-OH) Coupling->Coupling_Failure Failure Capping 3. Capping Capped_Shortmer Capped n-1 Shortmer (Chain Termination) Capping->Capped_Shortmer Permanent Block Oxidation->Deblocking Begin Next Cycle Coupling_Failure->Capping Enters Capping Step start Start (Support-Bound Oligo) start->Deblocking Troubleshooting_Workflow cluster_1 Solutions for Inefficient Coupling cluster_2 Solutions for Reagent & System cluster_3 Solutions for Cycling Parameters issue High N-1 Shortmer Formation cause1 Inefficient Coupling issue->cause1 cause2 Reagent & System Integrity issue->cause2 cause3 Sub-optimal Cycling issue->cause3 sol1a Check Amidite Quality (Purity, Age, Storage) cause1->sol1a sol1b Verify Activator (Freshness, Concentration) cause1->sol1b sol1c Extend Coupling Time (or Double Couple) cause1->sol1c sol2a Use Anhydrous Acetonitrile (<30 ppm H2O) cause2->sol2a sol2b Check Synthesizer Fluidics (Lines, Valves) cause2->sol2b sol2c Ensure Inert Gas is Dry cause2->sol2c sol3a Confirm Complete Detritylation (Check Deblock Reagent/Time) cause3->sol3a sol3b Ensure Capping is Efficient (Prevents further elongation of failures) cause3->sol3b

References

How to prevent moisture contamination of DMT-dC(bz) Phosphoramidite solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on preventing moisture contamination of DMT-dC(bz) Phosphoramidite (B1245037) solutions, a critical aspect of successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dC(bz) Phosphoramidite and why is it sensitive to moisture?

This compound is a specialized chemical reagent used for the synthesis of deoxycytidine (dC) oligonucleotides.[1] The molecule has a dimethoxytrityl (DMT) group, which facilitates monitoring of the synthesis process, and a benzoyl (bz) protecting group for the cytosine nucleobase.[1] The phosphoramidite group, containing a trivalent phosphorus (P(III)) atom, is essential for forming the phosphite (B83602) triester linkage between nucleosides during synthesis. This P(III) center is highly susceptible to hydrolysis, which is a chemical reaction with water.[2] Even trace amounts of moisture can lead to the formation of the corresponding H-phosphonate, a compound that is inactive in the crucial coupling reaction of oligonucleotide synthesis.[2]

Q2: How should solid this compound be stored to prevent moisture contamination?

Solid this compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C.[3][4] For longer-term storage, temperatures of -20°C are recommended.[5] It is crucial to allow the container to warm to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold powder, which would introduce water into the vial.

Q3: What are the recommended storage conditions for this compound solutions?

Once dissolved in an anhydrous solvent like acetonitrile (B52724), stock solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture and air exposure.[2][5] For short-term storage (up to one month), a temperature of -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[5] Always protect the solutions from light.[5]

Q4: What are the signs of moisture contamination in a phosphoramidite solution?

The primary sign of moisture contamination is a decrease in the efficiency of the coupling reaction during oligonucleotide synthesis, leading to lower yields of the desired full-length product. The most direct way to assess the purity and degradation of a phosphoramidite solution is through ³¹P NMR spectroscopy.[2] This technique can distinguish the active P(III) phosphoramidite from its degradation products, such as the inactive P(V) H-phosphonate.[2]

Q5: What is the impact of moisture on the stability of phosphoramidite solutions over time?

Moisture significantly reduces the stability and purity of phosphoramidite solutions. The rate of degradation varies among different phosphoramidites. The following table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dT2%
DMT-dC(bz) 2%
DMT-dA(bz)6%
DMT-dG(ib)39%
(Data from Krotz, A. H., et al. (2004). Solution stability of phosphoramidites.[2])

Troubleshooting Guides

Guide 1: Preventing Moisture Contamination During Solution Preparation

Issue: Reduced coupling efficiency and low oligonucleotide yield. Potential Cause: Contamination of the phosphoramidite solution with water during preparation.

Solution: Follow a strict anhydrous protocol for solution preparation.

Workflow for Anhydrous Preparation of Phosphoramidite Solution

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase (Inert Atmosphere) cluster_storage Storage Phase A Equilibrate Solid Phosphoramidite to Room Temperature B Prepare Anhydrous Acetonitrile (<10 ppm H2O) with Molecular Sieves C Oven-Dry All Glassware, Syringes, and Needles D Weigh Solid into Septum-Sealed Vial Under Argon/Nitrogen C->D Transfer to Glovebox or Inert Atmosphere Hood E Add Anhydrous Acetonitrile via Dry Syringe D->E Maintain Inert Gas Flow F Gently Swirl to Dissolve E->F G Place Solution on Synthesizer or Store at -20°C/-80°C F->G Ensure Tightly Sealed

Caption: Workflow for preparing phosphoramidite solutions under anhydrous conditions.

Guide 2: Identifying and Mitigating Moisture Sources

Issue: Persistent problems with synthesis yield despite careful solution preparation. Potential Cause: Hidden sources of moisture in the laboratory or on the DNA synthesizer.

Solution: Systematically audit and eliminate all potential points of moisture entry.

Logical Flow of Moisture Contamination and its Consequences

G cluster_sources Potential Moisture Sources cluster_reaction Degradation Reaction cluster_consequences Experimental Consequences A Atmospheric Humidity (Improper Handling) E H₂O A->E B Non-Anhydrous Solvents/Reagents B->E C Leaks in Synthesizer Lines C->E D Contaminated Inert Gas D->E G Hydrolysis E->G F DMT-dC(bz) Phosphoramidite (Active P(III)) F->G H Formation of H-phosphonate (Inactive P(V)) G->H I Reduced Coupling Efficiency H->I J Lower Yield of Full-Length Oligo I->J K Increased Synthesis Failure Sequences J->K

Caption: The pathway from moisture sources to reduced oligonucleotide synthesis success.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To ensure the solvent used for dissolving phosphoramidites has a minimal water content (<10 ppm).

Materials:

  • DNA synthesis grade acetonitrile (MeCN)

  • 3 Å molecular sieves (activated)

  • Oven-dried, septum-sealed glass bottle

  • Inert gas (argon or nitrogen) line

Procedure:

  • Activate the 3 Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 12 hours.

  • Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.

  • Add the activated molecular sieves to an oven-dried, septum-sealed bottle to approximately 10% of the bottle's volume.

  • Using a cannula or a dry syringe, transfer the DNA synthesis grade acetonitrile into the bottle containing the molecular sieves.

  • Store the acetonitrile over the molecular sieves for at least 24 hours before use to allow for thorough drying.[6]

  • Always use a dry, inert gas-flushed syringe to withdraw the anhydrous acetonitrile from the bottle.

Protocol 2: Preparation of this compound Solution (0.1 M)

Objective: To dissolve solid this compound in anhydrous acetonitrile with minimal exposure to moisture and air.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (prepared as per Protocol 1)

  • Oven-dried, septum-sealed vial of appropriate size

  • Inert gas (argon or nitrogen)

  • Oven-dried syringes and needles

  • Analytical balance

Procedure:

  • Remove the sealed container of solid this compound from cold storage (2-8°C or -20°C) and place it in a desiccator at room temperature for at least 1 hour to allow it to equilibrate.[2]

  • Transfer the vial into a glovebox or under a steady stream of inert gas.

  • Carefully unseal the vial and quickly weigh the required amount of phosphoramidite into the oven-dried, septum-sealed vial. The molecular weight of this compound is approximately 833.91 g/mol .[4]

  • Immediately seal the vial with the septum and cap.

  • Using an oven-dried syringe flushed with inert gas, transfer the calculated volume of anhydrous acetonitrile to the vial through the septum.[2]

  • Gently swirl the vial to completely dissolve the phosphoramidite. Avoid vigorous shaking, as this can introduce atmospheric contaminants if the seal is imperfect.

  • The solution is now ready to be placed on the DNA synthesizer. If not for immediate use, store it at -20°C under an inert atmosphere.

References

Side reactions associated with the benzoyl protecting group during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of benzoyl (Bz) groups.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing targeted solutions to common experimental problems.

Q1: My benzoyl deprotection using basic hydrolysis (e.g., NaOMe in methanol) is slow or incomplete. What are the potential causes and how can I resolve this?

A1: Sluggish or incomplete deprotection, a common issue in carbohydrate chemistry, can stem from several factors. Steric hindrance around the benzoyl ester can significantly slow the rate of hydrolysis. Additionally, using a substoichiometric amount of base, low reaction temperatures, or insufficient reaction time can lead to incomplete conversion.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Ensure at least a catalytic amount of a strong base like sodium methoxide (B1231860) is used. For resistant esters, stoichiometric or even an excess of base may be required.

  • Elevate Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be cautious as this may promote side reactions.

  • Change Solvent System: While methanol (B129727) is standard, using a co-solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can improve the solubility of the substrate.[1]

  • Use a Stronger Base: If sodium methoxide is ineffective, consider stronger bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a methanol/water mixture.[1]

Q2: I am observing acyl migration during the deprotection of a poly-benzoylated substrate. Why is this happening and how can I prevent it?

A2: Acyl migration is a frequent side reaction during the deprotection of molecules with adjacent hydroxyl groups, such as carbohydrates or diols. Under basic conditions, the deprotection of one benzoyl group yields a free alkoxide, which can act as an intramolecular nucleophile, attacking a neighboring benzoyl ester. This results in the benzoyl group "migrating" to the newly freed hydroxyl position. This intramolecular transesterification can lead to a complex mixture of constitutional isomers.[2]

Mitigation Strategies:

  • Low Temperature: Perform the deprotection at 0 °C or below to minimize the rate of migration.

  • Careful Choice of Base: Use a hindered base or milder basic conditions which may favor saponification over migration.

  • Alternative Methods: Consider deprotection methods that do not involve a free alkoxide intermediate, such as reductive cleavage or certain enzymatic methods, if compatible with your substrate.

Q3: The deprotection under basic conditions is causing epimerization at a stereocenter adjacent to the target hydroxyl group. What can I do?

A3: Epimerization can occur if the carbon atom adjacent (alpha) to the carbonyl of the benzoyl group is a stereocenter with an acidic proton. The basic conditions used for deprotection can facilitate deprotonation, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization or epimerization.[3][4]

Solutions:

  • Use Non-Basic Conditions: Switch to an acidic or neutral deprotection method. Reductive cleavage via catalytic hydrogenolysis is often an excellent, mild alternative, provided other functional groups are compatible.

  • Milder Basic Conditions: Employing a weaker base (e.g., K₂CO₃ in methanol) at low temperatures may be sufficient to cleave the ester without causing significant epimerization.

  • Electrochemical Methods: Electrochemical deprotection is a very mild technique that can be performed under neutral conditions, avoiding both strongly acidic and basic environments.[5][6]

Q4: Other sensitive functional groups in my molecule, such as other esters or amides, are being cleaved during deprotection. How can I achieve selective removal of the benzoyl group?

A4: The benzoyl group is relatively robust compared to other acyl groups like acetyl (Ac).[7] However, achieving selectivity can be challenging. The relative rate of hydrolysis generally follows the order: Acetyl > Benzoyl > Pivaloyl.[7]

Strategies for Selectivity:

  • Controlled Conditions: Use the mildest possible conditions (e.g., catalytic NaOMe at low temperature) and carefully monitor the reaction by TLC or LC-MS to stop it once the desired benzoyl group is cleaved.

  • Enzymatic Deprotection: Lipases and esterases can offer exceptional chemoselectivity for cleaving specific esters while leaving others intact.

  • Orthogonal Protecting Groups: For future syntheses, plan an orthogonal protecting group strategy. For example, if you need to remove a benzoyl group in the presence of an acid-labile group like Boc, use basic hydrolysis. Conversely, to remove a Boc group in the presence of a benzoyl group, use acidic conditions.

  • Specialized Reagents: Certain reagents offer high chemoselectivity. For instance, nickel boride has been reported to chemoselectively cleave benzyl (B1604629) esters in the presence of alkyl esters and benzyl ethers.[8]

Comparative Data for Deprotection Methods

The selection of a deprotection method depends critically on the substrate's functional group tolerance. The following table summarizes common methods and their characteristics.

Deprotection MethodReagents & Typical ConditionsAdvantagesDisadvantages & Side Reactions
Basic Hydrolysis NaOMe (cat.), MeOH, 0 °C to RTEconomical, widely used, effective.Risk of acyl migration, epimerization, and cleavage of other base-labile groups.[1][9]
Acidic Hydrolysis HCl or TFA in an organic solventEffective for base-sensitive substrates.May cleave other acid-labile groups (e.g., Boc, acetals); risk of generating stable benzyl cations that can lead to side reactions.[1][10]
Catalytic Hydrogenolysis H₂, Pd/C, in EtOH or EtOAcVery mild, clean reaction, high yield.Reduces other functional groups (alkenes, alkynes, nitro groups, azides); catalyst can be poisoned.[10][11]
Oxidative Cleavage Ozone (O₃), then NaOMeMild conditions, useful alternative to hydrogenolysis.Requires specific equipment; potential for over-oxidation of other functional groups.[12][13]
Electrochemical Reduction Divided cell, cathode, electrolyteExceptionally mild, highly selective, avoids harsh reagents.Requires specialized equipment (potentiostat); may have limited substrate scope.[5][6][14]

Visual Guides

Troubleshooting Workflow

G start Start Benzoyl Deprotection check_completion Reaction Complete & Clean? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No, Incomplete side_products Side Products Observed check_completion->side_products No, Side Rxns success Success: Isolate Product check_completion->success Yes incomplete_actions Increase Temp/Time Increase Reagent Stoichiometry Change Solvent incomplete->incomplete_actions check_migration Acyl Migration? side_products->check_migration retry Retry Deprotection incomplete_actions->retry migration_solution Lower Temperature Use Milder Base check_migration->migration_solution Yes check_epimerization Epimerization? check_migration->check_epimerization No migration_solution->retry epimerization_solution Switch to Non-Basic Method (e.g., Hydrogenolysis) check_epimerization->epimerization_solution Yes check_selectivity Other Groups Cleaved? check_epimerization->check_selectivity No epimerization_solution->retry selectivity_solution Use Milder Conditions Consider Orthogonal Method (e.g., Enzymatic, Electrochemical) check_selectivity->selectivity_solution Yes selectivity_solution->retry

Caption: A decision tree for troubleshooting common benzoyl deprotection issues.

Mechanism of Base-Catalyzed Acyl Migration

Caption: Simplified mechanism of benzoyl group migration in a 1,2-diol system.

Detailed Experimental Protocols

Protocol 1: Standard Basic Deprotection (Zemplén Conditions)

  • Preparation: Dissolve the benzoylated substrate in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Prepare a fresh 0.5 M solution of sodium methoxide (NaOMe) in MeOH. Add the NaOMe solution dropwise to the substrate solution until the pH is between 9-10 (typically a catalytic amount is sufficient, ~0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, neutralize the mixture by adding a solid weak acid, such as Amberlite® IR120 (H⁺ form) resin, until the pH is neutral.

  • Workup: Filter off the resin and wash it with MeOH. Concentrate the filtrate under reduced pressure to yield the crude deprotected product.

  • Purification: Purify the product as necessary by column chromatography or recrystallization.

Protocol 2: Acidic Deprotection

  • Preparation: Dissolve the benzoylated substrate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Reagent Addition: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) to the reaction mixture (typically 5-10 equivalents). If the substrate is sensitive to the generated benzyl cation, a scavenger like anisole (B1667542) or triethylsilane can be added.[10]

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by chromatography or recrystallization.

Protocol 3: Electrochemical Deprotection

Note: This is a general guide and requires specialized equipment. Conditions must be optimized for each substrate.

  • Setup: In an undivided electrochemical flow reactor or a divided batch cell equipped with a carbon cathode, prepare a solution of the benzoyl-protected substrate in a suitable solvent (e.g., methanol or acetonitrile) containing a supporting electrolyte like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄).[14]

  • Electrolysis: Apply a constant current or controlled potential to the cell. The optimal potential should be determined via cyclic voltammetry to be sufficient for the reduction of the benzoyl group but not other functional groups.[6]

  • Monitoring: Monitor the reaction progress by sampling the electrolyte and analyzing via LC-MS or HPLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The product can often be isolated from the electrolyte by extraction or precipitation.

  • Purification: Further purification can be performed by standard chromatographic techniques.

References

Technical Support Center: Analysis of DMT-dC(bz) Phosphoramidite and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize DMT-dC(bz) phosphoramidite (B1245037) in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) for identifying degradation products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for DMT-dC(bz) phosphoramidite?

A1: The primary degradation pathways for this compound involve hydrolysis and oxidation. Hydrolysis typically occurs due to trace amounts of water in the acetonitrile (B52724) solvent, leading to the formation of the corresponding H-phosphonate derivative. Oxidation of the phosphite (B83602) triester to a phosphate (B84403) ester can also occur, particularly with prolonged exposure to air or oxidizing agents.

Q2: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound solution. What could it be?

A2: An unexpected peak could be one of several common degradation products. The most likely culprits are the H-phosphonate or the oxidized phosphoramidite. To identify the peak, it is recommended to use mass spectrometry to determine the mass-to-charge ratio (m/z) of the species. Refer to the data table below for the expected m/z values of common degradation products.

Q3: How can I minimize the degradation of my this compound solution?

A3: To minimize degradation, it is crucial to use anhydrous acetonitrile (<10 ppm water) for dissolution and to store the phosphoramidite solution under an inert atmosphere (e.g., argon or nitrogen). Solutions should be freshly prepared for use. For longer-term storage, it is best to store the phosphoramidite as a dry powder at -20°C.

Q4: What are the expected mass-to-charge (m/z) values for this compound and its main degradation products in mass spectrometry?

A4: The expected m/z values will depend on the adduct formed during ionization (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). The table below summarizes the calculated monoisotopic masses and expected m/z values for the parent compound and its primary degradation products.

Data Presentation: Key Degradation Products

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
This compound C₄₆H₅₂N₅O₈P833.3550834.3628856.3448872.3187
H-phosphonate Derivative C₄₀H₄₃N₄O₈P734.2768735.2846757.2665773.2405
Oxidized Phosphoramidite C₄₆H₅₂N₅O₉P849.3500850.3578872.3397888.3137

Note: These values are calculated based on the most abundant isotopes and may vary slightly in experimental data.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • Acetonitrile (ACN), HPLC grade, anhydrous
  • Triethylammonium acetate (B1210297) (TEAA) buffer, 1.0 M, pH 7.0
  • Water, HPLC grade
  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
  • Dilute the stock solution to a working concentration of 0.1 mg/mL with anhydrous acetonitrile.

3. HPLC Conditions:

  • Mobile Phase A: 0.1 M TEAA in Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-2 min: 50% B
  • 2-20 min: 50-95% B
  • 20-25 min: 95% B
  • 25-27 min: 95-50% B
  • 27-30 min: 50% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Injection Volume: 10 µL
  • Detection: UV at 260 nm

4. Data Analysis:

  • Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area. The diastereomers of the phosphoramidite may appear as two closely eluting peaks.

Protocol 2: LC-MS Identification of Degradation Products

This protocol describes a method for identifying degradation products using liquid chromatography coupled with mass spectrometry.

1. Materials and Reagents:

  • This compound sample (as prepared for HPLC analysis)
  • Acetonitrile (ACN), LC-MS grade
  • Hexafluoroisopropanol (HFIP)
  • Triethylamine (TEA)
  • Water, LC-MS grade
  • C18 reversed-phase HPLC column suitable for LC-MS

2. LC-MS Conditions:

  • Mobile Phase A: 15 mM TEA and 400 mM HFIP in Water
  • Mobile Phase B: Methanol
  • Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., a gradient starting with a lower percentage of B and increasing over time).
  • Flow Rate: 0.2-0.4 mL/min (will depend on the column dimensions)
  • Column Temperature: 40°C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Range: m/z 100-1000
  • Source Parameters: Optimize for the specific instrument, but typical values include:
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Gas Flow rates: Set according to manufacturer's recommendations.

4. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the parent compound and its degradation products (refer to the data table).
  • Analyze the mass spectra of the peaks to confirm the identity of the compounds based on their mass-to-charge ratios and isotopic patterns.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample DMT-dC(bz) Phosphoramidite Powder Dissolution Dissolve in Anhydrous ACN Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution HPLC HPLC-UV Analysis (Purity Check) Dilution->HPLC LCMS LC-MS Analysis (Impurity ID) Dilution->LCMS Purity Purity Report (%) HPLC->Purity ImpurityID Identified Degradation Products LCMS->ImpurityID

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_identification Potential Identity Start Unexpected Peak in HPLC Chromatogram CheckRetention Compare Retention Time to Standards Start->CheckRetention RunMS Perform LC-MS Analysis CheckRetention->RunMS No Match IdentifyMass Identify m/z of Unexpected Peak RunMS->IdentifyMass CompareTable Compare m/z to Degradation Table IdentifyMass->CompareTable HPhosphonate H-phosphonate CompareTable->HPhosphonate Matches m/z of H-phosphonate Oxidized Oxidized Amidite CompareTable->Oxidized Matches m/z of Oxidized Amidite Other Other Impurity CompareTable->Other No Match in Table

Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.

Technical Support Center: Optimizing Full-Length Oligonucleotide Yield with DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of full-length oligonucleotides synthesized using DMT-dC(bz) phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is DMT-dC(bz) phosphoramidite and why is the benzoyl (bz) protecting group used for cytidine (B196190)?

A1: this compound is a key building block used in the chemical synthesis of DNA. The Dimethoxytrityl (DMT) group is a protecting group on the 5'-hydroxyl of the deoxycytidine, which is removed at the beginning of each coupling cycle to allow the oligonucleotide chain to be extended. The benzoyl (bz) group protects the exocyclic amine of the cytidine base itself. This protection is crucial to prevent unwanted side reactions at the amine group during the various steps of oligonucleotide synthesis, ensuring that the correct chemical bonds are formed to create the desired oligonucleotide sequence.

Q2: What are the most critical factors affecting the overall yield of full-length oligonucleotides?

A2: The final yield of full-length oligonucleotides is primarily determined by the stepwise coupling efficiency. Even a small decrease in coupling efficiency in each cycle has a significant cumulative negative impact on the yield of the final product, especially for longer oligonucleotides.[1] Other critical factors include the quality and dryness of all reagents (phosphoramidites, activator, and acetonitrile), and the efficiency of the deprotection and purification steps.[1]

Q3: Are there any known side reactions associated with the benzoyl protecting group on cytidine during deprotection?

A3: Yes, the benzoyl group on cytidine can be susceptible to side reactions during the final deprotection step, particularly when using certain reagents. For example, using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) for deprotection can lead to transamination of the benzoyl-protected cytidine, forming N4-methyl-cytidine. To avoid this, it is often recommended to use acetyl (Ac) protected dC when deprotecting with AMA.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound that can lead to a low yield of the full-length oligonucleotide product.

Issue 1: Low Coupling Efficiency

  • Symptom: A significant drop in the trityl cation signal during synthesis monitoring, or a high proportion of n-1 shortmers in the final product analysis by HPLC or PAGE.

  • Possible Causes & Solutions:

CauseSolution
Moisture Contamination Phosphoramidites are highly sensitive to hydrolysis. Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile (B52724) with a low water content (<10 ppm). Store molecular sieves in the phosphoramidite and activator solutions to remove any residual moisture. Purge synthesizer lines thoroughly with dry argon or helium.
Degraded Phosphoramidite Stock Phosphoramidite solutions can degrade over time. Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long or critical oligonucleotides. Avoid storing solutions on the synthesizer for extended periods.
Suboptimal Activator The choice and concentration of the activator are crucial for efficient coupling. Consider using a more effective activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), which can offer faster and more efficient coupling compared to 1H-Tetrazole.[4][5]
Inefficient Capping Failure to cap unreacted 5'-hydroxyl groups leads to the synthesis of deletion mutants (n-1, n-2, etc.), which can be difficult to separate from the full-length product. Ensure capping reagents are fresh and that the capping step is efficient.

Issue 2: Low Yield of Full-Length Product After Deprotection

  • Symptom: The overall yield of the purified full-length oligonucleotide is lower than expected, even with good coupling efficiency.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Deprotection The benzoyl protecting group on cytidine requires specific conditions for complete removal. Standard deprotection with ammonium hydroxide may be slow. Ensure deprotection is carried out for the recommended time and at the appropriate temperature.
Side Reactions During Deprotection As mentioned in the FAQs, using AMA for deprotection can cause transamination of dC(bz). If you must use a fast deprotection method, consider replacing dC(bz) with dC(Ac). Alternatively, use a modified deprotection protocol that is compatible with dC(bz), such as a mixture of lithium hydroxide and triethylamine (B128534) in methanol (B129727).[6]
Product Loss During Purification The purification process itself can lead to significant loss of the final product.[1] Optimize your purification strategy to minimize these losses. This may involve choosing a different purification method (e.g., HPLC vs. cartridge purification) or adjusting the parameters of your current method.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield

Oligo LengthCoupling Efficiency: 98.0%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
20mer 66.8%81.8%90.5%
50mer 36.4%60.5%77.9%
100mer 13.3%36.6%60.6%

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings - 1)

Table 2: Common Activators for Phosphoramidite Chemistry

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole 0.45 M4.8The standard and most widely used activator.[4]
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M4.28More acidic than 1H-Tetrazole, leading to faster coupling.[4]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic but more nucleophilic than tetrazole, resulting in rapid coupling and high solubility in acetonitrile.[4][5]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay

Objective: To assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • During the deblocking step of each synthesis cycle, the acidic reagent cleaves the DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.

  • The released DMT cation has a characteristic orange color and a strong absorbance maximum at approximately 498 nm.

  • The synthesizer's software monitors the absorbance of the collected deblocking solution from each cycle.

  • A consistent and high absorbance reading indicates a high and uniform coupling efficiency. A sudden drop in absorbance suggests a problem with the coupling of the preceding phosphoramidite.

Protocol 2: Modified Deprotection of Oligonucleotides Containing dC(bz)

Objective: To deprotect oligonucleotides containing dC(bz) while minimizing side reactions and avoiding the use of AMA.[6]

Materials:

  • Oligonucleotide bound to CPG support in a 1.5 ml microcentrifuge tube.

  • 0.5 M aqueous lithium hydroxide (LiOH).

  • 3.5 M triethylamine in methanol (TEA/MeOH).

  • Glacial acetic acid.

  • Anhydrous acetonitrile.

  • 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, pH 7.

Procedure:

  • Dry the CPG support with the bound oligonucleotide under a stream of argon.

  • Add 30 µl of 0.5 M aqueous LiOH and 300 µl of 3.5 M TEA/MeOH to the tube.

  • Heat the mixture at 75°C for 60 minutes.

  • Chill the reaction mixture to -20°C for 5 minutes.

  • Add 75 µl of glacial acetic acid to neutralize the solution.

  • Carefully remove the supernatant containing the deprotected oligonucleotide from the CPG support.

  • The resulting solution of triethylammonium acetate can be directly analyzed or purified.

Protocol 3: Analysis of Deprotected Oligonucleotides by Reverse-Phase HPLC

Objective: To assess the purity of the final full-length oligonucleotide product.[7]

Methodology:

  • Column: Hypersil ODS column (5 µm, 4.6 × 250 mm) or equivalent C18 column.

  • Mobile Phase A: 0.1 M TEAA, pH 7.

  • Mobile Phase B: 0.1 M TEAA in 50% aqueous acetonitrile, pH 7.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 36 minutes.

  • Flow Rate: 1 ml/min.

  • Detection: UV absorbance at 260 nm.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Acetylates Unreacted 5'-OH Oxidation->Deblocking Forms Phosphate Triester Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Yield Start Low Full-Length Oligonucleotide Yield Check_Trityl Review Trityl Signal Data Start->Check_Trityl Low_Coupling Low/Inconsistent Signal (Low Coupling Efficiency) Check_Trityl->Low_Coupling Yes Good_Coupling Consistent High Signal (Good Coupling Efficiency) Check_Trityl->Good_Coupling No Troubleshoot_Coupling Troubleshoot Coupling Step: - Check Reagent Quality - Ensure Anhydrous Conditions - Optimize Activator Low_Coupling->Troubleshoot_Coupling Troubleshoot_Deprotection Troubleshoot Post-Synthesis: - Verify Deprotection Conditions - Check for Side Reactions - Optimize Purification Good_Coupling->Troubleshoot_Deprotection Modified_Deprotection_Workflow cluster_deprotection Modified Deprotection for dC(bz) Start 1. Dry CPG-bound Oligo (Argon Stream) Add_Reagents 2. Add LiOH and TEA/Methanol Start->Add_Reagents Heat 3. Heat at 75°C for 60 min Add_Reagents->Heat Chill 4. Chill to -20°C Heat->Chill Neutralize 5. Add Glacial Acetic Acid Chill->Neutralize Collect 6. Collect Supernatant (Deprotected Oligo) Neutralize->Collect

References

Impact of activator choice on the stability of DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of activator choice on the stability of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dC(bz) phosphoramidite (B1245037). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of DMT-dC(bz) phosphoramidite in acetonitrile (B52724) solution?

A1: this compound is one of the more stable phosphoramidites. When dissolved in anhydrous acetonitrile and stored under an inert gas atmosphere, its purity is expected to decrease by approximately 2% over a period of five weeks.[1] For routine use on an automated synthesizer, it is recommended to use freshly prepared solutions for critical syntheses and not to store them on the instrument for extended periods.[2]

Q2: How does the choice of activator impact the stability of this compound?

A2: The choice of activator primarily affects the kinetics of the coupling reaction, but it can also influence the stability of the phosphoramidite in solution. Stronger activators like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) can lead to faster coupling times, which can be advantageous. However, their increased acidity or nucleophilicity may also increase the likelihood of side reactions, such as premature detritylation or degradation of the phosphoramidite, if not used under optimal conditions.[2]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for phosphoramidites, including DMT-dC(bz), are:

  • Hydrolysis: Reaction with trace amounts of water in the acetonitrile or on the synthesizer lines leads to the formation of the corresponding H-phosphonate. This is a significant concern as the H-phosphonate is unreactive in the coupling step.[3]

  • Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, especially in the presence of air. The oxidized phosphoramidite will not couple with the growing oligonucleotide chain.[2]

Q4: Can the activator itself cause degradation of the phosphoramidite?

A4: While the primary cause of degradation is moisture and oxygen, the activator can play a role. Highly acidic activators can catalyze the hydrolysis of the phosphoramidite. More acidic activators can also lead to a small extent of detritylation of the phosphoramidite monomer in solution, which can then react to form dimers, leading to n+1 impurities in the final oligonucleotide.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your phosphoramidite solution can be monitored using the following techniques:

  • ³¹P NMR Spectroscopy: This is a powerful method to directly observe the phosphorus-containing species in your solution. The active P(III) phosphoramidite will have a characteristic chemical shift, while degradation products like the P(V) oxide and H-phosphonate will appear at different, distinct chemical shifts. This allows for the quantification of the active phosphoramidite.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the intact phosphoramidite from its degradation products. By running a time-course study, you can quantify the decrease in the area of the main phosphoramidite peak, which corresponds to its degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Coupling Efficiency Degraded phosphoramidite due to hydrolysis or oxidation.Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long or critical oligonucleotides. Ensure all reagents and solvents are anhydrous (<10 ppm water).[2] Purge synthesizer lines thoroughly with dry inert gas. Store molecular sieves in the phosphoramidite and activator solutions to scavenge moisture.[2]
Suboptimal activator choice or concentration.For standard couplings, 1H-Tetrazole is a reliable choice. For sterically hindered phosphoramidites or challenging sequences, a stronger activator like ETT or DCI may be necessary.[2] Ensure the activator concentration is optimal for your synthesizer and synthesis scale.
Presence of n-1 Shortmers Incomplete coupling due to degraded phosphoramidite or insufficient activation.In addition to using fresh reagents, consider increasing the coupling time in the synthesis protocol, especially when using less reactive phosphoramidites or stronger activators at lower concentrations.
Presence of n+1 Longmers Premature detritylation of the phosphoramidite monomer in solution.This can be more prevalent with highly acidic activators. If this is a persistent issue, consider using a less acidic activator like DCI.
Unexpected Peaks in HPLC/MS Formation of phosphoramidite degradation products or side-reactions.Use high-purity, fresh phosphoramidites. Ensure an inert atmosphere is maintained throughout the synthesis to prevent oxidation.

Data Presentation

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

This table summarizes the degradation of standard phosphoramidites in anhydrous acetonitrile after five weeks of storage under an inert gas atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dT2%
DMT-dC(bz) 2%
DMT-dA(bz)6%
DMT-dG(ib)39%
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[1]

Table 2: Comparison of Common Activators for Oligonucleotide Synthesis

ActivatorTypical ConcentrationRelative ActivityKey Considerations
1H-Tetrazole0.45 MStandardReliable for standard DNA synthesis. Limited solubility in acetonitrile can be an issue.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 MHigherMore acidic and more soluble than 1H-Tetrazole. Provides faster coupling. Recommended for general purpose and small to medium scale synthesis.
4,5-Dicyanoimidazole (DCI)0.1 M - 1.0 MHighLess acidic but more nucleophilic than tetrazole-based activators. Highly soluble in acetonitrile. Recommended for long oligos and larger scale synthesis to minimize side reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Stability Monitoring

Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air for subsequent stability analysis.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)

  • Activator of choice (e.g., 1H-Tetrazole, ETT, or DCI)

  • Molecular sieves (3 Å, activated)

  • Inert gas (argon or nitrogen)

  • Septum-sealed vials

  • Oven-dried syringes and needles

Procedure:

  • Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a glovebox or under a stream of inert gas, weigh the desired amount of phosphoramidite and the chosen activator into a septum-sealed vial containing activated molecular sieves.

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum to achieve the desired concentration (e.g., 0.1 M).

  • Gently swirl the vial to dissolve the solids. Avoid vigorous shaking.

  • Store the prepared solution under an inert atmosphere at the desired temperature for the duration of the stability study.

Protocol 2: Monitoring Phosphoramidite Stability by ³¹P NMR Spectroscopy

Objective: To quantify the degradation of this compound over time using ³¹P NMR.

Procedure:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the phosphoramidite solution prepared in Protocol 1 using a dry syringe under an inert atmosphere.

  • Transfer the aliquot to an NMR tube that has been flushed with inert gas.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the signals corresponding to the active P(III) phosphoramidite (diastereomers typically appear as two singlets around 149 ppm) and the major degradation products, such as the H-phosphonate (around 7-10 ppm) and the P(V) oxide (around 0 ppm).

  • Calculate the percentage of intact phosphoramidite at each time point relative to the total phosphorus-containing species.

Protocol 3: Monitoring Phosphoramidite Stability by HPLC

Objective: To assess the purity of the this compound solution over time using reversed-phase HPLC.

Procedure:

  • At specified time points, withdraw an aliquot of the phosphoramidite solution.

  • Dilute the aliquot with anhydrous acetonitrile.

  • Inject the diluted sample onto a C18 reversed-phase HPLC column.

  • Elute with a gradient of an appropriate mobile phase, such as acetonitrile and 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Monitor the elution profile using a UV detector. The this compound will appear as two peaks corresponding to the two diastereomers.

  • Calculate the purity of the phosphoramidite by determining the area of the two main peaks as a percentage of the total peak area in the chromatogram.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_amidite This compound + Activator dissolve Dissolve under Inert Atmosphere prep_amidite->dissolve prep_solvent Anhydrous Acetonitrile prep_solvent->dissolve storage Store at Controlled Temperature dissolve->storage sampling Aliquot Sampling at Time Points storage->sampling nmr 31P NMR Analysis sampling->nmr hplc HPLC Analysis sampling->hplc quant_nmr Quantify P(III) vs. Degradation Products nmr->quant_nmr quant_hplc Calculate % Purity hplc->quant_hplc

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Amidite This compound (P-III) H_phosphonate H-Phosphonate (Inactive) Amidite->H_phosphonate Hydrolysis (+ H2O) Oxide P(V) Oxide (Inactive) Amidite->Oxide Oxidation (+ [O])

Caption: Primary degradation pathways of this compound.

activator_logic cluster_outcome Potential Outcomes choice Activator Choice tetrazole 1H-Tetrazole (Standard) choice->tetrazole ett ETT (Stronger) choice->ett dci DCI (Stronger, Less Acidic) choice->dci coupling_speed Coupling Speed tetrazole->coupling_speed Standard side_reactions Side Reactions (e.g., n+1 formation) tetrazole->side_reactions Low stability Solution Stability tetrazole->stability High ett->coupling_speed Faster ett->side_reactions Moderate ett->stability Potentially Reduced dci->coupling_speed Fastest dci->side_reactions Low to Moderate dci->stability Potentially Reduced

Caption: Logical relationship between activator choice and synthesis outcomes.

References

Managing depurination side reactions during detritylation in sequences with dC(bz)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Managing Depyrimidination of dC(bz) During Detritylation

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing the acid-catalyzed cleavage of the N-glycosidic bond in N4-benzoyl-2'-deoxycytidine (dC(bz)) residues during the detritylation step of oligonucleotide synthesis. This side reaction, analogous to the depurination of purine (B94841) bases, is referred to as depyrimidination .

Frequently Asked Questions (FAQs)

Q1: What is depyrimidination and why is it a concern for sequences containing dC(bz)?

A1: Depyrimidination is the cleavage of the N-glycosidic bond between the N4-benzoyl-cytosine base and the deoxyribose sugar under acidic conditions. The benzoyl (Bz) protecting group on the exocyclic amine of deoxycytidine is an electron-withdrawing group. This characteristic destabilizes the N-glycosidic bond, making dC(bz) more susceptible to acid-catalyzed hydrolysis compared to unprotected dC.[1] This cleavage results in an abasic (apyrimidinic) site in the oligonucleotide chain. Upon final deprotection with basic reagents, the oligonucleotide chain is cleaved at these abasic sites, leading to truncated sequences and a significant reduction in the yield of the full-length product.[1]

Q2: I am observing a high level of truncated sequences in my final product. Could this be due to depyrimidination of dC(bz)?

A2: Yes, a high proportion of truncated sequences, particularly those terminating at positions where dC(bz) was incorporated, is a strong indicator of depyrimidination. This issue is often more pronounced when using strong acids like Trichloroacetic acid (TCA) for detritylation. To confirm this, you can analyze the crude product using techniques like HPLC or mass spectrometry to identify the truncated species.

Q3: Which detritylation agent is most likely to cause depyrimidination of dC(bz)?

Q4: Are there alternative detritylation agents that are milder than TCA and DCA?

A4: Yes, Difluoroacetic acid (DFA) has been investigated as a potential alternative to DCA and TCA.[4] It offers comparable deprotection efficiency to DCA for some sequences and can be a good option for minimizing acid-catalyzed side reactions like depyrimidination.[4] Additionally, a method involving mild warming (e.g., 40°C) in a slightly acidic buffer (pH 4.5-5.0) has been shown to effectively remove the DMT group with minimal side reactions.[5]

Q5: How can I modify my standard detritylation protocol to minimize dC(bz) depyrimidination?

A5: To minimize depyrimidination, you can:

  • Switch to a milder acid: Replace TCA with DCA or DFA.

  • Reduce acid concentration: Lowering the concentration of the acid can decrease the rate of depyrimidination.

  • Decrease exposure time: Shorten the duration of the detritylation step to the minimum time required for complete DMT removal.

  • Optimize washing steps: Ensure efficient removal of the acid after detritylation to prevent prolonged exposure.[6]

  • Consider alternative protecting groups: For particularly sensitive sequences, using a different protecting group for dC, such as acetyl (Ac), may be beneficial as it can be removed under milder conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low yield of full-length oligonucleotide with truncations at dC positions. Excessive depyrimidination of dC(bz) during detritylation.1. Switch to a milder detritylation agent: Replace 3% TCA with 3% DCA. 2. Reduce detritylation time: Decrease the acid exposure time. Monitor the completeness of detritylation via the color of the DMT cation. 3. Consider an alternative acid: Evaluate the use of Difluoroacetic acid (DFA).
Incomplete detritylation after switching to a milder acid. The milder acid requires a longer reaction time or is not as effective under the current conditions.1. Increase detritylation time: Gradually increase the exposure time to the milder acid until complete detritylation is achieved. 2. Slightly increase acid concentration: If increasing the time is not sufficient, a modest increase in the concentration of the milder acid can be tested. 3. Ensure anhydrous conditions: Water can affect the efficiency of the detritylation step.
Depyrimidination still observed even with DCA. The sequence is particularly sensitive to acid, or the total acid exposure time throughout the synthesis is too long.1. Implement a mild warming detritylation protocol: Use a mildly acidic buffer (e.g., pH 5.0) at 40°C. 2. Optimize washing: Ensure rapid and thorough washing after the detritylation step to remove all traces of acid.[6] 3. Use alternative protecting groups: For future syntheses, consider using dC(Ac) phosphoramidite.

Data Presentation

Table 1: Comparison of Common Detritylation Agents

Detritylation Agent Abbreviation Approximate pKa Relative Rate of Depurination/Depyrimidination Comments
Trichloroacetic acidTCA~0.7HighFast and efficient detritylation, but highest risk of depyrimidination.[2]
Dichloroacetic acidDCA~1.3ModerateMilder than TCA, significantly reduces depyrimidination while maintaining good detritylation efficiency.[1][2]
Difluoroacetic acidDFA~1.3Low to ModerateA promising alternative to DCA, with comparable efficiency for many sequences.[4]

Experimental Protocols

Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)

This protocol is recommended as a first step to reduce depyrimidination compared to using TCA.

  • Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic acid (DCA) in anhydrous dichloromethane (B109758) (DCM).

  • Detritylation Step: Deliver the 3% DCA solution to the synthesis column and allow it to react for the synthesizer's standard detritylation time (typically 60-120 seconds).

  • Washing: Immediately after the detritylation step, wash the column thoroughly with anhydrous acetonitrile (B52724) (ACN) to remove all traces of the acid and the liberated DMT cation.

  • Monitoring: Monitor the orange color of the eluent containing the DMT cation. A strong and consistent color for each cycle indicates efficient coupling and detritylation. If the color is weak, consider slightly increasing the detritylation time.

Protocol 2: Mild Warming Detritylation

This protocol is suitable for highly acid-sensitive sequences.[5]

  • Reagent Preparation: Prepare a mildly acidic buffer, for example, by adjusting a solution to pH 5.0 with a dilute acetic acid solution.

  • Detritylation Step: After the coupling, capping, and oxidation steps, wash the column with the mildly acidic buffer. Heat the column to 40°C and continue to flow the buffer through the column for a predetermined time (e.g., 5-10 minutes, requires optimization).

  • Washing: After the desired detritylation time, wash the column thoroughly with anhydrous acetonitrile (ACN).

  • Optimization: The optimal time and temperature for this method may need to be determined empirically for your specific sequence and synthesizer.

Visualizations

Depyrimidination_Mechanism cluster_0 Acid-Catalyzed Depyrimidination of dC(bz) dCbz N4-Benzoyl-2'-deoxycytidine (in oligonucleotide chain) Protonated_dCbz Protonated dC(bz) Intermediate dCbz->Protonated_dCbz  H+ (from detritylation agent) Abasic_Site Apyrimidinic (AP) Site + Released N4-Benzoyl-Cytosine Protonated_dCbz->Abasic_Site  Cleavage of  N-glycosidic bond

Caption: Mechanism of dC(bz) Depyrimidination.

Troubleshooting_Workflow Start Low Yield / Truncated Sequences Observed at dC Positions Check_Acid Using TCA for Detritylation? Start->Check_Acid Switch_to_DCA Switch to 3% DCA Check_Acid->Switch_to_DCA Yes Still_Issue Depyrimidination Still Occurs? Check_Acid->Still_Issue No (already using DCA) Switch_to_DCA->Still_Issue Problem_Solved Problem Resolved Still_Issue->Problem_Solved No Reduce_Time Reduce Detritylation Time Still_Issue->Reduce_Time Yes Mild_Method Implement Mild Warming Detritylation Protocol Reduce_Time->Mild_Method Consider_Protecting_Group Consider Alternative dC Protecting Group (e.g., Ac) Mild_Method->Consider_Protecting_Group

Caption: Troubleshooting Depyrimidination of dC(bz).

References

Best practices for preparing and storing DMT-dC(bz) Phosphoramidite solutions for synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for the preparation and storage of DMT-dC(bz) Phosphoramidite (B1245037) solutions for use in oligonucleotide synthesizers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DMT-dC(bz) Phosphoramidite?

A1: The standard and highly recommended solvent is anhydrous acetonitrile (B52724) (ACN) with a very low water content, preferably below 10 ppm, and not exceeding 30 ppm.[1][2] The presence of water is a primary cause of phosphoramidite degradation through hydrolysis, which will significantly reduce coupling efficiency during synthesis.[1][3]

Q2: What is the standard concentration for this compound solutions on a synthesizer?

A2: A final concentration of 0.1 M in anhydrous acetonitrile is standard for most automated DNA/RNA synthesizers.[4] Always refer to your specific synthesizer's manual for any recommended variations.

Q3: How should solid this compound be stored?

A3: Solid phosphoramidite should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C.[5][6] For long-term storage, -20°C is recommended to minimize degradation.[7] Before opening, it is crucial to allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the powder.[1]

Q4: How long is a prepared this compound solution stable?

A4: The stability of the solution depends on storage conditions. DMT-dC(bz) is relatively stable compared to other amidites like dG.[7] Studies have shown that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of DMT-dC(bz) was reduced by only 2%.[1][7] For optimal performance, freshly prepared solutions are always best.

Data Summary Tables

Table 1: Recommended Storage Conditions & Stability

FormStorage TemperatureDurationKey Considerations
Solid Powder 2-8°C[5][6]Mid-termAllow vial to warm to room temperature before opening.
-20°C[7]Long-termProtect from moisture.
Solution in ACN Ambient (on synthesizer)Short-term (days)Prone to gradual degradation.[7]
-20°C[8]Up to 1 monthProtect from light, store under inert gas (Nitrogen/Argon).[8]
-80°C[8]Up to 6 monthsProtect from light, store under inert gas (Nitrogen/Argon).[8]

Table 2: Phosphoramidite Solution Stability in Acetonitrile (Data based on storage for five weeks under an inert gas atmosphere)

PhosphoramiditePurity ReductionRelative Stability
DMT-dT~2%[1]High
DMT-dC(bz) ~2% [7]High
DMT-dA(bz)~6%[7]Medium
DMT-dG(ib)~39%[7][9]Low

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Solution

Objective: To prepare a 0.1 M solution of this compound in anhydrous acetonitrile with minimal exposure to air and moisture.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)

  • Activated 3Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Oven-dried, septum-sealed vial appropriate for your synthesizer

  • Oven-dried syringes and needles

Procedure:

  • Equilibrate: Allow the sealed container of solid this compound to warm to ambient room temperature for at least 30 minutes before opening. This prevents water condensation.[1]

  • Prepare Vial: In a glove box or under a steady stream of inert gas, quickly and accurately weigh the required amount of phosphoramidite into the oven-dried, septum-sealed vial.

  • Add Sieves: Add a small amount of activated molecular sieves to the vial to scavenge any residual moisture.[1][2]

  • Add Solvent: Using an oven-dried syringe, carefully transfer the calculated volume of anhydrous acetonitrile into the vial through the septum.

  • Dissolve: Gently swirl the vial to dissolve the solid phosphoramidite completely. Avoid vigorous shaking or vortexing to minimize the introduction of air.

  • Incubate (Optional but Recommended): For maximum dryness, allow the sealed solution to stand over the molecular sieves for several hours or overnight before placing it on the synthesizer.[2]

  • Install: Place the prepared solution on the DNA synthesizer and purge the lines thoroughly with inert gas as per the instrument's protocol.

Troubleshooting Guide

Problem: Low Coupling Efficiency or Drop in Trityl Signal

A sudden drop in the orange-colored trityl cation signal during the deblocking step is a direct indication of a coupling failure in the previous cycle.[3]

// Nodes start [label="Low Coupling Efficiency\n(Trityl Drop)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_reagents [label="Check Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Check Instrument", fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Path moisture [label="Moisture Contamination?", fillcolor="#F1F3F4", fontcolor="#202124"]; amidite_degraded [label="Amidite Degraded?", fillcolor="#F1F3F4", fontcolor="#202124"]; activator_issue [label="Activator Issue?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Instrument Path fluidics [label="Fluidics Problem?\n(Leaks, Blocks)", fillcolor="#F1F3F4", fontcolor="#202124"]; delivery [label="Incorrect Delivery?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_anhydrous [label="Use Fresh Anhydrous\nSolvents (<10 ppm H2O).\nAdd Molecular Sieves.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_fresh_amidite [label="Prepare Fresh Amidite\nSolution from High-Quality\nSolid Stock.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_fresh_activator [label="Use Fresh, Correct\nConcentration of\nActivator.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_maintenance [label="Perform Instrument\nMaintenance. Check Lines\nand Valves.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_calibrate [label="Calibrate Reagent\nDelivery Volumes.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Connections start -> check_reagents; start -> check_instrument;

check_reagents -> moisture [label="Primary Suspect"]; check_reagents -> amidite_degraded; check_reagents -> activator_issue;

moisture -> solution_anhydrous [label="Yes"]; amidite_degraded -> solution_fresh_amidite [label="Yes"]; activator_issue -> solution_fresh_activator [label="Yes"];

check_instrument -> fluidics; check_instrument -> delivery;

fluidics -> solution_maintenance [label="Yes"]; delivery -> solution_calibrate [label="Yes"]; } DOT

Troubleshooting workflow for low coupling efficiency.

Problem: Unexpected Peaks in HPLC or LC-MS Analysis

Possible Cause: This often points to the degradation of the phosphoramidite either in solution or during synthesis.

  • Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), rendering it incapable of coupling.[1] This can occur from improper storage or handling without an inert atmosphere.

  • Hydrolysis: Reaction with water leads to the formation of H-phosphonate species.[7]

  • Acrylonitrile Adducts: A common degradation pathway can lead to the formation of adducts on the nucleobases, causing a +53 Da mass modification.[1]

Solution:

  • Confirm Reagent Quality: Prepare a fresh solution of this compound from a reliable solid stock following the protocol above.

  • Ensure Anhydrous Conditions: Verify the dryness of your acetonitrile and all other reagents on the synthesizer.[1]

  • Maintain Inert Atmosphere: Ensure all reagent bottles are properly sealed and that the synthesizer's inert gas supply is functioning correctly.[1]

Workflow and Logic Diagrams

Amidite_Prep_Workflow dissolve dissolve install install dissolve->install For Immediate Use long_term long_term dissolve->long_term For Later Use

Workflow for preparing and storing amidite solutions.

References

Validation & Comparative

A Comparative Analysis of DMT-dC(bz) and DMT-dC(ac) Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of automated oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high coupling efficiency and, consequently, a high yield of the desired full-length oligonucleotide. For the synthesis of deoxycytidine-containing oligonucleotides, two commonly employed phosphoramidites are 5'-O-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(bz)) and 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(ac)). This guide provides a comparative overview of these two reagents, focusing on their coupling efficiency and the experimental protocols to evaluate their performance.

While direct, head-to-head quantitative comparisons of the coupling efficiency of DMT-dC(bz) and DMT-dC(ac) are not extensively reported in peer-reviewed literature under identical conditions, information from manufacturers and the chemical rationale for their use suggest that both are designed for high-performance oligonucleotide synthesis. DMT-dC(bz) is the conventional and widely used phosphoramidite for standard synthesis protocols. The benzoyl (Bz) protecting group is robust and provides excellent protection of the exocyclic amine of deoxycytidine during synthesis.

DMT-dC(ac), on the other hand, is categorized as a "fast-deprotecting" phosphoramidite. The acetyl (Ac) protecting group is more labile than the benzoyl group and can be removed under milder basic conditions. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or labels that would be degraded by the harsher deprotection conditions required to remove the benzoyl group. For instance, the use of acetyl-dC is recommended when deprotection is to be carried out with reagents like aqueous methylamine (B109427) to avoid transamidation, a side reaction that can occur with the benzoyl group. Manufacturers of DMT-dC(ac) assert that it facilitates the rapid and high-yield synthesis of high-purity oligonucleotides, implying that the coupling efficiency is comparable to the standard benzoyl-protected version.

Quantitative Data Summary

Although specific comparative experimental data is scarce in the public domain, the following table summarizes the expected performance characteristics based on product information and the principles of phosphoramidite chemistry. Researchers are encouraged to perform in-house validation to determine the precise coupling efficiencies within their specific synthesis platforms and protocols.

ParameterDMT-dC(bz) PhosphoramiditeDMT-dC(ac) PhosphoramiditeKey Considerations
Protecting Group Benzoyl (Bz)Acetyl (Ac)Bz is more robust; Ac allows for milder deprotection conditions.
Expected Coupling Efficiency Typically >99%Expected to be >99%Dependent on synthesizer, reagents, and protocol.
Deprotection Conditions Standard (e.g., concentrated ammonium (B1175870) hydroxide, elevated temperature)Mild/Fast (e.g., aqueous methylamine at room temperature)Ac is preferred for sensitive oligonucleotides.
Primary Application Standard oligonucleotide synthesisSynthesis of modified or labeled oligonucleotides requiring mild deprotectionBoth are suitable for high-quality oligonucleotide synthesis.

Experimental Protocols

To quantitatively compare the coupling efficiency of DMT-dC(bz) and DMT-dC(ac) phosphoramidites, the following experimental protocols can be employed.

Protocol 1: Determination of Stepwise Coupling Efficiency via Trityl Cation Monitoring

Objective: To measure the stepwise coupling efficiency of each phosphoramidite during automated oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Program an automated DNA synthesizer to synthesize two identical short oligonucleotides (e.g., a 10-mer) with several cytidine (B196190) incorporations. One synthesis will use DMT-dC(bz) and the other will use DMT-dC(ac). Ensure all other reagents (activator, capping, oxidation solutions, and other phosphoramidites) are from the same lot and are fresh.

  • Trityl Monitoring: The synthesizer's in-line spectrophotometer should be set to measure the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The DMT cation has a characteristic orange color with an absorbance maximum around 495 nm.

  • Data Collection: The instrument will record the absorbance of the collected trityl cation solution after each coupling step.

  • Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency (CE) for each step can be calculated using the following formula: CE (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100 where 'n' is the cycle number. The average coupling efficiency across all cytidine additions for each phosphoramidite can then be determined and compared.

Protocol 2: Analysis of Full-Length Product by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of full-length product (FLP) in the crude oligonucleotide sample after synthesis, which is an indirect measure of the overall coupling efficiency.

Methodology:

  • Oligonucleotide Synthesis: Synthesize a test oligonucleotide of a defined length (e.g., a 25-mer) containing multiple cytidine residues, once with DMT-dC(bz) and once with DMT-dC(ac).

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to the appropriate protocol for each protecting group (standard conditions for Bz, mild conditions for Ac).

  • Sample Preparation: Desalt the crude oligonucleotide samples.

  • HPLC Analysis: Analyze the crude samples using denaturing anion-exchange or reverse-phase ion-pair HPLC.

  • Data Analysis: Integrate the peak areas of the full-length product and all failure sequences (n-1, n-2, etc.). The percentage of the full-length product can be calculated as: FLP (%) = (Area of FLP peak / Total area of all peaks) x 100 A higher percentage of FLP indicates a higher average coupling efficiency.

Visualizing the Workflow

The following diagrams illustrate the key workflows for oligonucleotide synthesis and the comparison of the two phosphoramidites.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle cluster_reagents Key Reagents cluster_post_synthesis Post-Synthesis Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Synthesis Complete Amidite DMT-dC(bz) or DMT-dC(ac) Amidite->Coupling Activator Activator (e.g., ETT, DCI) Activator->Coupling Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Comparison_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Performance Analysis cluster_comparison Comparison Synth_Bz Synthesize Oligo with DMT-dC(bz) Trityl_Bz Trityl Cation Assay (Stepwise Efficiency) Synth_Bz->Trityl_Bz HPLC_Bz Crude HPLC Analysis (Full-Length Product %) Synth_Bz->HPLC_Bz Synth_Ac Synthesize Oligo with DMT-dC(ac) Trityl_Ac Trityl Cation Assay (Stepwise Efficiency) Synth_Ac->Trityl_Ac HPLC_Ac Crude HPLC Analysis (Full-Length Product %) Synth_Ac->HPLC_Ac Compare_Efficiency Compare Coupling Efficiencies Trityl_Bz->Compare_Efficiency HPLC_Bz->Compare_Efficiency Trityl_Ac->Compare_Efficiency HPLC_Ac->Compare_Efficiency

Caption: Experimental workflow for comparing phosphoramidite performance.

A Comparative Guide to the Performance of DMT-dC(bz) Phosphoramidite in DNA Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMT-dC(bz) Phosphoramidite (B1245037) performance, a cornerstone reagent in oligonucleotide synthesis. We will delve into its performance characteristics, compare it with viable alternatives, and analyze the impact of different DNA synthesizer technologies on the final purity and yield of synthetic DNA. This document is intended to be a practical resource for optimizing oligonucleotide synthesis protocols.

Introduction to DMT-dC(bz) Phosphoramidite

This compound is a chemically modified deoxycytidine nucleoside widely used as a fundamental building block in the automated chemical synthesis of DNA. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide. The exocyclic amine of the cytosine base is protected by a benzoyl (Bz) group to prevent unwanted side reactions during the coupling process. This protection strategy is crucial for achieving high-fidelity DNA sequences. The benzoyl protecting group is known for its stability under the conditions of oligonucleotide synthesis, contributing to reliable and efficient coupling.[1][2]

Performance Comparison: DMT-dC(bz) vs. Alternative Cytosine Phosphoramidites

The primary alternative to the benzoyl (Bz) protecting group for deoxycytidine is the acetyl (Ac) group, found in DMT-dC(ac) Phosphoramidite. The choice between these two can influence deprotection times and the impurity profile of the final oligonucleotide product.

FeatureThis compoundDMT-dC(ac) PhosphoramiditeKey Considerations for Researchers
Protecting Group Benzoyl (Bz)Acetyl (Ac)The choice of protecting group can impact deprotection conditions and potential side reactions.
Deprotection Conditions Standard deprotection with ammonium (B1175870) hydroxide.Can be deprotected under milder conditions with certain organic bases, which can be advantageous for sensitive modifications on the oligonucleotide.For oligonucleotides with base-labile modifications, DMT-dC(ac) may offer a gentler deprotection route, minimizing degradation of the final product.
Side Reactions Benzoyl group is generally stable, but under certain deprotection conditions, particularly with organic amines, can be susceptible to transamination.The acetyl group is more labile and can be removed more rapidly, which can reduce the incidence of transamination with specific deprotection reagents like ethylene (B1197577) diamine.[3]Minimizing side reactions is critical for the purity of therapeutic oligonucleotides. The choice of phosphoramidite should be aligned with the chosen deprotection strategy.
Coupling Efficiency Generally exhibits high coupling efficiency (>99%) under standard synthesis conditions.Also demonstrates high coupling efficiency, comparable to DMT-dC(bz).Both are capable of producing high-quality oligonucleotides. The decision may hinge on other factors like cost and compatibility with specific chemistries.
Stability The benzoyl group offers good stability during the synthesis cycle.The acetyl group is less stable than the benzoyl group, which is a consideration for prolonged synthesis times or harsher reaction conditions.For the synthesis of very long oligonucleotides, the greater stability of the benzoyl group may be advantageous.

Influence of DNA Synthesizer Characteristics on Phosphoramidite Performance

Synthesizer CharacteristicImpact on Phosphoramidite PerformanceRecommendations for Optimal Performance
Fluid Delivery System (e.g., pumps, valves) Precise and timely delivery of reagents is critical. Inconsistent volumes can lead to incomplete reactions and lower coupling efficiency. The materials used in the fluid path must be compatible with the organic solvents used.Regular calibration and maintenance of the fluid delivery system are essential. Ensure that the synthesizer's components are resistant to the solvents used for phosphoramidite chemistry.
Reaction Chamber/Column Design The design of the reaction vessel influences reagent mixing and flow dynamics. Inefficient mixing can result in localized areas of low reagent concentration, leading to incomplete coupling.Select synthesizers with reaction chambers designed for optimal flow distribution and minimal dead volumes. The choice of solid support (e.g., CPG, polystyrene) also plays a crucial role and should be compatible with the synthesizer's design.
Cycle Times and Reagent Concentrations The duration of each step in the synthesis cycle (deblocking, coupling, capping, oxidation) and the concentration of reagents are critical parameters. Insufficient coupling time or dilute phosphoramidite solutions will result in lower yields of the full-length product.Optimize cycle times and reagent concentrations based on the specific phosphoramidite and the desired oligonucleotide length. For longer oligonucleotides, extended coupling times may be necessary to achieve high efficiency.
Moisture Control Phosphoramidites are highly sensitive to moisture, which can lead to their degradation and a significant decrease in coupling efficiency.Ensure that all reagents and solvents are anhydrous and that the synthesizer is operated in a low-humidity environment. Many synthesizers incorporate features to minimize moisture exposure.
Real-time Monitoring (e.g., Trityl Cation Monitoring) The ability to monitor the release of the DMT cation after each deblocking step provides a real-time measure of coupling efficiency. This allows for the early detection of synthesis problems.Utilize synthesizers equipped with trityl monitoring to track the progress of the synthesis and identify any cycles with suboptimal coupling. This data is invaluable for troubleshooting and quality control.

Experimental Protocols

Protocol for Determining Phosphoramidite Coupling Efficiency

This protocol outlines the standard method for assessing the coupling efficiency of a phosphoramidite during automated DNA synthesis using trityl cation monitoring.

Workflow for Coupling Efficiency Determination

G cluster_synthesis Automated DNA Synthesis Cycle cluster_monitoring Trityl Cation Monitoring s1 Deblocking: Remove 5'-DMT group s2 Coupling: Add activated phosphoramidite s1->s2 Repeat for each nucleotide m1 Collect acidic deblocking solution containing the cleaved DMT cation s1->m1 Effluent s3 Capping: Block unreacted 5'-OH groups s2->s3 Repeat for each nucleotide s4 Oxidation: Stabilize phosphite (B83602) triester s3->s4 Repeat for each nucleotide s4->s1 Repeat for each nucleotide m2 Measure absorbance at ~495 nm using an in-line spectrophotometer m3 Calculate stepwise coupling efficiency: (Absorbance_n / Absorbance_n-1) x 100% qc Quality Control Assessment m3->qc Data for Quality Control

Caption: Workflow for determining coupling efficiency via trityl monitoring.

Materials:

  • Automated DNA synthesizer equipped with a UV-Vis spectrophotometer for trityl monitoring.

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

  • Standard DNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution).

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and synthesis protocol.

  • Initiate Synthesis: Begin the automated synthesis.

  • Trityl Monitoring: The synthesizer's software will automatically perform the following during each cycle:

    • After the deblocking step, the acidic solution containing the orange-colored DMT cation is passed through the in-line spectrophotometer.

    • The absorbance of the solution is measured at approximately 495 nm.

  • Data Collection: The absorbance value for each cycle is recorded.

  • Calculation of Stepwise Coupling Efficiency: The efficiency of each coupling step is calculated as the ratio of the trityl absorbance of the current cycle to that of the previous cycle.

    • Stepwise Efficiency (%) = (Absorbance of cycle n) / (Absorbance of cycle n-1) x 100

  • Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all stepwise efficiencies.

Protocol for HPLC Analysis of Oligonucleotide Purity

This protocol describes the use of reversed-phase high-performance liquid chromatography (RP-HPLC) to assess the purity of the crude oligonucleotide product after synthesis.

Workflow for Oligonucleotide Purity Analysis

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis p1 Cleavage and Deprotection: Release oligonucleotide from solid support and remove protecting groups p2 Desalting: Remove salts and small molecule impurities h1 Inject sample onto a reversed-phase HPLC column p2->h1 Prepared Sample h2 Elute with a gradient of acetonitrile in a suitable buffer (e.g., TEAA) h3 Detect oligonucleotides by UV absorbance at 260 nm a1 Integrate peak areas in the chromatogram h3->a1 Chromatogram a2 Calculate purity as the percentage of the main peak area relative to the total peak area report Final Purity Assessment a2->report Purity Report

Caption: Workflow for assessing oligonucleotide purity using RP-HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column suitable for oligonucleotide analysis.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Crude oligonucleotide sample, cleaved, deprotected, and desalted.

Procedure:

  • Sample Preparation: Dissolve the desalted oligonucleotide in Mobile Phase A to a suitable concentration (e.g., 1 OD/mL).

  • HPLC Method Setup:

    • Set the column temperature (e.g., 50 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Program a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 50% B over 30 minutes).

    • Set the UV detector to monitor absorbance at 260 nm.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to the full-length oligonucleotide.

    • Integrate the area of the main peak and all impurity peaks.

    • Calculate the purity as follows:

      • Purity (%) = (Area of main peak) / (Total area of all peaks) x 100

Factors Affecting Oligonucleotide Synthesis Fidelity

The final quality of a synthetic oligonucleotide is a result of a complex interplay of chemical and mechanical factors. Understanding these relationships is key to troubleshooting and optimizing the synthesis process.

Logical Relationships in Oligonucleotide Synthesis

G cluster_inputs Input Factors cluster_process Synthesis Process cluster_outputs Output Metrics P Phosphoramidite Quality (Purity, Stability) CE Coupling Efficiency P->CE Pu Purity of Final Oligonucleotide P->Pu Impurity Carryover S DNA Synthesizer (Fluidics, Cycle Control) S->CE R Reagent Quality (Anhydrous, Purity) R->CE Y Final Yield of Full-Length Oligonucleotide CE->Y CE->Pu

Caption: Factors influencing the outcome of oligonucleotide synthesis.

Conclusion

This compound remains a robust and reliable choice for routine oligonucleotide synthesis, consistently delivering high coupling efficiencies. The selection between DMT-dC(bz) and its primary alternative, DMT-dC(ac), should be guided by the specific requirements of the final oligonucleotide, particularly the need for milder deprotection conditions for sensitive modifications. The performance of any phosphoramidite is intrinsically linked to the precision and reliability of the DNA synthesizer. Therefore, a comprehensive understanding of the interplay between the chemical properties of the phosphoramidite and the mechanical and operational characteristics of the synthesizer is paramount for achieving optimal results in oligonucleotide synthesis. Regular maintenance, protocol optimization, and diligent quality control are essential for the consistent production of high-quality synthetic DNA for research, diagnostics, and therapeutic applications.

References

Purity Analysis of Oligonucleotides: A Comparative Guide to DMT-dC(bz) and Alternative Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized oligonucleotides is paramount for the accuracy of experimental results and the safety and efficacy of therapeutic applications. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting groups on the nucleobases, plays a critical role in the final purity of the synthesized oligonucleotide. This guide provides an objective comparison of oligonucleotides synthesized using the standard DMT-dC(bz) Phosphoramidite versus those synthesized with phosphoramidites containing more labile protecting groups, supported by experimental data and detailed analytical protocols.

Comparison of Cytosine Phosphoramidites: Benzoyl (Bz) vs. Acetyl (Ac) Protection

The most common protecting group for deoxycytidine (dC) during oligonucleotide synthesis is the benzoyl (Bz) group. However, alternatives with increased lability, such as the acetyl (Ac) group, have been developed to enable milder and faster deprotection conditions. This can be particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.

The primary difference in performance between DMT-dC(bz) and DMT-dC(Ac) lies in their compatibility with different deprotection reagents. While standard deprotection with ammonium (B1175870) hydroxide (B78521) is suitable for both, the use of faster, amine-based reagents highlights the advantages of the more labile acetyl group.

FeatureThis compoundDMT-dC(Ac) Phosphoramidite
Protecting Group Benzoyl (Bz)Acetyl (Ac)
Lability More stableMore labile
Standard Deprotection Compatible with ammonium hydroxideCompatible with ammonium hydroxide
Fast Deprotection (e.g., AMA) Prone to transamination side reactionsCompatible, with minimal to no side reactions
Recommended Use Cases Standard DNA oligonucleotidesOligonucleotides with sensitive modifications, RNA synthesis, high-throughput synthesis

Experimental Data Summary:

Experimental Protocols

Accurate purity analysis of oligonucleotides relies on robust and well-defined analytical methods. Below are detailed protocols for the most common techniques used in the industry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates oligonucleotides based on their hydrophobicity. The hydrophobic stationary phase interacts with the nucleobases. The inclusion of an ion-pairing agent in the mobile phase is necessary to neutralize the negative charges of the phosphate (B84403) backbone and allow for retention and separation.

Protocol:

  • Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters XBridge OST C18, Agilent ZORBAX RRHD Eclipse Plus C18).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage, optimized for the length and sequence of the oligonucleotide. A typical gradient might be 5% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60 °C to denature any secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The oligonucleotide sample is dissolved in water or a low-salt buffer.

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)

Principle: IE-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. A positively charged stationary phase is used, and oligonucleotides are eluted with an increasing salt gradient.

Protocol:

  • Column: A strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200).

  • Mobile Phase A: A low-salt buffer, for example, 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: A high-salt buffer, for example, 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a defined time, typically 30-45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or slightly elevated.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The oligonucleotide sample is desalted and dissolved in Mobile Phase A.

Ultra-Performance Liquid Chromatography (UPLC)

Principle: UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm), allowing for higher resolution, faster separations, and reduced solvent consumption.

Protocol:

  • System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC OST C18, 1.7 µm.

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP).

  • Mobile Phase B: 50% Mobile Phase A and 50% Methanol.

  • Gradient: A shallow gradient optimized for the specific oligonucleotide, for instance, 30% to 45% B over 10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Temperature: 60 °C.

  • Detection: UV at 260 nm and/or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A.

Mass Spectrometry (MS)

Principle: MS is used to determine the molecular weight of the synthesized oligonucleotide, confirming its identity and detecting impurities with different masses (e.g., n-1, n+1, or adducts). MALDI-TOF and ESI are common techniques.

MALDI-TOF Protocol:

  • Matrix: 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotides.

  • Sample Preparation: A small amount of the desalted oligonucleotide is mixed with the matrix solution and spotted onto the MALDI target plate. The mixture is allowed to air dry to form crystals.

  • Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is used to desorb and ionize the sample, and the time of flight of the ions to the detector is measured to determine their mass-to-charge ratio.

ESI-MS Protocol:

  • Coupling: ESI-MS is typically coupled with a liquid chromatography system (LC-MS) for online separation and analysis.

  • Ionization: The eluent from the LC is passed through a heated capillary where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged oligonucleotide ions to enter the mass spectrometer.

  • Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio. ESI often produces multiply charged ions, and the resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide.

Capillary Electrophoresis (CE)

Principle: CE separates oligonucleotides based on their size-to-charge ratio in a narrow capillary filled with a conductive buffer. For oligonucleotides, a sieving matrix is often included in the buffer to achieve size-based separation.

Protocol:

  • Capillary: A fused silica (B1680970) capillary, often coated to prevent adsorption of the sample.

  • Buffer: A buffer containing a sieving polymer (e.g., linear polyacrylamide) and a denaturant (e.g., urea) to prevent secondary structures.

  • Injection: The sample is introduced into the capillary by electrokinetic or hydrodynamic injection.

  • Separation: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate towards the anode at different rates depending on their size.

  • Detection: On-capillary UV absorbance detection at 260 nm is typically used.

  • Sample Preparation: The oligonucleotide sample should be desalted and dissolved in water or a low-salt buffer.

Visualizations

Oligo_Synthesis_and_Analysis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_analysis Purity Analysis s1 1. Deblocking (Remove DMT) s2 2. Coupling (Add Phosphoramidite) s1->s2 Repeat n times s3 3. Capping (Block Failures) s2->s3 Repeat n times s4 4. Oxidation (Stabilize Linkage) s3->s4 Repeat n times s4->s1 Repeat n times d1 Cleave from Solid Support s4->d1 d2 Remove Base Protecting Groups d1->d2 p1 Crude Oligonucleotide d2->p1 p2 Purification Method (e.g., HPLC, PAGE) p1->p2 a1 HPLC / UPLC p2->a1 a2 Mass Spectrometry p2->a2 a3 Capillary Electrophoresis p2->a3

Caption: Workflow for oligonucleotide synthesis, deprotection, purification, and purity analysis.

Deprotection_Comparison cluster_bz DMT-dC(bz) Synthesis cluster_ac DMT-dC(Ac) Synthesis cluster_deprotection Deprotection Method cluster_results Purity Outcome bz_oligo Oligonucleotide with Bz-dC nh4oh Ammonium Hydroxide (Standard) bz_oligo->nh4oh Compatible ama Aqueous Methylamine (AMA) (Fast) bz_oligo->ama Side Reaction Risk ac_oligo Oligonucleotide with Ac-dC ac_oligo->nh4oh Compatible ac_oligo->ama Compatible & Recommended bz_nh4oh_res High Purity Product nh4oh->bz_nh4oh_res ac_res High Purity Product nh4oh->ac_res bz_ama_res Product with Potential Transamination Side Product ama->bz_ama_res ama->ac_res

Caption: Logical comparison of deprotection pathways for Bz-dC and Ac-dC protected oligonucleotides.

References

Validating Oligonucleotide Sequences Containing N-benzoyl-deoxycytidine: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified oligonucleotides is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of synthetic oligonucleotides containing N-benzoyl-deoxycytidine, a common protecting group used in oligonucleotide synthesis. We present a detailed analysis of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, supported by experimental protocols and a comparative overview of alternative validation techniques.

Introduction to N-benzoyl-deoxycytidine and the Need for Validation

N-benzoyl-deoxycytidine is a protected nucleoside analog crucial for the chemical synthesis of DNA oligonucleotides. The benzoyl group serves to protect the exocyclic amine of deoxycytidine during the phosphoramidite (B1245037) coupling steps. While essential for synthesis, incomplete removal of this protecting group can lead to impurities in the final oligonucleotide product. Therefore, robust analytical methods are required to confirm the correct sequence and the absence of residual protecting groups. Mass spectrometry (MS) has become an indispensable tool for the quality control of synthetic oligonucleotides due to its high sensitivity, accuracy, and ability to provide detailed structural information.[1]

Mass Spectrometry Approaches for Oligonucleotide Validation

The two most prominent mass spectrometry techniques for oligonucleotide analysis are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[2] Each method offers distinct advantages and is suited for different analytical needs.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that generates multiply charged ions from molecules in solution.[2] This characteristic allows for the analysis of large molecules, such as oligonucleotides, on mass spectrometers with a limited mass-to-charge (m/z) range. Coupled with liquid chromatography (LC), ESI-MS provides high-resolution separation and accurate mass determination, making it a powerful tool for identifying and quantifying impurities.[3]

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI-TOF MS is a high-throughput technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, typically generating singly charged ions.[4] The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass. MALDI-TOF is known for its speed and suitability for high-throughput screening.[2]

Comparative Analysis of ESI-MS and MALDI-TOF MS

The choice between ESI-MS and MALDI-TOF MS depends on several factors, including the length of the oligonucleotide, the desired level of detail in the analysis, and the required throughput.

FeatureElectrospray Ionization (ESI) MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Ionization Principle Soft ionization from solution, producing multiply charged ions.[2]Laser-induced desorption/ionization from a solid matrix, typically producing singly charged ions.
Throughput Lower throughput, often coupled with LC for separation.High throughput, suitable for rapid screening of many samples.[2][5]
Mass Accuracy High mass accuracy and resolution.[1]Good mass accuracy, but resolution can decrease for larger molecules.
Sensitivity Very sensitive, with detection limits in the femtomole to attomole range.[2]Highly sensitive, with detection in the femtomole to picomole range.[2]
Analysis of Long Oligonucleotides Well-suited for long oligonucleotides (>50 bases) due to the formation of multiply charged ions.[4]Less effective for oligonucleotides >50 bases as ionization efficiency and resolution decrease.
Tolerance to Salts/Buffers Less tolerant to non-volatile salts and buffers, which can suppress the signal.[2]More tolerant to salts and buffers compared to ESI.
Fragmentation Can be coupled with tandem MS (MS/MS) for detailed structural elucidation and sequencing.[6]In-source decay or post-source decay can provide some fragmentation information.[7]
Analysis of Labile Modifications Milder ionization is suitable for fragile modifications.The laser can sometimes cause fragmentation of photosensitive modifications.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation of oligonucleotides containing N-benzoyl-deoxycytidine.

Protocol 1: LC-MS/MS Analysis of an N-benzoyl-deoxycytidine containing Oligonucleotide

This protocol outlines a general procedure for the analysis of a synthetic oligonucleotide using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µM for injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase column suitable for oligonucleotide separation (e.g., C18).

  • Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 10 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 10 mM TEA in methanol.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 50 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 500-2000.

  • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific oligonucleotide.

Protocol 2: MALDI-TOF MS Analysis of an N-benzoyl-deoxycytidine containing Oligonucleotide

This protocol provides a general method for the rapid analysis of a synthetic oligonucleotide using MALDI-TOF MS.

1. Sample Preparation:

  • Dissolve the oligonucleotide in nuclease-free water to a concentration of 10-100 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.

  • Add 50 mg/mL of diammonium hydrogen citrate (B86180) to the matrix solution to reduce sodium and potassium adducts.

3. Sample Spotting:

  • Mix 1 µL of the oligonucleotide solution with 1 µL of the matrix solution directly on the MALDI target plate.

  • Allow the mixture to air-dry completely at room temperature (dried-droplet method).

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive or negative ion mode can be used, though negative ion mode is often preferred for oligonucleotides.

  • Laser: Nitrogen laser (337 nm).

  • Acquisition Mode: Reflector mode for higher resolution.

  • Mass Range: m/z 1000-10000.

Data Visualization and Interpretation

Experimental Workflow for Mass Spectrometry Validation

The following diagram illustrates the general workflow for validating an oligonucleotide sequence containing N-benzoyl-deoxycytidine using mass spectrometry.

workflow cluster_synthesis Oligonucleotide Synthesis cluster_validation Mass Spectrometry Validation cluster_result Outcome Synthesis Solid-Phase Synthesis (with N-benzoyl-dC) Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification SamplePrep Sample Preparation Purification->SamplePrep MS_Analysis MS Analysis (MALDI-TOF or LC-ESI-MS/MS) SamplePrep->MS_Analysis DataAnalysis Data Analysis & Sequence Confirmation MS_Analysis->DataAnalysis Validated Validated Sequence DataAnalysis->Validated

Figure 1. Experimental workflow for oligonucleotide validation.
Fragmentation Pathway of N-benzoyl-deoxycytidine

Under collision-induced dissociation (CID), the primary fragmentation events for an oligonucleotide are cleavage of the phosphodiester backbone, resulting in a series of a-, b-, c-, d-, w-, x-, y-, and z-ions that allow for sequence determination. For the N-benzoyl-deoxycytidine residue itself, characteristic fragmentation would likely involve:

  • Loss of the benzoyl group: Cleavage of the amide bond, resulting in a neutral loss of benzoyl (C7H5O, 105 Da) or benzoic acid (C7H6O2, 122 Da).

  • Formation of the benzoyl cation: A prominent peak at m/z 105 corresponding to the benzoyl cation is expected.[9]

  • Cleavage of the glycosidic bond: Separation of the modified base from the deoxyribose sugar.

The following diagram illustrates the logical relationship of these predicted fragmentation events.

fragmentation cluster_backbone Backbone Fragmentation cluster_modification Modification Fragmentation Precursor [M-nH]n- Oligonucleotide with N-benzoyl-dC SequenceIons a, b, c, d, w, x, y, z ions Precursor->SequenceIons CID LossBenzoyl Neutral Loss of Benzoyl/Benzoic Acid Precursor->LossBenzoyl CID BenzoylCation Benzoyl Cation (m/z 105) Precursor->BenzoylCation CID GlycosidicCleavage Glycosidic Bond Cleavage Precursor->GlycosidicCleavage CID

Figure 2. Predicted fragmentation of N-benzoyl-dC oligonucleotides.

Alternative Validation Methods

While mass spectrometry is a primary tool, other techniques can provide complementary information for the validation of modified oligonucleotides.

MethodPrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Can confirm the presence and structure of the modification and provide information on the 3D conformation of the oligonucleotide.[10][11]Lower throughput and requires higher sample concentrations compared to MS. Complex spectra can be difficult to interpret.[10]
Capillary Electrophoresis (CE) Separates molecules based on their size and charge in a capillary filled with a conductive buffer.High resolution for separating oligonucleotides of different lengths, useful for purity assessment.[12][13]Does not provide direct mass information for sequence confirmation. Can be coupled with MS.[14]
Enzymatic Digestion followed by MS The oligonucleotide is digested into its constituent nucleosides by enzymes, which are then analyzed by MS.[15]Can be used to quantify the amount of modified nucleosides in a sequence.[16]Destroys the sequence information of the intact oligonucleotide.

Conclusion

The validation of oligonucleotides containing N-benzoyl-deoxycytidine is a critical step in ensuring the quality and reliability of these molecules for research and therapeutic applications. Both ESI-MS and MALDI-TOF MS are powerful techniques for this purpose, each with its own set of advantages. ESI-MS, particularly when coupled with LC and tandem MS, offers high-resolution and detailed structural information, making it ideal for in-depth characterization and impurity profiling. MALDI-TOF MS provides a rapid and high-throughput alternative for routine quality control. The choice of method should be guided by the specific analytical requirements of the study. For comprehensive validation, a multi-faceted approach that may include alternative techniques like NMR or CE can provide the most complete picture of the oligonucleotide's identity, purity, and structural integrity.

References

Unveiling the Stability Landscape of Cytidine Phosphoramidites in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of phosphoramidites in solution is a critical parameter influencing the efficiency and fidelity of oligonucleotide synthesis. This guide provides a detailed comparison of the stability of N-benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dC(bz)) against other common cytidine (B196190) and deoxyribonucleoside phosphoramidites in solution, supported by experimental data and detailed methodologies.

Comparative Stability Data

The stability of phosphoramidites in acetonitrile (B52724), the standard solvent used in automated oligonucleotide synthesis, varies significantly among the different nucleobases. Experimental data from studies analyzing the purity of phosphoramidite solutions over time reveal a clear hierarchy of stability.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile*Relative Stability Ranking
DMT-dG(ib)39%Least Stable
DMT-dA(bz)6%Moderately Stable
DMT-dC(bz) 2% Highly Stable
DMT-T2%Highly Stable

*Data represents the reduction in purity of the phosphoramidite solution when stored under an inert gas atmosphere at ambient temperature.[1][2][3]

As the data indicates, DMT-dC(bz) exhibits high stability in solution, comparable to that of thymidine (B127349) (DMT-T) phosphoramidite.[1][2][3] Both show a minimal purity reduction of only 2% after five weeks. In stark contrast, the guanosine (B1672433) phosphoramidite, DMT-dG(ib), is significantly less stable, with a substantial 39% degradation over the same period.[1][2][3] The adenine (B156593) phosphoramidite, DMT-dA(bz), demonstrates intermediate stability.

Key Factors Influencing Phosphoramidite Stability

The degradation of phosphoramidites in solution is primarily attributed to three main pathways:

  • Hydrolysis: Reaction with residual water in the solvent is a major cause of degradation.[1][2][3][4][5] This can be mitigated by using anhydrous solvents and adding molecular sieves.[1][3]

  • Elimination of Acrylonitrile: This is another significant degradation route.[1][2][3]

  • Autocatalytic Acrylonitrile-Induced Formation of Cyanoethyl Phosphonoamidates: This pathway contributes to the overall degradation profile.[1][2][3]

The rate of degradation is also influenced by the concentration of the phosphoramidite solution and can be slowed by the addition of a small amount of a non-nucleophilic base.[1] Notably, the degradation of dG phosphoramidites has been shown to be autocatalytic, contributing to its pronounced instability.[4][5]

Experimental Protocols for Stability Assessment

The quantitative data presented in this guide is typically generated using robust analytical techniques to monitor the purity of phosphoramidite solutions over time. The following outlines a general experimental protocol for such a stability study.

Objective: To determine the stability of phosphoramidites in acetonitrile solution over a defined period.

Materials:

  • DMT-protected deoxyribonucleoside phosphoramidites (dG(ib), dA(bz), dC(bz), T)

  • Anhydrous acetonitrile

  • Inert gas (e.g., Argon or Nitrogen)

  • HPLC-MS system

  • ³¹P NMR spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of each phosphoramidite in anhydrous acetonitrile at a standard concentration (e.g., 0.1 M).

  • Storage Conditions: Aliquot the solutions into sealed vials under an inert gas atmosphere and store them at ambient temperature to mimic the conditions on an automated DNA synthesizer.

  • Time-Point Analysis: At regular intervals (e.g., day 0, 1 week, 2 weeks, 3 weeks, 4 weeks, 5 weeks), an aliquot of each solution is taken for analysis.

  • HPLC-MS Analysis: The purity of the phosphoramidite in each sample is determined by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The percentage of the intact phosphoramidite is quantified relative to the degradation products.

  • ³¹P NMR Analysis: As an orthogonal method, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the phosphoramidites. The characteristic diastereomeric peaks of the P(III) species are monitored, along with the appearance of P(V) species, which are indicative of oxidation.[6]

Visualizing the Experimental Workflow

The logical flow of a comparative phosphoramidite stability study can be visualized as follows:

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_results Data Interpretation Amidites Phosphoramidites (dG, dA, dC, T) Prep Prepare Solutions (0.1 M) Amidites->Prep Solvent Anhydrous Acetonitrile Solvent->Prep Store Store under Inert Gas at Ambient Temperature Prep->Store Timepoints Weekly Sampling (0-5 weeks) Store->Timepoints HPLC HPLC-MS Purity Analysis Timepoints->HPLC NMR 31P NMR Analysis Timepoints->NMR Data Quantify Purity Reduction HPLC->Data NMR->Data Compare Compare Stability Profiles Data->Compare

Caption: Experimental workflow for comparing phosphoramidite stability in solution.

Conclusion

The stability of phosphoramidites in solution is a crucial factor for successful oligonucleotide synthesis. The data clearly demonstrates that DMT-dC(bz) is a highly stable cytidine phosphoramidite, exhibiting minimal degradation over extended periods in acetonitrile. This high stability, comparable to that of DMT-T, makes it a reliable building block for the synthesis of high-quality oligonucleotides. In contrast, the inherent instability of dG phosphoramidites necessitates careful handling and fresh solutions to ensure optimal coupling efficiencies. Understanding these stability differences allows researchers to optimize their synthesis protocols, minimize reagent waste, and ultimately improve the fidelity of the final oligonucleotide product.

References

A Comparative Guide to Benzoyl Deprotection in Oligonucleotide Synthesis: Impact on Final Product Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. A critical, yet often overlooked, step in this process is the removal of protecting groups from the nucleobases. The benzoyl group, a standard protecting group for adenosine (B11128) (dA) and cytidine (B196190) (dC), requires specific deprotection conditions that can significantly impact the purity, yield, and overall integrity of the final oligonucleotide product. This guide provides a comprehensive comparison of common benzoyl deprotection methods, supported by experimental data, to aid in the selection of the optimal strategy for your specific application.

The choice of deprotection strategy is a balancing act between speed, efficiency, and the preservation of the oligonucleotide's chemical structure. Harsh conditions can lead to side reactions and degradation, particularly for oligonucleotides containing sensitive modifications or dyes, while overly mild conditions may result in incomplete deprotection. This guide will explore the nuances of four widely used deprotection methods: the standard ammonium (B1175870) hydroxide (B78521) method, the accelerated ammonium hydroxide/methylamine (AMA) method, and the milder potassium carbonate and tert-butylamine (B42293) alternatives.

Comparative Analysis of Deprotection Conditions

The following tables summarize the performance of different benzoyl deprotection methods based on key metrics of oligonucleotide integrity: purity, yield, and the formation of common side products. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in oligonucleotide sequence, synthesis scale, and analytical methods. The data presented here is a synthesis of information from various sources to provide a comparative overview.

Deprotection MethodReagentsTemperature (°C)TimeTypical Purity (%)Typical Yield (%)
Standard Concentrated Ammonium Hydroxide558-16 hours85-9570-80
Accelerated Ammonium Hydroxide / 40% Methylamine (AMA) (1:1)6510-15 minutes90-9875-85
Mild (for sensitive oligos) 0.05M Potassium Carbonate in MethanolRoom Temperature4 hours>9560-70
Alternative Mild tert-Butylamine/Water (1:3)606 hours>9065-75

Table 1: Comparison of Purity and Yield under Different Benzoyl Deprotection Conditions. Purity and yield can vary depending on the oligonucleotide sequence, length, and the presence of modifications.

Deprotection MethodKey Side Reactions/Considerations
Standard (Ammonium Hydroxide) - Potential for degradation of sensitive dyes or modifications with prolonged heating.
Accelerated (AMA) - Transamination of Benzoyl-dC: Forms N4-methyl-dC impurity (up to 5%). It is highly recommended to use Acetyl-protected dC (Ac-dC) to avoid this side reaction.[1] - Not suitable for many fluorescent dyes.
Mild (Potassium Carbonate) - Requires the use of "UltraMild" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for efficient deprotection.[2] - Slower reaction time.
Alternative Mild (tert-Butylamine) - Generally good for sensitive molecules but may not be as efficient for all protecting groups.

Table 2: Common Side Reactions and Considerations for Different Deprotection Methods. The choice of deprotection method should be carefully considered based on the specific oligonucleotide being synthesized.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent results in oligonucleotide synthesis. Below are methodologies for the key deprotection techniques discussed.

Standard Deprotection: Concentrated Ammonium Hydroxide
  • Following synthesis, transfer the controlled-pore glass (CPG) support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and incubate at 55°C for 8-16 hours.

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.

Accelerated Deprotection: Ammonium Hydroxide/Methylamine (AMA)
  • Transfer the CPG support to a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[1]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Evaporate the AMA solution to dryness.

  • Resuspend the oligonucleotide in buffer. Note: To avoid the formation of N4-methyl-dC, it is crucial to use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) during synthesis when planning to use AMA for deprotection.[1]

Mild Deprotection: Potassium Carbonate in Methanol

This method is suitable for oligonucleotides containing base-labile modifications.

  • Transfer the CPG support to a vial.

  • Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

  • Add 1-2 mL of the potassium carbonate solution to the CPG.

  • Incubate at room temperature for 4 hours.[2]

  • Transfer the supernatant to a new tube.

  • Neutralize the solution by adding an appropriate amount of an acidic buffer (e.g., TEAA buffer).

  • The oligonucleotide solution can then be diluted for direct analysis or purified.

Visualizing the Process: Workflows and Reactions

To better illustrate the processes involved in evaluating benzoyl deprotection and the chemical transformations that occur, the following diagrams are provided.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Integrity Analysis cluster_purification Final Product synthesis Solid-Phase Synthesis (with Benzoyl Protection) deprotection Cleavage and Base Deprotection synthesis->deprotection Select Deprotection Method hplc HPLC Analysis (Purity Assessment) deprotection->hplc Analyze Crude Product ms Mass Spectrometry (Identity and Impurity Analysis) deprotection->ms Analyze Crude Product purification Purification hplc->purification ms->purification final_oligo Purified Oligonucleotide purification->final_oligo

Figure 1: Experimental workflow for evaluating oligonucleotide integrity after deprotection.

Benzoyl_Deprotection cluster_reaction Benzoyl Deprotection of Cytidine reactant Benzoyl-Protected Cytidine (Bz-dC) reagent + Base (e.g., NH4OH) reactant->reagent product Deprotected Cytidine (dC) reagent->product byproduct + Benzamide product->byproduct + Deprotection_Decision_Tree start Start: Oligonucleotide Synthesized sensitive Does the oligo contain sensitive modifications or dyes? start->sensitive fast_needed Is rapid deprotection required? sensitive->fast_needed No use_mild Use Mild Deprotection (e.g., K2CO3 or t-BuNH2) sensitive->use_mild Yes use_ama Use AMA Deprotection (with Ac-dC) fast_needed->use_ama Yes use_standard Use Standard Deprotection (Ammonium Hydroxide) fast_needed->use_standard No

References

A Researcher's Guide to Benchmarking DMT-dC(bz) Phosphoramidite from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount to the success of oligonucleotide synthesis. DMT-dC(bz) phosphoramidite (B1245037), a critical building block for synthetic DNA, is available from numerous commercial suppliers. While manufacturers provide certificates of analysis, the performance of these reagents can vary under specific laboratory conditions. This guide provides a framework for objectively comparing the performance of DMT-dC(bz) phosphoramidite from different suppliers, complete with experimental protocols and data presentation templates to support in-house validation.

The primary metrics for evaluating phosphoramidite quality are purity, coupling efficiency, and stability. Inconsistent purity can introduce impurities into the final oligonucleotide product, while low coupling efficiency leads to a higher prevalence of truncated sequences, reducing the yield of the desired full-length oligonucleotide.[1][2] Stability is crucial as degradation of the phosphoramidite can negatively impact synthesis performance.[3][4]

Key Performance Indicators and Data Presentation

A systematic evaluation of this compound from various suppliers should focus on quantifiable metrics. The following table provides a template for summarizing experimental data, allowing for a clear and direct comparison. While the data presented here is illustrative, researchers are encouraged to generate their own data following the provided protocols.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC (%) 99.598.999.2> 98.0%
Purity by ³¹P NMR (%) 99.398.599.0> 98.0%
Water Content (%) < 0.30< 0.30< 0.30< 0.3%
Average Coupling Efficiency (%) 99.498.899.1> 99.0%
Stability (³¹P NMR after 24h) No significant degradationMinor P(V) peakNo significant degradation< 1% degradation products
Final Oligonucleotide Purity (%) 89.2 (for a 20-mer)80.1 (for a 20-mer)85.4 (for a 20-mer)Dependent on length

Experimental Protocols

To ensure a fair and accurate comparison, it is essential to use standardized experimental protocols. The following sections detail the methodologies for assessing the key performance indicators.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for determining the purity of phosphoramidites.[5] The presence of two peaks for the phosphoramidite is expected, representing the two diastereomers at the chiral phosphorus center.[5][6]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound in anhydrous acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A linear gradient suitable for resolving the phosphoramidite and potential impurities.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity by determining the area percentage of the main phosphoramidite peaks relative to the total area of all peaks.

Purity and Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for assessing the purity of phosphoramidites and for detecting phosphorus-containing impurities, such as oxidized P(V) species.[3][5][7] It is also an excellent method for evaluating the stability of the phosphoramidite in solution over time.[4]

Methodology:

  • Sample Preparation: Prepare a solution of the phosphoramidite (e.g., ~0.3 g/mL) in an appropriate deuterated solvent such as CDCl₃ containing 1% triethylamine.[4][5]

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The main phosphoramidite signals (two diastereomers) are expected to appear around 140-155 ppm.[3]

  • Stability Study: To assess stability, the prepared NMR sample can be stored under an inert atmosphere at room temperature, and spectra can be acquired at various time points (e.g., 0, 8, 16, 24 hours).[4] Monitor for the appearance of signals corresponding to degradation products, such as H-phosphonates (around 0-10 ppm) or oxidized phosphate (B84403) species (-25 to 0 ppm).[4]

  • Data Analysis: Determine purity by integrating the area of the phosphoramidite signals relative to the total area of all phosphorus-containing signals.

Determination of Coupling Efficiency

Coupling efficiency is a measure of the success of each nucleotide addition during oligonucleotide synthesis.[1] It is often monitored in real-time on automated DNA synthesizers by measuring the absorbance of the trityl cation released during the deblocking step.[8]

Methodology:

  • Oligonucleotide Synthesis: Synthesize a test oligonucleotide sequence (e.g., a 20-mer) on an automated DNA synthesizer using the this compound from each supplier. Ensure all other reagents are from the same batches for a valid comparison.

  • Trityl Monitoring: The synthesizer's software will typically collect the trityl-containing solution after each deblocking step and measure its absorbance (around 495 nm).[8]

  • Calculation: The stepwise coupling efficiency is calculated based on the ratio of absorbance values between consecutive cycles.[4][8] The average coupling efficiency across all coupling steps for the specific phosphoramidite should be determined.

Visualizing the Workflow

To better understand the context of these evaluations, the following diagrams illustrate the standard oligonucleotide synthesis cycle and the experimental workflow for comparing phosphoramidite suppliers.

Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Removes 5'-DMT group Capping 3. Capping Coupling->Capping Adds next phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Deblocking Stabilizes phosphate linkage

Caption: The four-step phosphoramidite cycle in oligonucleotide synthesis.

Phosphoramidite Evaluation Workflow Suppliers Select DMT-dC(bz) from Suppliers A, B, C Purity_Analysis Purity Analysis (HPLC, ³¹P NMR) Suppliers->Purity_Analysis Stability_Test Stability Test (³¹P NMR over time) Suppliers->Stability_Test Oligo_Synthesis Oligonucleotide Synthesis (Test Sequence) Suppliers->Oligo_Synthesis Comparison Compare Data and Select Supplier Purity_Analysis->Comparison Stability_Test->Comparison Coupling_Efficiency Measure Coupling Efficiency (Trityl Monitoring) Oligo_Synthesis->Coupling_Efficiency Final_Purity Analyze Final Oligo Purity (HPLC/LC-MS) Oligo_Synthesis->Final_Purity Coupling_Efficiency->Comparison Final_Purity->Comparison

Caption: Experimental workflow for benchmarking phosphoramidite suppliers.

By implementing a rigorous and standardized evaluation process, researchers can make data-driven decisions when selecting a this compound supplier, ultimately leading to higher quality synthetic oligonucleotides and more reliable experimental outcomes.

References

A Comparative Analysis of Side Product Formation: DMT-dC(bz) vs. Alternative Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides, the purity of phosphoramidite (B1245037) building blocks is paramount to the integrity and efficacy of the final therapeutic or diagnostic product. The choice of protecting group for the exocyclic amine of deoxycytidine (dC) can significantly influence the formation of side products during synthesis and deprotection. This guide provides an objective comparison of the performance of the commonly used N4-benzoyl-2'-deoxycytidine phosphoramidite, DMT-dC(bz), with its primary alternatives, N4-acetyl-2'-deoxycytidine (DMT-dC(ac)) and N4-isobutyryl-2'-deoxycytidine (DMT-dC(iBu)). This analysis is supported by a review of relevant experimental data to aid researchers in selecting the optimal phosphoramidite for their specific application.

Key Performance Comparison: Side Product Formation

The selection of a protecting group for deoxycytidine is a critical factor in minimizing side reactions. The most significant of these is the transamination of the exocyclic amine during the final deprotection step, particularly when using amine-based reagents. Other common side products include those arising from hydrolysis, oxidation, and depurination.

Quantitative Analysis of Side Product Formation

The following table summarizes the quantitative data available on the formation of a key side product, N4-alkylcytidine, resulting from transamination during deprotection with specific amine reagents.

PhosphoramiditeProtecting GroupDeprotection ReagentTransamination Side Product Formation (%)Reference
DMT-dC(bz) Benzoyl (Bz)Ethylene Diamine~16%
DMT-dC(iBu) Isobutyryl (iBu)Ethylene Diamine~4%
DMT-dC(ac) Acetyl (Ac)Aqueous Methylamine:Ammonium Hydroxide (AMA)Virtually Eliminated

Note: The data presented is specific to the deprotection conditions cited. The extent of side product formation can vary with different deprotection protocols.

Common Side Products in Oligonucleotide Synthesis

Beyond transamination, several other side products can arise during the phosphoramidite-based oligonucleotide synthesis cycle. While direct quantitative comparisons across different dC-protecting groups are not always available in the literature, the general nature of these impurities is well-understood.

  • Hydrolysis Products: Phosphoramidites are sensitive to moisture and can hydrolyze to form H-phosphonate species. This is a primary concern during storage and handling of the amidites.

  • Oxidation Products: The phosphorus (III) center of the phosphoramidite is susceptible to oxidation to phosphorus (V) species (phosphoramidates), which are inactive in the coupling reaction.

  • Depurination/Depyrimidination Products: Acidic conditions used for the removal of the 5'-DMT group can lead to the cleavage of the glycosidic bond, resulting in an abasic site. While less common for pyrimidines like cytosine compared to purines, it can still occur, especially with prolonged acid exposure. Acyl protecting groups, being electron-withdrawing, can destabilize the glycosidic bond, making the protected nucleoside more prone to depurination than the unprotected counterpart.

Experimental Methodologies

Accurate assessment of phosphoramidite purity and the quantification of side products are crucial for quality control. The following are detailed protocols for key analytical techniques employed in this analysis.

Protocol 1: Analysis of Phosphoramidite Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the phosphoramidite raw material and to detect non-phosphorus-containing impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Procedure:

  • Prepare a sample solution of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile.

  • Set the column temperature to ambient.

  • Equilibrate the column with a suitable starting gradient of Mobile Phase A and B.

  • Inject the sample onto the column.

  • Elute the components using a linear gradient of increasing acetonitrile concentration.

  • Monitor the eluent at a suitable wavelength (e.g., 260 nm).

  • The phosphoramidite typically elutes as a pair of diastereomers.

  • Calculate the purity by integrating the peak areas of the diastereomers and expressing it as a percentage of the total peak area. Impurities are identified as separate peaks in the chromatogram.

Protocol 2: Analysis of Phosphorus-Containing Impurities by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for the specific detection and quantification of phosphorus-containing species, including the active phosphoramidite, its oxidation products (P(V)), and hydrolysis products (H-phosphonates).

Instrumentation:

  • NMR spectrometer equipped with a phosphorus probe.

Reagents:

  • Deuterated solvent (e.g., CD₃CN or CDCl₃).

  • Phosphoric acid (H₃PO₄) as an external standard.

Procedure:

  • Dissolve a known amount of the phosphoramidite sample in the deuterated solvent in an NMR tube.

  • Acquire the proton-decoupled ³¹P NMR spectrum.

  • The active P(III) phosphoramidite will appear as a characteristic signal (typically a singlet or a pair of singlets for the diastereomers) in the range of 140-155 ppm.

  • P(V) oxidation products will appear at a different chemical shift, typically in the range of -25 to 99 ppm.

  • H-phosphonate hydrolysis products will also have a distinct chemical shift.

  • Integrate the peaks corresponding to the different phosphorus species to determine their relative amounts. The purity is calculated as the percentage of the P(III) signal relative to the total phosphorus signal.

Protocol 3: Quantification of Transamination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to identify and quantify the N4-alkylcytidine side product formed during oligonucleotide deprotection.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

  • Reversed-phase column suitable for oligonucleotide analysis.

Reagents:

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., triethylamine (B128534) and hexafluoroisopropanol).

  • Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile) with the same ion-pairing agent.

  • Deprotected oligonucleotide sample.

Procedure:

  • Following oligonucleotide synthesis and deprotection, dissolve the crude product in an appropriate solvent.

  • Inject the sample into the LC-MS system.

  • Separate the components using a suitable gradient.

  • The mass spectrometer is set to monitor for the expected mass of the full-length oligonucleotide and the mass of the transaminated product (which will have a mass increase corresponding to the addition of the alkyl group from the deprotection amine).

  • Quantify the amount of the transaminated side product by comparing its peak area in the extracted ion chromatogram to that of the main product.

Visualizing the Workflow

To better understand the context of this analysis, the following diagrams illustrate the key chemical transformation leading to the transamination side product and a logical workflow for comparing different phosphoramidites.

G cluster_0 Deprotection of Bz-dC Bz_dC N4-Benzoyl-dC in Oligonucleotide Deprotected_dC Desired Deprotected dC Bz_dC->Deprotected_dC Hydrolysis (Major Pathway) Transaminated_dC Transaminated Side Product (N4-alkyl-dC) Bz_dC->Transaminated_dC Transamination (Side Reaction) Amine Amine Reagent (e.g., Ethylene Diamine) Amine->Bz_dC

Caption: Transamination side reaction of Bz-dC during deprotection.

A Comparative Guide to the Coupling Kinetics of DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is critical to achieving high coupling efficiency and overall yield. This guide provides a comparative analysis of the kinetic performance of 5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(bz) Phosphoramidite) against a common alternative, focusing on the crucial coupling step in solid-phase oligonucleotide synthesis.

While direct side-by-side quantitative kinetic data under identical conditions is not extensively available in the public domain, this guide synthesizes published findings to offer a qualitative and semi-quantitative comparison. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own comparative kinetic studies.

Performance Comparison of dC Phosphoramidites

The choice of the exocyclic amine protecting group on deoxycytidine, primarily benzoyl (bz) or acetyl (ac), can influence both the coupling reaction and the final deprotection step. The selection of an appropriate activator is also paramount in determining the kinetics of the coupling reaction.

Table 1: Comparison of Coupling Reaction Activators for Phosphoramidites

ActivatorpKaKey CharacteristicsRelative Coupling Rate
1H-Tetrazole4.8Standard, widely used activator.Baseline
4,5-Dicyanoimidazole (DCI)5.2Less acidic and more nucleophilic than tetrazole, with higher solubility in acetonitrile (B52724).[1][2]Approximately 2x faster than 1H-Tetrazole.[1][3][4]
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic than 1H-Tetrazole, considered a "turbo" activator.[1]Faster than 1H-Tetrazole
5-Benzylthio-1H-tetrazole (BTT)4.1More acidic than 1H-Tetrazole, often used for sterically hindered phosphoramidites like those in RNA synthesis.[2]Faster than 1H-Tetrazole

Table 2: Qualitative Comparison of DMT-dC(bz) and DMT-dC(ac) Phosphoramidites

FeatureThis compoundDMT-dC(ac) Phosphoramidite
Protecting Group Benzoyl (Bz)Acetyl (Ac)
Coupling Kinetics Considered robust and widely used. Specific kinetic data is not readily available for direct comparison with the acetyl-protected version.The effect on coupling kinetics compared to the benzoyl-protected version is not well-documented in comparative studies.
Deprotection Requires standard deprotection conditions (e.g., concentrated ammonia (B1221849) at 55°C for 8 hours).Allows for faster and milder deprotection conditions, reducing the risk of base modification.[5]
Key Advantage Long history of successful use in oligonucleotide synthesis.Faster deprotection protocols.[5]

Experimental Protocols

To facilitate direct comparison, a detailed methodology for a kinetic study of the phosphoramidite coupling reaction using ³¹P NMR spectroscopy is provided below. This protocol is based on methodologies described in the literature for monitoring phosphoramidite reactions.[6]

Experimental Protocol: Kinetic Analysis of Phosphoramidite Coupling by ³¹P NMR

Objective: To determine and compare the coupling reaction rates of this compound and an alternative phosphoramidite (e.g., DMT-dC(ac)).

Materials:

  • This compound

  • Alternative Phosphoramidite (e.g., DMT-dC(ac))

  • Controlled Pore Glass (CPG) solid support with a 5'-hydroxyl-functionalized nucleoside

  • Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)

  • Anhydrous acetonitrile

  • NMR tubes

  • Internal standard for ³¹P NMR (e.g., trimethyl phosphate)

  • NMR spectrometer

Procedure:

  • Preparation: All reagents and solvents must be strictly anhydrous. Phosphoramidites and activator solutions should be freshly prepared.

  • Reaction Setup:

    • In a typical experiment, a known amount of the CPG-bound starting nucleoside is placed in a reaction vessel.

    • A solution of the phosphoramidite (e.g., 1.5 equivalents relative to the CPG-bound nucleoside) in anhydrous acetonitrile is prepared.

    • A solution of the activator (e.g., 2.5 equivalents relative to the phosphoramidite) in anhydrous acetonitrile is also prepared.

  • Kinetic Run:

    • The phosphoramidite solution and the activator solution are mixed and immediately added to the CPG support.

    • Simultaneously, a timer is started.

    • At predetermined time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min, etc.), an aliquot of the reaction mixture is quenched (e.g., by addition to a solution containing a capping reagent or by rapid filtration and washing).

    • The quenched reaction mixture is then prepared for ³¹P NMR analysis. An internal standard is added for quantitative analysis.

  • ³¹P NMR Analysis:

    • The ³¹P NMR spectrum of each quenched sample is recorded.

    • The characteristic signals for the starting phosphoramidite (around 140-155 ppm) and the product phosphite (B83602) triester are integrated.[7]

  • Data Analysis:

    • The percentage of conversion is calculated for each time point by comparing the integral of the product peak to the sum of the integrals of the product and starting material peaks.

    • The data is plotted as conversion versus time to obtain the reaction profile.

    • From this data, the initial reaction rate and the reaction half-life (t½) can be determined.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents (Phosphoramidite, Activator, Acetonitrile) mix Mix Phosphoramidite and Activator prep_reagents->mix setup_cpg Prepare CPG Solid Support add_to_cpg Add Mixture to CPG Start Timer setup_cpg->add_to_cpg mix->add_to_cpg quench Quench Aliquots at Time Intervals add_to_cpg->quench nmr Acquire ³¹P NMR Spectra quench->nmr integrate Integrate Signals (Starting Material vs. Product) nmr->integrate plot Plot Conversion vs. Time integrate->plot kinetics Determine Rate and Half-life plot->kinetics

Experimental workflow for kinetic analysis.

coupling_reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product phosphoramidite This compound activation Activation of Phosphoramidite phosphoramidite->activation support 5'-OH on Solid Support coupling Nucleophilic Attack by 5'-OH support->coupling activator Activator (e.g., DCI) activator->activation Protonation activation->coupling phosphite_triester Phosphite Triester Linkage coupling->phosphite_triester Forms new P-O bond

Phosphoramidite coupling reaction pathway.

Conclusion

The selection of a dC phosphoramidite and an appropriate activator is a critical decision in oligonucleotide synthesis. While this compound is a reliable and widely used reagent, alternatives such as DMT-dC(ac) offer advantages in terms of deprotection. The kinetics of the coupling reaction are significantly influenced by the choice of activator, with DCI offering a substantial rate enhancement over the traditional 1H-Tetrazole.[1][3][4] For researchers aiming to optimize their synthesis protocols, particularly for long or complex oligonucleotides, performing in-house kinetic studies as outlined in this guide can provide invaluable data for making informed decisions on reagent selection. High coupling efficiency, consistently greater than 99%, remains the ultimate goal for successful oligonucleotide synthesis.[8][]

References

A Comparative Analysis of Deprotection Strategies for Oligonucleotides Containing dC(bz) versus dC(ibu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The final deprotection step is a critical stage in oligonucleotide synthesis, directly impacting the purity, yield, and biological activity of the final product. The choice of protecting group for the exocyclic amine of deoxycytidine (dC) is a key determinant of the deprotection strategy. This guide provides an objective comparison of deprotection methods for oligonucleotides synthesized with two commonly used dC phosphoramidites: N4-benzoyl-dC (dC(bz)) and N4-isobutyryl-dC (dC(ibu)).

Overview of Deprotection and Protecting Group Choice

During solid-phase oligonucleotide synthesis, the exocyclic amines of dA, dG, and dC are protected to prevent unwanted side reactions during the coupling cycles. The benzoyl (Bz) group has traditionally been used for both dA and dC, while isobutyryl (iBu) is standard for dG.[1] The removal of these protecting groups, along with cleavage from the solid support and deprotection of the phosphate (B84403) backbone, is typically accomplished in a single step using a basic reagent.

The robustness of the dC protecting group dictates the severity of the conditions (time, temperature, and reagent) required for its complete removal. While both dC(bz) and dC(ibu) are effectively removed by standard methods, their differing lability and reactivity towards various deprotection reagents have significant implications for synthesis workflow efficiency and the integrity of the final oligonucleotide.

Comparative Data on Deprotection Methods

The selection of a deprotection strategy is a trade-off between speed and the potential for side reactions. The following table summarizes the key differences in deprotection characteristics between oligonucleotides containing dC(bz) and dC(ibu).

FeaturedC(benzoyl)dC(isobutyryl)
Protecting Group Benzoyl (Bz)Isobutyryl (iBu)
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521)Concentrated Ammonium Hydroxide
Typical Conditions 8-16 hours at 55°C[2]Generally faster than dC(bz) under the same conditions.
Fast Deprotection Compatibility Not Recommended with AMA (Ammonium Hydroxide/Methylamine).[3][4]Compatible with amine-based fast deprotection reagents.
Key Side Reaction Transamination: Reacts with primary amines (e.g., methylamine (B109427) in AMA) to form N4-methyl-dC, a stable and undesirable modification.[3][5]Minimal Side Reactions: Significantly reduces the risk of transamination observed with dC(bz) when using primary amine solutions.[6][7]
Recommended Use Cases Traditional synthesis protocols where deprotection time is not a critical bottleneck.High-throughput synthesis; syntheses involving base-sensitive modifications requiring faster deprotection; use with fast deprotection reagents like AMA.

Deprotection Workflows

The choice between dC(bz) and dC(ibu) directly influences the available deprotection pathways, especially when rapid protocols are desired. The following diagram illustrates the standard and fast deprotection workflows.

G cluster_0 Oligonucleotide Synthesis cluster_1 Deprotection Pathways cluster_2 Final Product Oligo Solid-Supported Oligonucleotide with dC(bz) or dC(ibu) Standard Standard Deprotection (Ammonium Hydroxide) Oligo->Standard Compatible with both dC(bz) & dC(ibu) Fast Fast Deprotection (e.g., AMA Reagent) Oligo->Fast Deprotected_Good Fully Deprotected Oligonucleotide Standard->Deprotected_Good Slow (8-16h) Fast->Deprotected_Good Fast (5-10 min) Requires dC(ibu) or dC(ac) Deprotected_Bad Oligonucleotide with N4-methyl-dC Side Product Fast->Deprotected_Bad Transamination Side-Reaction with dC(bz)

Caption: Deprotection pathways for oligonucleotides.

Experimental Protocols

Below are representative protocols for standard and fast deprotection methods. Safety Note: These procedures involve corrosive and volatile reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

(Suitable for both dC(bz) and dC(ibu) containing oligonucleotides)

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups using concentrated ammonium hydroxide.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or vial.

  • Concentrated ammonium hydroxide (28-30%).

  • Heating block or oven set to 55°C.

  • Microcentrifuge tubes.

  • SpeedVac or centrifugal evaporator.

Methodology:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial. Ensure the support is fully submerged.

  • Seal the vial tightly. For screw-cap vials, ensure the cap has a suitable seal (e.g., an O-ring) to withstand pressure at elevated temperatures.

  • Place the vial in a heating block or oven set at 55°C.

  • Heat for a minimum of 8 hours for oligonucleotides containing dC(bz). For dC(ibu), a shorter time may be sufficient, but 8 hours ensures complete deprotection of other standard protecting groups (dA(bz), dG(ibu)).

  • After incubation, allow the vial to cool completely to room temperature before opening to prevent splashing due to pressure buildup.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, carefully leaving the solid support behind.

  • Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or centrifugal evaporator.

  • Resuspend the resulting oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Protocol 2: Fast Deprotection with AMA Reagent

(Recommended for dC(ibu) or dC(ac) containing oligonucleotides)

Objective: To achieve rapid cleavage and deprotection using a mixture of Ammonium Hydroxide and Methylamine (AMA).

Materials:

  • Synthesized oligonucleotide on solid support.

  • AMA reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Heating block set to 65°C.

  • Microcentrifuge tubes.

  • SpeedVac or centrifugal evaporator.

Methodology:

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of freshly prepared AMA reagent to the vial.

  • Seal the vial tightly.

  • Place the vial in a heating block pre-heated to 65°C.

  • Incubate for 10 minutes.[1] Note: Cleavage from the support is often complete within 5 minutes at room temperature.[3][4]

  • After incubation, cool the vial completely to room temperature before opening.

  • Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a SpeedVac.

  • Resuspend the oligonucleotide pellet in the desired buffer or water.

Conclusion and Recommendations

The choice between dC(bz) and dC(ibu) has significant practical consequences for oligonucleotide deprotection.

  • dC(bz) is a reliable protecting group for traditional, slower deprotection protocols using ammonium hydroxide. However, it is incompatible with fast deprotection strategies that use primary amines like methylamine, due to a high risk of forming an irreversible transamination side product.[3]

  • dC(ibu) offers greater flexibility. While compatible with standard ammonium hydroxide deprotection, its key advantage is its stability against transamination. This makes it the superior choice when using fast deprotection reagents like AMA, enabling a drastic reduction in deprotection time from many hours to mere minutes.[6][7] The use of dC(ibu) or the alternative dC(acetyl) is strongly recommended for high-throughput synthesis environments where speed and efficiency are paramount.

For researchers aiming to optimize their workflows for speed and purity while minimizing side reactions, the adoption of dC(ibu) in conjunction with fast deprotection protocols represents a significant process improvement.

References

Safety Operating Guide

Proper Disposal of DMT-dC(bz) Phosphoramidite: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the safe disposal of DMT-dC(bz) Phosphoramidite, a key reagent in oligonucleotide synthesis.

This compound is classified as a hazardous chemical waste and must be managed in strict accordance with all applicable local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is crucial to follow established protocols for its deactivation and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Disposal Plan: Deactivation through Hydrolysis

The primary method for the safe disposal of this compound involves deactivation through hydrolysis. Phosphoramidites are sensitive to moisture and will readily hydrolyze in the presence of water, breaking down into less reactive and hazardous compounds.

Experimental Protocol for Hydrolysis of this compound Waste

This protocol outlines a general procedure for the hydrolysis of small quantities of this compound waste typically generated in a laboratory setting.

Materials:

  • This compound waste (solid or dissolved in an appropriate solvent)

  • Aqueous acid solution (e.g., 5% aqueous solution of a weak acid like citric acid) or deionized water

  • Appropriate waste container, clearly labeled

  • Stir plate and stir bar (optional)

  • pH indicator strips

Procedure:

  • Segregation of Waste: Collect all waste containing this compound in a designated and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Dilution (if necessary): If the waste is in a concentrated form, it is advisable to first dilute it with an appropriate anhydrous solvent (such as acetonitrile) in the waste container to better control the hydrolysis reaction.

  • Hydrolysis: Slowly and cautiously add an excess of a 5% aqueous solution of a weak acid (e.g., citric acid) or deionized water to the waste container. The addition should be done in a fume hood, and the container should be loosely capped to allow for the release of any gases that may evolve. Gentle stirring can facilitate the hydrolysis process.

  • Reaction Time: Allow the mixture to react for a sufficient period to ensure complete hydrolysis. A minimum of 24 hours is recommended.

  • Neutralization and pH Check: After the hydrolysis period, check the pH of the resulting solution using a pH indicator strip. The target pH should be within the neutral range (pH 6-8) as per institutional and local regulations for aqueous chemical waste. If necessary, neutralize the solution with a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a dilute acid for basic solutions).

  • Final Disposal: Once hydrolysis is complete and the pH is neutral, the resulting aqueous waste stream should be transferred to a properly labeled aqueous hazardous waste container for collection by a licensed waste disposal company.

Quantitative Data for Disposal

While specific regulatory limits can vary, the following table provides general quantitative parameters to guide the safe disposal process.

ParameterGuideline ValueNotes
pH of Final Aqueous Waste 6.0 - 8.0The pH should be adjusted to a neutral range before final disposal to comply with most wastewater and hazardous waste regulations.
Reaction Time for Hydrolysis ≥ 24 hoursA sufficient reaction time is crucial to ensure the complete breakdown of the phosphoramidite.
Excess of Aqueous Solution > 10-fold molar excessA significant excess of water or weak acid solution ensures the hydrolysis reaction goes to completion. For practical purposes, a volumetric excess is often used.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

start Start: DMT-dC(bz) Phosphoramidite Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled Container fume_hood->segregate hydrolyze Slowly Add Excess Aqueous Weak Acid or Water segregate->hydrolyze react Allow to React for ≥ 24 hours hydrolyze->react check_ph Check pH of Solution react->check_ph neutralize Neutralize to pH 6-8 (if necessary) check_ph->neutralize pH outside 6-8 range final_disposal Transfer to Labeled Aqueous Hazardous Waste Container check_ph->final_disposal pH is 6-8 neutralize->final_disposal end End: Await Professional Waste Collection final_disposal->end

Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling DMT-dC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with DMT-dC(bz) Phosphoramidite (B1245037). Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is mandatory when handling DMT-dC(bz) Phosphoramidite to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecificationsRationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR)FFP2 or FFP3 filtration efficiency for fine chemical powders. A half-mask or full-facepiece respirator with appropriate particulate filters is recommended.This compound is a fine powder that can be easily inhaled.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Ensure gloves are rated for use with acetonitrile, a common solvent for phosphoramidites.Prevents skin contact and absorption of the chemical and associated solvents.
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.Protects eyes from dust particles and potential splashes of solutions containing the phosphoramidite.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_synthesis Use in Synthesis receiving 1. Inspect Container storage 2. Store Appropriately (-20°C, Inert Atmosphere) receiving->storage Upon receipt weighing 3. Weighing (Inert atmosphere, e.g., glove box) storage->weighing Transfer to controlled environment dissolving 4. Dissolving (Anhydrous Acetonitrile) weighing->dissolving Under inert gas synthesis 5. Oligonucleotide Synthesis dissolving->synthesis Transfer to synthesizer

Figure 1. Workflow for the safe handling of this compound.
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store Appropriately: Store the sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

  • Weighing: When ready to use, bring the container to room temperature in a desiccator to prevent condensation. Weigh the required amount of the phosphoramidite in a controlled environment with low humidity, such as a glove box, to minimize exposure to air and moisture.

  • Dissolving: Dissolve the weighed phosphoramidite in anhydrous acetonitrile. Use dry, inert gas to flush the headspace of the vial before sealing.

  • Oligonucleotide Synthesis: Transfer the dissolved phosphoramidite to the DNA synthesizer.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

Exposure Response
Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Plan

spill Spill Occurs evacuate 1. Evacuate Immediate Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill (Use absorbent pads) ppe->contain cleanup 4. Clean Up Spill (Use inert absorbent material) contain->cleanup decontaminate 5. Decontaminate Area (10% Bleach Solution) cleanup->decontaminate dispose 6. Dispose of Waste (As hazardous waste) decontaminate->dispose

Figure 2. Step-by-step procedure for cleaning up a this compound spill.
  • Evacuate Immediate Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required personal protective equipment.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill and prevent it from spreading.

  • Clean Up Spill: For solid spills, carefully sweep up the material, avoiding the creation of dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand) and scoop into a designated waste container.

  • Decontaminate Area: Wipe the spill area with a 10% bleach solution, followed by a water rinse.

  • Dispose of Waste: All contaminated materials, including absorbent pads, used PPE, and cleaning materials, must be placed in a sealed, labeled container for disposal as hazardous chemical waste.

Disposal Plan: Managing this compound Waste

All waste containing this compound, including unused product, solutions, and contaminated materials, must be treated as hazardous waste.

Waste Neutralization (Hydrolysis):

Phosphoramidites are susceptible to hydrolysis, which can be utilized for their deactivation. This procedure should be performed in a fume hood with appropriate PPE.

  • Prepare a Quenching Solution: Prepare a solution of 1 M aqueous ammonium (B1175870) acetate.

  • Neutralize Waste: Slowly and with stirring, add the phosphoramidite waste (solid or dissolved in a water-miscible solvent like acetonitrile) to the quenching solution. The hydrolysis reaction will deactivate the phosphoramidite.

  • Check for Completeness: Allow the reaction to proceed for several hours. The completeness of the hydrolysis can be monitored by thin-layer chromatography (TLC) or other appropriate analytical methods.

  • Dispose of Neutralized Waste: The resulting aqueous solution should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.

Disposal of Contaminated Solids:

All solid waste, including empty containers, pipette tips, and contaminated labware, should be collected in a clearly labeled, sealed hazardous waste container for incineration by a licensed disposal facility.

By implementing these safety and handling procedures, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment. Always consult your institution's safety office for specific guidance and regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dC(bz) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dC(bz) Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.